molecular formula C8H10N2O2 B1336474 methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate CAS No. 1036733-11-5

methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B1336474
CAS No.: 1036733-11-5
M. Wt: 166.18 g/mol
InChI Key: JTJFTOJFVQTOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (CAS 1036733-11-5) is a high-purity chemical intermediate designed for research and development applications. This compound features a pyrazole ring core substituted with a cyclopropyl group and a methyl ester moiety. The ester functional group makes it a versatile precursor for further synthetic modifications, notably serving as a key intermediate in the synthesis of various pharmacologically active pyrazole carboxylic acids (PubMed, 2018). Pyrazole derivatives are a privileged scaffold in medicinal chemistry, known for their diverse biological activities and presence in several therapeutic agents (PubMed, 2018). As such, this compound holds significant value as a building block in organic synthesis, particularly in the exploration of new molecules for pharmaceutical and agrochemical research. It is supplied with a guaranteed purity and is accompanied by comprehensive analytical data. Handle with care and refer to the Safety Data Sheet for detailed handling instructions. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7-4-6(9-10-7)5-2-3-5/h4-5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJFTOJFVQTOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425090
Record name methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036733-11-5
Record name methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-Cyclopropyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, a valuable building block in medicinal chemistry and agrochemical research. This document details the most common and effective synthetic route, including step-by-step experimental protocols, and presents quantitative data in a clear, tabular format.

Introduction

This compound is a key intermediate in the development of various bioactive molecules, including kinase inhibitors for cancer therapy and novel pesticides.[1][2] Its pyrazole core, substituted with a cyclopropyl group, offers a unique combination of metabolic stability and potent biological activity. This guide focuses on a robust and widely applicable two-step synthesis, beginning with a Claisen condensation to form a key β-ketoester intermediate, followed by a cyclocondensation reaction with hydrazine to yield the final product.

Overall Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves a Claisen condensation between cyclopropyl methyl ketone and dimethyl oxalate to form the intermediate, methyl 4-cyclopropyl-2,4-dioxobutanoate. This intermediate is then reacted with hydrazine hydrate in a cyclocondensation reaction to yield the desired pyrazole.

Synthesis_Pathway A Cyclopropyl Methyl Ketone + Dimethyl Oxalate B Methyl 4-cyclopropyl-2,4-dioxobutanoate (β-ketoester intermediate) A->B  Claisen Condensation (Base-catalyzed) C This compound B->C Cyclocondensation D Hydrazine Hydrate D->B

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-cyclopropyl-2,4-dioxobutanoate (Intermediate)

This step employs a base-catalyzed Claisen condensation reaction.

Reaction Scheme: Cyclopropyl methyl ketone + Dimethyl oxalate → Methyl 4-cyclopropyl-2,4-dioxobutanoate

Claisen_Condensation sub_A Cyclopropyl Methyl Ketone step Claisen Condensation sub_A->step sub_B Dimethyl Oxalate sub_B->step product Methyl 4-cyclopropyl-2,4-dioxobutanoate reagent Sodium Methoxide in Methanol reagent->step step->product

Caption: Claisen condensation to form the β-ketoester intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclopropyl methyl ketone84.1210.0 g0.119
Dimethyl oxalate118.0915.4 g0.130
Sodium methoxide54.027.1 g0.131
Methanol32.04100 mL-
Diethyl ether74.12As needed-
Hydrochloric acid (1M)36.46As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • A solution of sodium methoxide (7.1 g, 0.131 mol) in anhydrous methanol (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.

  • A mixture of cyclopropyl methyl ketone (10.0 g, 0.119 mol) and dimethyl oxalate (15.4 g, 0.130 mol) is added dropwise to the sodium methoxide solution at room temperature over a period of 30 minutes.

  • The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water. The aqueous layer is separated and acidified with 1M hydrochloric acid to a pH of approximately 3-4.

  • The acidified aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification by vacuum distillation or column chromatography on silica gel can be performed if necessary.

Expected Yield: Approximately 75-85%.

Step 2: Synthesis of this compound

This step involves the cyclocondensation of the β-ketoester intermediate with hydrazine hydrate.

Reaction Scheme: Methyl 4-cyclopropyl-2,4-dioxobutanoate + Hydrazine hydrate → this compound

Cyclocondensation intermediate Methyl 4-cyclopropyl-2,4-dioxobutanoate step Cyclocondensation intermediate->step hydrazine Hydrazine Hydrate hydrazine->step product This compound solvent Ethanol or Acetic Acid solvent->step step->product

Caption: Cyclocondensation to form the final pyrazole product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 4-cyclopropyl-2,4-dioxobutanoate170.1610.0 g0.059
Hydrazine hydrate (~64% hydrazine)50.063.7 g~0.074
Ethanol46.07100 mL-
Ethyl acetate88.11As needed-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Methyl 4-cyclopropyl-2,4-dioxobutanoate (10.0 g, 0.059 mol) is dissolved in ethanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Hydrazine hydrate (3.7 g, ~0.074 mol) is added to the solution at room temperature.

  • The reaction mixture is heated to reflux and stirred for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to give the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Yield: Approximately 80-90%.

Quantitative Data Summary

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Claisen CondensationCyclopropyl methyl ketone, Dimethyl oxalate, Sodium methoxideMethanolReflux4-675-85
2CyclocondensationMethyl 4-cyclopropyl-2,4-dioxobutanoate, Hydrazine hydrateEthanolReflux2-480-90

Conclusion

The two-step synthesis outlined in this guide provides a reliable and efficient method for the preparation of this compound. The procedures are well-established and can be readily adapted for laboratory-scale synthesis. The resulting product is a versatile intermediate for the synthesis of a wide range of biologically active compounds, making this protocol highly valuable for researchers in drug discovery and agrochemical development.

References

An In-depth Technical Guide to the Characterization of Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and agrochemical research. Due to the limited availability of a complete, published experimental study on this specific molecule, this guide combines available data with illustrative protocols and expected spectroscopic characteristics based on closely related compounds.

Chemical and Physical Properties

This compound is a pyrazole derivative with a methyl ester and a cyclopropyl group. These functional groups contribute to its potential as a building block in the synthesis of more complex molecules. It is known to be an intermediate in the preparation of pharmaceuticals, such as kinase inhibitors for cancer therapy, and in the development of novel pesticides.[1] The pyrazole scaffold is valued in medicinal chemistry for its metabolic stability and favorable binding properties.[1]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[2]
Molecular Weight 166.18 g/mol [2]
CAS Number 1036733-11-5
Appearance Colorless liquid with a pungent smell (reported for a similar compound)[3]
Boiling Point 130-132°C (reported for a similar compound)[3]
Density 1.12 g/cm³ (reported for a similar compound)[3]
Solubility Soluble in most organic solvents (e.g., alcohols, ethers, ketones)[3]

Synthesis

A likely precursor for this synthesis is a cyclopropyl-containing β-ketoester, which would then be reacted with hydrazine. An alternative approach involves the synthesis of the corresponding pyrazole carboxylic acid followed by esterification. One described method for a related compound involves the reaction of methyl formate and a pyrazolone under alkaline conditions.[3]

Illustrative Synthesis Workflow

G Illustrative Synthesis of this compound reagent1 Cyclopropyl-β-ketoester intermediate Hydrazone Intermediate reagent1->intermediate Condensation reagent2 Hydrazine reagent2->intermediate product This compound intermediate->product Cyclization

Caption: Illustrative synthesis pathway for this compound.

Detailed Experimental Protocol (Illustrative Example)

The following protocol is adapted from the synthesis of a structurally related pyrazole carboxylate and should be considered a template. Optimization of reaction conditions may be necessary.

Materials:

  • A cyclopropyl-substituted β-ketoester (1 equivalent)

  • Hydrazine hydrate (1.1 equivalents)

  • Ethanol (as solvent)

  • Acetic acid (catalyst)

Procedure:

  • Dissolve the cyclopropyl-β-ketoester in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add hydrazine hydrate dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Collect the fractions containing the desired product and evaporate the solvent to yield this compound.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. The following tables present expected spectroscopic data based on the analysis of structurally similar compounds.

Table 2: Expected ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 1.0 - 1.5m4HCyclopropyl CH₂
~ 1.9 - 2.1m1HCyclopropyl CH
~ 3.9s3HOCH₃
~ 6.5s1HPyrazole CH
~ 10.0 - 12.0br s1HNH

Table 3: Expected ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 8 - 12Cyclopropyl CH₂
~ 12 - 16Cyclopropyl CH
~ 52OCH₃
~ 105Pyrazole C4
~ 140Pyrazole C3
~ 150Pyrazole C5
~ 162C=O

Table 4: Expected IR and Mass Spectrometry Data

TechniqueExpected Values
FTIR (cm⁻¹) ~ 3200-3400 (N-H stretch), ~ 2900-3000 (C-H stretch), ~ 1720 (C=O stretch), ~ 1500-1600 (C=N, C=C stretch)
Mass Spec (m/z) Expected [M]+ at 166.07

Experimental Workflow for Characterization

G General Experimental Workflow for Characterization cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis and Purification nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry synthesis->ms ir FTIR Spectroscopy synthesis->ir analysis Data Analysis and Structure Confirmation nmr->analysis ms->analysis ir->analysis

Caption: A typical experimental workflow for the characterization of a synthesized compound.

Biological Activity and Applications

This compound is primarily utilized as a synthetic intermediate. Its structural motifs are present in molecules with demonstrated biological activity. For instance, pyrazole-containing compounds are investigated as anti-inflammatory agents and antimicrobials.[2] The cyclopropyl group can enhance metabolic stability and binding affinity of a molecule to its biological target.[2]

While there is no direct evidence of this specific compound's involvement in signaling pathways, its derivatives are designed to target specific enzymes, such as kinases, which are crucial components of cellular signaling cascades.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and agrochemical development. This guide provides a framework for its synthesis and characterization, drawing upon data from closely related compounds. Further experimental investigation is warranted to fully elucidate the properties and potential of this compound.

References

Navigating the Structural Landscape of Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate: A Technical Guide to its NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy data for methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's structural features through ¹H and ¹³C NMR data, alongside standardized experimental protocols.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in a wide range of bioactive molecules. NMR spectroscopy is an essential analytical technique for the structural elucidation and verification of such novel compounds. This guide presents a summary of available NMR data and the methodologies for its acquisition.

NMR Spectroscopy Data

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (pyrazole)12.0 - 13.0br s-
CH (pyrazole)~6.5s-
OCH₃ (ester)~3.8s-
CH (cyclopropyl)1.0 - 1.5m-
CH₂ (cyclopropyl)0.8 - 1.2m-
Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (ester)~162
C3 (pyrazole)~145
C5 (pyrazole)~140
C4 (pyrazole)~105
OCH₃ (ester)~52
CH (cyclopropyl)~10
CH₂ (cyclopropyl)~8

Experimental Protocols

The following sections detail the standardized procedures for the synthesis of the title compound and the subsequent NMR analysis.

Synthesis of this compound

A plausible synthetic route to this compound involves the condensation of a β-ketoester with hydrazine. A general procedure is as follows:

  • Preparation of the β-ketoester: Ethyl cyclopropylpropiolate is reacted with a suitable source of a methyl group, such as methylmagnesium bromide, in an appropriate solvent like anhydrous diethyl ether under an inert atmosphere. The reaction is typically performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

  • Cyclization with Hydrazine: The resulting β-ketoester is then reacted with hydrazine hydrate in a protic solvent such as ethanol. The reaction mixture is heated to reflux for several hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

NMR Sample Preparation and Data Acquisition

For the acquisition of high-quality NMR spectra of small molecules like this compound, the following protocol is recommended[1]:

  • Sample Preparation :

    • Weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry NMR tube.[1]

    • Ensure the sample is fully dissolved; vortexing or gentle heating may be applied if necessary.[1]

    • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.[1]

  • NMR Data Acquisition :

    • The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.[2]

    • The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

    • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

    • The acquired FIDs are then Fourier transformed to generate the NMR spectra.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Tune and Shim Spectrometer D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectrum (e.g., to TMS) H->I J Assign Chemical Shifts I->J K Analyze Coupling Patterns I->K L Integrate Peaks I->L M Structural Elucidation J->M K->M L->M

Caption: Workflow for NMR Data Acquisition and Analysis.

This guide serves as a foundational resource for researchers working with this compound and similar compounds. While direct experimental NMR data for the title compound remains to be published, the provided information on related structures and standardized protocols offers a robust framework for its synthesis and characterization.

References

physical and chemical properties of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical and chemical properties of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block in modern medicinal and agrochemical research. Its unique structural combination of a pyrazole core, a cyclopropyl moiety, and a methyl ester functional group makes it a valuable intermediate for developing novel therapeutic agents and crop protection solutions.

Core Chemical Identity and Properties

This compound is a pyrazole derivative recognized for its utility in organic synthesis. The presence of the cyclopropyl group can enhance binding affinity to biological targets, while the pyrazole scaffold is known for its metabolic stability and favorable binding characteristics in drug candidates[1][2].

Table 1: Chemical Identifiers and General Properties

Property Value Source(s)
CAS Number 1036733-11-5 [1][3]
Molecular Formula C₈H₁₀N₂O₂ [1][2][3]
Molecular Weight 166.18 g/mol [1][2][3]
MDL Number MFCD12188841 [1]

| Synonyms | 5-cyclopropyl-1H-pyrazole-3-carboxylic acid methyl ester |[4] |

Table 2: Physical and Chemical Properties

Property Value Source(s)
Appearance Colorless liquid with a pungent smell [4]
Boiling Point 130-132 °C [4]
344.3 ± 30.0 °C (Predicted)
Density 1.12 g/cm³ [4]
1.309 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in most organic solvents (alcohols, ethers, ketones) [4]

| Storage Condition | Room temperature |[1] |

Chemical Structure and Synthesis

The molecular architecture of this compound is central to its function as a synthetic intermediate.

Caption: 2D structure of this compound.

A general and widely adopted method for synthesizing pyrazole derivatives involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. This process is fundamental to creating the pyrazole core.

G start Reactants (e.g., Substituted Hydrazine, β-Keto Ester) process1 Cyclocondensation Reaction (Reflux in Ethanol or Acetic Acid) start->process1 process2 Reaction Work-up (Solvent Evaporation, Extraction) process1->process2 product Crude Product (this compound) process2->product purify Purification (e.g., Column Chromatography, Recrystallization) product->purify final Pure Product purify->final characterize Characterization (NMR, MS, IR) final->characterize

Caption: General experimental workflow for pyrazole synthesis.

Experimental Protocols

A common route for preparing compounds like this compound involves the reaction of a suitably substituted hydrazine with a β-keto ester[2].

  • Materials:

    • Cyclopropyl-substituted hydrazine derivative

    • Appropriate β-keto ester (e.g., ethyl 4-cyclopropyl-2,4-dioxobutanoate)

    • Solvent (e.g., Ethanol or Acetic Acid)

    • Catalyst (optional, e.g., p-toluenesulfonic acid)

    • Reagents for work-up (e.g., sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

    • Solvents for purification (e.g., hexane, ethyl acetate)

  • Protocol:

    • Dissolve the β-keto ester (1.0 eq) in the chosen solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser.

    • Add the substituted hydrazine (1.0-1.2 eq) to the solution. If using a salt (e.g., hydrochloride), add a base to liberate the free hydrazine.

    • Heat the reaction mixture to reflux (typically 80–100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC)[2][5].

    • Once the starting materials are consumed (typically 2-18 hours), cool the mixture to room temperature[6].

    • Remove the solvent under reduced pressure using a rotary evaporator[5].

    • Redissolve the resulting residue in an organic solvent like ethyl acetate and wash sequentially with a mild aqueous base (e.g., NaHCO₃), water, and brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude material using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure this compound[6].

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Used to confirm the presence and connectivity of protons. Expected signals would include multiplets for the cyclopropyl protons (typically in the δ 1.0–1.5 ppm range), a singlet for the pyrazole ring proton, and a singlet for the methyl ester protons[2].

    • ¹³C NMR: Used to confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental formula. The exact mass should correspond to that of C₈H₁₀N₂O₂[5].

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. A strong absorption band around 1700-1730 cm⁻¹ is expected for the C=O stretch of the ester functional group[2][5].

  • Elemental Analysis: Verifies the percentage composition of C, H, and N, which should match the calculated values for the molecular formula C₈H₁₀N₂O₂[5].

Applications in Research and Development

This molecule is not typically an end-product but rather a crucial building block. Its structure is strategically designed for further elaboration in synthetic schemes.

G core Methyl 5-cyclopropyl- 1H-pyrazole-3-carboxylate (Core Scaffold) pharma Pharmaceutical Development core->pharma agro Agrochemical Research core->agro pharma_sub Kinase Inhibitors (Cancer Treatment) pharma->pharma_sub agro_sub Novel Pesticides & Fungicides agro->agro_sub

Caption: Role as a versatile intermediate in applied chemistry.

  • Pharmaceuticals: It is extensively used as an intermediate in synthesizing compounds for drug discovery, particularly in developing kinase inhibitors for cancer therapy[1]. The pyrazole core acts as a robust scaffold for building molecules with high selectivity and potency[1].

  • Agrochemicals: In agrochemical research, this compound serves as a precursor for creating novel pesticides, fungicides, and herbicides with potentially improved efficacy and better environmental profiles[1][4].

Safety and Handling

When handling this compound, standard laboratory safety protocols should be observed.

  • Use personal protective equipment (PPE), including gloves and safety glasses, to avoid direct contact with skin and eyes. If contact occurs, rinse immediately with plenty of water[4].

  • Work in a well-ventilated area, such as a chemical fume hood, as vapors may cause respiratory irritation at high concentrations[4].

  • Store the compound away from strong oxidizing agents and strong acids to prevent hazardous reactions[4]. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazole-3-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a multitude of biologically active compounds. Among the vast family of pyrazole derivatives, pyrazole-3-carboxylate esters have emerged as particularly significant building blocks and pharmacophores. This technical guide provides an in-depth exploration of the discovery and historical development of these crucial esters, detailing the seminal synthetic methodologies, presenting key quantitative data, and illustrating their involvement in critical biological signaling pathways.

The Dawn of Pyrazole Chemistry: The Knorr Synthesis

The history of pyrazole-3-carboxylate esters is intrinsically linked to the discovery of the pyrazole ring itself. In 1883, the German chemist Ludwig Knorr reported a groundbreaking reaction that would come to be known as the Knorr pyrazole synthesis . This reaction, involving the condensation of a β-ketoester with a hydrazine, provided the first rational and versatile route to the pyrazole nucleus. By employing a β-ketoester as one of the starting materials, Knorr's method inherently allows for the direct incorporation of a carboxylate ester group at the 3-position of the resulting pyrazole ring.

The general mechanism of the Knorr synthesis begins with the formation of a hydrazone intermediate from the reaction of the hydrazine with the ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring. A critical aspect of this synthesis, especially with unsymmetrical β-ketoesters, is the regioselectivity of the initial condensation, which can lead to isomeric products.

Experimental Protocol: The Knorr Pyrazole Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol is a representative example of the Knorr synthesis for preparing a pyrazole-3-carboxylate ester.

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • To a solution of ethyl benzoylacetate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

Quantitative Data: The yields for the Knorr synthesis of pyrazole-3-carboxylate esters are generally good to excellent, often ranging from 70% to over 90%, depending on the specific substrates and reaction conditions.

Expanding the Synthetic Arsenal: Alternative Routes to Pyrazole-3-Carboxylate Esters

While the Knorr synthesis remains a fundamental and widely used method, the demand for structural diversity and access to different substitution patterns has driven the development of alternative synthetic strategies.

1,3-Dipolar Cycloaddition

A powerful alternative for the construction of the pyrazole ring is the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. For the synthesis of pyrazole-3-carboxylate esters, this typically involves the reaction of a diazoalkane (the 1,3-dipole) with an α,β-unsaturated ester or an alkyne ester (the dipolarophile). This method offers a high degree of regioselectivity, which is often complementary to the Knorr synthesis.

Multicomponent Reactions (MCRs)

In the quest for more efficient and atom-economical syntheses, multicomponent reactions have gained prominence. These one-pot reactions, involving three or more starting materials, allow for the rapid assembly of complex molecules like polysubstituted pyrazole-3-carboxylate esters. A common MCR approach involves the reaction of a β-ketoester, an aldehyde, a hydrazine, and a source of cyanide (e.g., malononitrile) to generate highly functionalized pyranopyrazoles, which can be further transformed.

Quantitative Data on Pyrazole-3-Carboxylate Ester Synthesis

The following tables summarize representative quantitative data for the synthesis of various pyrazole-3-carboxylate esters using different methodologies.

Table 1: Knorr Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates [1]

Substituent (R)Starting AcetophenoneYield (%)Melting Point (°C)
PhenylAcetophenone--
4-Chlorophenyl4-Chloroacetophenone82168-170
4-Methoxyphenyl4-Methoxyacetophenone85155-157
3,4-Dimethoxyphenyl3,4-Dimethoxyacetophenone88175-177
2-Nitrophenyl2-Nitroacetophenone75140-142

Table 2: Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

MethodStarting MaterialsYield (%)Melting Point (°C)Spectroscopic Data (¹H NMR, DMSO-d₆)
CycloadditionDimethylacetylene dicarboxylate, Phenylhydrazine-188δ 3.80 (s, 3H), 5.98 (s, 1H), 7.34–7.74 (m, 5H), 12.16 (s, 1H)

The Role of Pyrazole-3-Carboxylate Esters in Drug Development and Signaling Pathways

The pyrazole-3-carboxylate moiety is a prominent feature in numerous blockbuster drugs and clinical candidates. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an effective pharmacophore for targeting a range of biological macromolecules. Many of these compounds function as inhibitors of key enzymes involved in cellular signaling cascades, particularly protein kinases.

Kinase Inhibition

Protein kinases play a central role in signal transduction pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Pyrazole-3-carboxamides and their precursor esters have been extensively explored as kinase inhibitors.

  • FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[2] Pyrazole-3-carboxamide derivatives have been developed as potent FLT3 inhibitors, blocking the downstream signaling pathways that drive leukemic cell proliferation and survival.[2]

  • AKT Inhibition: The serine/threonine kinase AKT (also known as Protein Kinase B) is a critical node in the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer. Pyrazole-based compounds have been designed to inhibit AKT, thereby promoting apoptosis and inhibiting tumor growth.

  • p38 MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is activated in response to cellular stress and inflammatory cytokines.[3][4][5][6] Inhibitors of p38 MAPK, including those with a pyrazole scaffold, have therapeutic potential in treating inflammatory diseases.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the involvement of pyrazole-3-carboxylate-based inhibitors in key signaling pathways.

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Activates JAK JAK FLT3->JAK PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 JAK->STAT5 Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazole-3-Carboxamide Inhibitor Inhibitor->FLT3 Inhibits

Caption: FLT3 Signaling Pathway Inhibition.

AKT_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 BAD BAD AKT->BAD Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis BAD->Apoptosis Inhibitor Pyrazole-based AKT Inhibitor Inhibitor->AKT Inhibits

Caption: PI3K/AKT Signaling Pathway Inhibition.

p38_MAPK_Signaling_Pathway Stress Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation MK2->Inflammation TranscriptionFactors->Inflammation Inhibitor Pyrazole-based p38 Inhibitor Inhibitor->p38 Inhibits

Caption: p38 MAPK Signaling Pathway Inhibition.

Conclusion

From Ludwig Knorr's foundational discovery in 1883 to their current prominent role in modern drug development, pyrazole-3-carboxylate esters have had a rich and impactful history. The versatility of the Knorr synthesis and the subsequent development of novel synthetic routes have provided chemists with a powerful toolkit to create a vast array of derivatives. The demonstrated success of these compounds as potent and selective inhibitors of key signaling proteins, particularly kinases, ensures that the pyrazole-3-carboxylate scaffold will remain a privileged and highly sought-after structure in the ongoing quest for new and effective therapeutics. This guide has provided a comprehensive overview of the core principles, historical context, and practical applications of this important class of molecules, serving as a valuable resource for researchers in the chemical and biomedical sciences.

References

CAS number 1036733-11-5 properties and suppliers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (CAS Number: 1036733-11-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound. The information is curated for professionals in the fields of chemical research and drug development.

Core Chemical Properties

This compound is a pyrazole derivative with the CAS number 1036733-11-5. Its structure is characterized by a central pyrazole ring substituted with a cyclopropyl group at the 5-position and a methyl carboxylate group at the 3-position.

PropertyValueSource
CAS Number 1036733-11-5N/A
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Appearance Not explicitly stated, but related compounds are crystalline solids.N/A
Solubility Not explicitly stated, but likely soluble in common organic solvents.N/A

Synthesis Methodology

A plausible synthetic route is outlined below. This is a generalized protocol based on established pyrazole synthesis methodologies.

Experimental Protocol: General Synthesis of Pyrazole-3-carboxylates

This protocol describes a common method for synthesizing the pyrazole ring system found in the target molecule.

Materials:

  • Hydrazine or a hydrazine derivative

  • A suitable β-ketoester (e.g., a cyclopropyl-functionalized β-ketoester)

  • An appropriate solvent (e.g., ethanol, acetic acid)

  • Acid or base catalyst (optional, depending on the specific reactants)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-ketoester in the chosen solvent.

  • Addition of Hydrazine: Add an equimolar amount of the hydrazine derivative to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization: The structure of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Conceptual Synthesis Workflow

G reagents β-Ketoester + Hydrazine Derivative solvent Solvent (e.g., Ethanol) reagents->solvent Dissolve reaction Cyclocondensation (Reflux) solvent->reaction Heat workup Reaction Work-up (Cooling, Filtration/Evaporation) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

Caption: Generalized workflow for pyrazole synthesis.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited in the public domain. However, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds.

Derivatives of pyrazole have been extensively investigated and developed as inhibitors of Janus kinases (JAKs)[2][3][4]. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a key signaling cascade in the immune system. A simplified representation of this pathway is provided below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Associated with stat STAT (inactive) jak->stat Phosphorylates stat_p p-STAT (active) dimer p-STAT Dimer stat_p->dimer Dimerizes dna DNA dimer->dna Translocates to nucleus and binds transcription Gene Transcription dna->transcription Inflammatory Response, Cell Proliferation, etc. Inflammatory Response, Cell Proliferation, etc. transcription->Inflammatory Response, Cell Proliferation, etc. cytokine Cytokine cytokine->receptor Binds inhibition Potential Inhibition by Methyl 5-cyclopropyl-1H- pyrazole-3-carboxylate inhibition->jak

Caption: Simplified JAK-STAT signaling pathway.

Given the structural similarities to known JAK inhibitors, it is plausible that this compound could exhibit inhibitory activity against one or more JAK isoforms, thereby modulating the downstream inflammatory signaling. However, this remains a hypothesis pending direct experimental validation.

Suppliers

This compound is available from several chemical suppliers, including:

  • Parchem[3]

  • Laibo Chem[4]

  • Shanghai Aladdin Biochemical Technology Co., LTD.[1]

  • Suzhou Sivans Chemical Technology Co., Ltd.[5]

Purity and available quantities may vary by supplier. It is recommended to contact the suppliers directly for detailed specifications and availability.

References

An In-depth Technical Guide to Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its structural features, particularly the presence of the pyrazole core and the cyclopropyl moiety, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and known applications, with a focus on its role as an intermediate in the development of kinase inhibitors for cancer therapy.

Molecular Structure and Properties

This compound possesses a bicyclic structure featuring a five-membered pyrazole ring substituted with a cyclopropyl group at the 5-position and a methyl carboxylate group at the 3-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1036733-11-5[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Appearance Colorless liquid (predicted)[2]
Boiling Point 130-132 °C (predicted)[2]
Density 1.12 g/cm³ (predicted)[2]
Solubility Soluble in most organic solvents[2]

Synthesis

General Synthetic Approach: Cyclocondensation

The most common and industrially scalable method for synthesizing 5-substituted-pyrazole-3-carboxylates is the reaction of a β-ketoester with hydrazine or a hydrazine derivative.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products beta_ketoester Methyl 4-cyclopropyl-2,4-dioxobutanoate reaction Cyclocondensation beta_ketoester->reaction hydrazine Hydrazine hydrate hydrazine->reaction solvent Solvent (e.g., Ethanol, Acetic Acid) conditions Heat (Reflux) product This compound water Water reaction->product reaction->water

Figure 1: General workflow for the synthesis of this compound.
Postulated Experimental Protocol

This protocol is based on analogous syntheses of pyrazole derivatives.

  • Reaction Setup: To a solution of methyl 4-cyclopropyl-2,4-dioxobutanoate (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not publicly available, the expected NMR data can be predicted based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
CH (pyrazole ring) 6.5 - 7.0 (s, 1H)105 - 110
OCH₃ (ester) 3.8 - 4.0 (s, 3H)51 - 53
CH (cyclopropyl) 1.8 - 2.2 (m, 1H)10 - 15
CH₂ (cyclopropyl) 0.8 - 1.2 (m, 4H)5 - 10
C=O (ester) -160 - 165
C3 (pyrazole ring) -140 - 145
C5 (pyrazole ring) -148 - 155

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.[3] The pyrazole scaffold is a well-established pharmacophore in this area, known for its ability to form crucial hydrogen bond interactions with the hinge region of kinase active sites. The cyclopropyl group can provide additional potency and selectivity, as well as improve metabolic stability.[4]

Role as a Building Block for Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of a pyrazole-based kinase inhibitor often involves the modification of the pyrazole core at various positions to achieve desired potency and selectivity against a specific kinase target.

dot

Kinase_Inhibitor_Logic start This compound step1 Functional Group Interconversion (e.g., Hydrolysis, Amidation) start->step1 step2 Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) step1->step2 final Active Kinase Inhibitor step2->final

Figure 2: Logical relationship of the core molecule as a synthetic intermediate.

While the specific kinase targets for derivatives of this compound are not explicitly detailed in the public domain, related pyrazole-containing compounds have been investigated as inhibitors of various kinases, including but not limited to:

  • Tyrosine Kinases

  • Serine/Threonine Kinases

  • Lipid Kinases (e.g., PI3K)

The development of potent and selective kinase inhibitors remains a highly active area of research in oncology and other therapeutic fields. The versatility of the pyrazole scaffold, as exemplified by intermediates like this compound, ensures its continued importance in the design and synthesis of novel drug candidates.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its synthesis, based on well-established pyrazole formation methodologies, provides a reliable route to this key intermediate. The primary application of this molecule lies in its utility as a scaffold for the development of kinase inhibitors, a critical class of therapeutics. Further research into the derivatization of this compound and the biological evaluation of the resulting molecules is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide on the Solubility of Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside known physical properties, to empower researchers in their formulation and development efforts.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motifs are present in a variety of biologically active molecules. Understanding its solubility in different organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery and development processes.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 130-132 °C[2]
Density 1.12 g/cm³[2]

Solubility Profile

Currently, there is a lack of specific, quantitative data in peer-reviewed literature detailing the solubility of this compound in various organic solvents. Qualitative assessments indicate that the compound is generally soluble in most common organic solvents, including alcohols, ethers, and ketones[2].

Given the absence of quantitative data, this guide provides a robust and widely accepted experimental protocol for its determination. The "shake-flask" method is a standard and reliable technique for establishing the thermodynamic solubility of a compound in a given solvent[3][4][5].

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

This section outlines a detailed protocol for determining the solubility of this compound in a selection of organic solvents.

4.1. Materials

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate) of analytical grade

  • Scintillation vials or screw-cap test tubes

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours[3]. Preliminary studies can be conducted to determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Prepare a series of standard solutions of the compound in the respective solvent of known concentrations.

    • Analyze the filtered saturated solutions and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

    • Construct a calibration curve from the standard solutions to quantify the concentration in the saturated samples.

4.3. Data Presentation

The determined solubility should be expressed in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), and presented in a clear, tabular format for easy comparison across different solvents. An example is provided in Table 2.

Table 2: Example Solubility Data Table for this compound

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Calculated Value]
Ethyl Acetate25[Experimental Value][Calculated Value]

Visualization of Experimental Workflow

The logical flow of the shake-flask solubility determination method is illustrated in the following diagram.

Solubility_Workflow A Preparation of Supersaturated Solution B Equilibration (Shaking at Constant Temp) A->B Add excess solute to solvent C Phase Separation (Settling/Centrifugation) B->C Reach equilibrium D Filtration of Supernatant (0.22 µm) C->D Isolate saturated solution E Quantitative Analysis (e.g., HPLC, UV-Vis) D->E Prepare sample for analysis F Data Processing & Solubility Calculation E->F Determine concentration G Final Solubility Data F->G Report results

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

References

Spectroscopic Analysis of Substituted Pyrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazole derivatives are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. Their diverse biological activities and tunable physicochemical properties make them a subject of intense scientific scrutiny. A thorough and accurate spectroscopic analysis is the cornerstone of synthesizing and characterizing these valuable molecules, ensuring structural integrity, purity, and providing insights into their electronic and conformational properties. This guide offers a comprehensive overview of the key spectroscopic techniques employed in the elucidation of substituted pyrazole structures, complete with experimental protocols and comparative data.

Core Spectroscopic Techniques

The structural characterization of substituted pyrazole derivatives predominantly relies on a suite of spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of pyrazole derivatives in solution. ¹H and ¹³C NMR are routinely used to map the carbon-hydrogen framework, while ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atoms within the pyrazole ring.

Key Features in the NMR Spectra of Substituted Pyrazoles:

  • ¹H NMR: The chemical shifts of the protons on the pyrazole ring are indicative of the substituent pattern. The H-4 proton typically appears as a singlet, while H-3 and H-5 protons can show coupling to each other and to substituents. The N-H proton of N-unsubstituted pyrazoles is often a broad singlet and its chemical shift is solvent-dependent.[1][2][3] Tautomerism in N-unsubstituted pyrazoles can be studied by monitoring the chemical shifts and coupling constants under varying conditions.[4]

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are sensitive to the nature of the substituents. Electron-withdrawing groups will generally shift the signals of the directly attached and conjugated carbons downfield, while electron-donating groups cause an upfield shift.

  • ¹⁵N NMR: This technique directly probes the nitrogen atoms of the pyrazole ring. The chemical shifts can distinguish between the "pyridine-like" doubly bonded nitrogen and the "pyrrole-like" singly bonded nitrogen, providing valuable information about tautomeric forms and electronic structure.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The vibrational frequencies of different bonds provide a characteristic "fingerprint" of the compound.

Characteristic IR Absorption Bands for Substituted Pyrazoles:

  • N-H Stretch: For pyrazoles with a proton on a nitrogen atom, a broad absorption band is typically observed in the range of 3100-3500 cm⁻¹, indicative of hydrogen bonding.[1]

  • C=N Stretch: The stretching vibration of the carbon-nitrogen double bond in the pyrazole ring usually appears in the region of 1500-1600 cm⁻¹.

  • C=C Stretch: The carbon-carbon double bond stretching within the ring is often observed near the C=N stretching frequency.

  • C-H Stretch: Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹.

  • Substituent Vibrations: Characteristic bands for substituents, such as C=O (carbonyl), NO₂ (nitro), and C-X (halogen), will also be present and are highly informative.[1][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecule's structure.

Key Aspects of Mass Spectrometry for Pyrazole Derivatives:

  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule provides the molecular weight. High-resolution mass spectrometry (HRMS) can yield the exact mass, allowing for the determination of the molecular formula.[5]

  • Fragmentation Patterns: The fragmentation of the pyrazole ring and its substituents upon ionization can be diagnostic. Common fragmentation pathways include the loss of small molecules like HCN, N₂, and radicals from the substituents.[7][8] The fragmentation pattern is often dependent on the nature and position of the substituents.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

UV-Vis Absorption Characteristics of Substituted Pyrazoles:

  • The position and intensity of the absorption maxima (λ_max) are dependent on the nature and position of the substituents on the pyrazole ring.

  • Auxochromic and chromophoric groups attached to the pyrazole ring can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima.[9][10]

  • UV-Vis spectroscopy is particularly useful for studying conjugated systems and can be used to monitor reactions or assess the purity of compounds.[11][12]

Quantitative Spectroscopic Data

The following tables summarize typical spectroscopic data for a selection of substituted pyrazole derivatives, providing a reference for researchers in the field.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative Substituted Pyrazoles in CDCl₃ [1]

Compound/SubstituentH-3H-4H-5Other Protons
3,5-Dimethylpyrazole 5.83 (s)-5.83 (s)2.25 (s, 6H, 2xCH₃)
1-Phenyl-3-methyl-5-aminopyrazole -5.60 (s)-7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂)
4-Nitro-1-phenylpyrazole 8.05 (s)-8.50 (s)7.50-7.80 (m, 5H, Ar-H)
Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate -8.01 (s)-7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃)

Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the pyrazole ring.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative Substituted Pyrazoles

Compound/SubstituentC-3C-4C-5Other Carbons
Pyrazole 134.6104.9134.6-
3,5-Dimethylpyrazole 144.0104.5144.011.0 (CH₃)
1-Phenyl-3-methyl-5-aminopyrazole 149.085.0140.0139.5, 129.0, 125.0, 118.0 (Ar-C), 12.0 (CH₃)
4-Nitro-1-phenylpyrazole 139.0120.0128.0138.0, 129.5, 128.5, 120.0 (Ar-C)

Note: Data compiled from various sources and may vary based on experimental conditions.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Functional Groups on Substituted Pyrazoles [1]

Functional GroupAbsorption Range (cm⁻¹)IntensityNotes
N-H Stretch 3100 - 3500Medium-BroadIndicates hydrogen bonding if unsubstituted at N1.
Aromatic C-H Stretch 3000 - 3100Medium-Weak
Aliphatic C-H Stretch 2850 - 3000Medium-Strong
C=O Stretch (e.g., in carboxylates) 1700 - 1750Strong
C=N Stretch (ring) 1500 - 1600Medium-Strong
C=C Stretch (ring) 1450 - 1550Medium-Strong
N-O Stretch (nitro group) 1500 - 1560 and 1300 - 1360StrongAsymmetric and symmetric stretching, respectively.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube. Ensure the sample is fully dissolved. If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).[1]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz). Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[1]

    • ¹³C NMR: Acquire the spectrum at the corresponding frequency (e.g., 100 or 125 MHz). Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[1]

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling patterns (multiplicity), and coupling constants to deduce the structure.

Protocol 2: FT-IR Spectroscopic Analysis
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Grind a small amount of the pyrazole derivative (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

    • Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the KBr pellet or the ATR accessory in the sample compartment of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) prior to running the sample spectrum.

  • Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Protocol 3: Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique used.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled to a gas or liquid chromatograph). Select an appropriate ionization method, such as Electron Ionization (EI) for volatile and thermally stable compounds, or Electrospray Ionization (ESI) for less volatile or thermally labile compounds. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. For high-resolution mass spectrometry (HRMS), use the accurate mass to determine the elemental composition.

Protocol 4: UV-Vis Spectroscopic Analysis
  • Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, water). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.2-1.0 absorbance units).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution. Place the cuvettes in the appropriate holders in the instrument. Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Visualization of Analytical Workflow

A systematic approach is essential for the comprehensive spectroscopic analysis of a novel substituted pyrazole derivative. The following diagram illustrates a typical workflow.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of a Novel Substituted Pyrazole Derivative cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Characterization cluster_structure Structure Elucidation & Finalization Synthesis Synthesized Pyrazole Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification TLC_MP TLC & Melting Point Purification->TLC_MP Purity Check FTIR FT-IR Spectroscopy TLC_MP->FTIR MS Mass Spectrometry (LRMS/HRMS) TLC_MP->MS UV_Vis UV-Vis Spectroscopy TLC_MP->UV_Vis NMR NMR Spectroscopy TLC_MP->NMR Data_Integration Integration of All Spectroscopic Data FTIR->Data_Integration Functional Groups MS->Data_Integration Molecular Weight & Formula UV_Vis->Data_Integration Electronic Transitions OneD_NMR 1D NMR (¹H, ¹³C) NMR->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) if needed OneD_NMR->TwoD_NMR Ambiguity? OneD_NMR->Data_Integration H/C Framework TwoD_NMR->Data_Integration Connectivity Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Final_Structure Final Confirmed Structure Structure_Proposal->Final_Structure Consistency Check

Caption: A logical workflow for the spectroscopic analysis of novel pyrazole derivatives.

This guide provides a foundational understanding of the spectroscopic techniques essential for the characterization of substituted pyrazole derivatives. By following systematic protocols and carefully interpreting the data from each method, researchers can confidently elucidate the structures of these important heterocyclic compounds, paving the way for their application in medicine, agriculture, and materials science.

References

Tautomerism in 1H-Pyrazole-3-Carboxylate Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of tautomerism in 1H-pyrazole-3-carboxylate compounds is a critical consideration in the fields of medicinal chemistry and drug development. The interchange between tautomeric forms can significantly influence a molecule's physicochemical properties, including its acidity, lipophilicity, and ability to engage in hydrogen bonding. These properties, in turn, dictate the compound's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core principles governing tautomerism in this important class of heterocyclic compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Annular Prototropic Tautomerism in Pyrazoles

1H-pyrazoles substituted at the 3(5) position, such as 1H-pyrazole-3-carboxylate, primarily exhibit annular prototropic tautomerism. This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, resulting in two distinct tautomeric forms. For a 1H-pyrazole-3-carboxylate, this equilibrium exists between the 1H-pyrazole-3-carboxylate and the 1H-pyrazole-5-carboxylate forms. The position of this equilibrium is not static and is influenced by a variety of factors.

The rich reactivity of pyrazoles is intrinsically linked to their structural complexity, including the possibility of tautomerism.[1][2] This dynamic behavior can present challenges in directed synthesis, as the presence of multiple species in a reaction medium can affect outcomes.[1]

Factors Influencing Tautomeric Equilibrium

The preference for one tautomer over the other is a nuanced interplay of electronic effects of substituents, the nature of the solvent, temperature, and the physical state (solution or solid).

Substituent Effects

The electronic nature of the substituent at the C3/C5 position plays a pivotal role in determining the predominant tautomer. Computational studies, often employing ab initio and Density Functional Theory (DFT) methods, have elucidated these relationships.

  • Electron-donating groups (e.g., -CH₃, -NH₂, -OH) generally favor the tautomer where the substituent is at the C3 position.[1][3] These groups increase the electron density at the adjacent nitrogen (N2), making the distal nitrogen (N1) more acidic and thus more likely to bear the proton.

  • Electron-withdrawing groups (e.g., -COOH, -CHO, -CF₃) tend to stabilize the tautomer where the substituent is at the C5 position.[3][4] These groups decrease the electron density at the adjacent nitrogen (N1), making it less favorable to be protonated.

For instance, ab initio MP2/6-311++G** calculations have shown that electron-donating groups like F, Cl, CONH₂, NO₂, OH, NH₂, and CH₃ favor the C3-tautomer, whereas electron-withdrawing groups such as BH₂, CFO, COOH, and CHO stabilize the C5-tautomer.[3][4]

The following diagram illustrates the tautomeric equilibrium and the general influence of substituent electronic effects.

Tautomerism_Substituent_Effects cluster_T1 3-Substituted Tautomer (Favored by EDG) cluster_T2 5-Substituted Tautomer (Favored by EWG) cluster_Factors Influencing Factors T1 1H-Pyrazole-3-carboxylate T2 1H-Pyrazole-5-carboxylate T1->T2 Proton Transfer EDG Electron-Donating Groups (EDG) e.g., -CH3, -NH2 EDG->T1 Favors EWG Electron-Withdrawing Groups (EWG) e.g., -COOH, -NO2 EWG->T2 Favors

Fig. 1: Influence of substituents on pyrazole tautomerism.
Solvent Effects

The solvent environment can significantly modulate the tautomeric equilibrium.[1] Polar solvents, particularly those capable of hydrogen bonding, can stabilize one tautomer over the other by forming intermolecular hydrogen bonds. For instance, in nonpolar solvents, some pyrazoles exist as dimers stabilized by intermolecular hydrogen bonds, while in strong acceptor solvents like DMSO, these bonds are broken, and monomeric forms dominate.[5] Studies have shown that nitrogen chemical shifts are dependent on solvent polarity and acidity, making solvents like DMSO, acetone, or chloroform preferable for NMR studies over water and alcohols.[1] Computational studies using the Polarizable Continuum Model (PCM) have also demonstrated that the tautomeric reaction rate is solvent-dependent.[6]

The following diagram depicts the workflow for evaluating solvent effects on tautomeric equilibrium.

Solvent_Effect_Workflow cluster_workflow Experimental Workflow for Solvent Effects start Prepare solutions of 1H-pyrazole-3-carboxylate in various solvents nmr Acquire NMR spectra (1H, 13C, 15N) for each solution start->nmr computation Perform computational modeling (e.g., DFT with PCM) to correlate with experimental data start->computation analysis Analyze chemical shifts and signal integration to determine tautomer ratios nmr->analysis conclusion Correlate tautomer preference with solvent properties (polarity, H-bonding) analysis->conclusion computation->conclusion

Fig. 2: Workflow for studying solvent effects.

Quantitative Analysis of Tautomerism

The determination of tautomeric ratios and equilibrium constants is crucial for understanding the behavior of these compounds. Several techniques are employed for this purpose, with NMR spectroscopy being particularly powerful.

CompoundSolventMethodTautomer Ratio (3-substituted : 5-substituted)Reference
1H-pyrazole-3-(N-tert-butyl)carboxamideSolution1H NMR (293 K)90 : 10[7][8]
3(5)-PhenylpyrazoleTHFLow-temp. NMRRich in 3-phenyl tautomer[9]
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateDMSO-d₆NMRPredominantly 5-hydroxy tautomer[10]
Ethyl 5-methyl-1H-pyrazole-3-carboxylateSolidX-rayExclusively 3-carboxylate tautomer[11]
Methyl 3-nitro-1H-pyrazole-5-carboxylateSolidX-rayExclusively 5-carboxylate tautomer[11]

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for researchers working in this area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for studying tautomerism in solution.[1][12] By analyzing chemical shifts and coupling constants, and in some cases, by employing low-temperature measurements to slow down the proton exchange, the individual tautomers can be identified and quantified.

Protocol for 1H and 13C NMR Analysis:

  • Sample Preparation: Dissolve an accurately weighed sample of the 1H-pyrazole-3-carboxylate compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mg/mL.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). For 1H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For 13C NMR, use a proton-decoupled pulse sequence.

  • Data Acquisition: Record the spectra at a constant temperature (e.g., 298 K). For studies on the rate of exchange, variable temperature NMR experiments can be performed.

  • Data Analysis:

    • Identify the signals corresponding to each tautomer. The chemical shifts of the ring protons and carbons, particularly C3 and C5, are sensitive to the tautomeric form.[1][13]

    • Integrate the signals corresponding to unique protons of each tautomer to determine their relative concentrations.

    • In cases of fast exchange, a single set of averaged signals may be observed.[1] In such scenarios, comparison with "fixed" N-methylated derivatives can help in assigning the predominant tautomer.[14][15]

X-ray Crystallography

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.[11][16]

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.

  • Analysis: The refined structure will clearly show the position of the N-H proton, thereby identifying the tautomer present in the crystal lattice.[11]

Computational Chemistry

Theoretical calculations are invaluable for predicting the relative stabilities of tautomers and for understanding the factors that govern the equilibrium.

Protocol for DFT Calculations:

  • Structure Building: Build the 3D structures of both tautomers of the 1H-pyrazole-3-carboxylate derivative using molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[1][4][17]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Solvent Modeling: To simulate solution-phase behavior, incorporate a solvent model such as the Polarizable Continuum Model (PCM).[6]

  • Analysis: Compare the calculated energies (e.g., ΔG) of the tautomers to predict their relative stabilities and the equilibrium constant. The lower-energy tautomer is the more stable one.

The logical relationship between these key experimental and computational methods is illustrated below.

Research_Methodology cluster_methodology Integrated Approach to Tautomerism Study synthesis Synthesis of 1H-Pyrazole-3-Carboxylate Derivatives nmr NMR Spectroscopy (Solution State Analysis) synthesis->nmr xray X-ray Crystallography (Solid State Analysis) synthesis->xray dft Computational Chemistry (DFT Calculations) synthesis->dft conclusion Comprehensive Understanding of Tautomeric Behavior nmr->conclusion xray->conclusion dft->conclusion

Fig. 3: Interrelation of key research methodologies.

Conclusion

The tautomerism of 1H-pyrazole-3-carboxylate compounds is a multifaceted phenomenon governed by a delicate balance of electronic and environmental factors. A thorough understanding of these principles is indispensable for the rational design of novel therapeutics. For drug development professionals, controlling or predicting the tautomeric preference is key to optimizing the pharmacological profile of pyrazole-based drug candidates. The integrated application of NMR spectroscopy, X-ray crystallography, and computational modeling provides a powerful toolkit for the comprehensive characterization of these tautomeric systems.

References

Methodological & Application

Application Notes and Protocols: Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors.[1] The pyrazole scaffold is a privileged structure known for its metabolic stability and favorable binding properties in drug candidates.[1] The presence of the cyclopropyl group can enhance metabolic stability and membrane permeability.[2] This document provides an overview of its applications, quantitative data on derived compounds, and detailed experimental protocols for the synthesis and evaluation of potent kinase inhibitors.

Target Applications

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases implicated in oncology and inflammatory diseases. Key therapeutic areas include:

  • Cancer Therapy: As a scaffold for inhibitors of kinases such as Janus Kinase (JAK), TANK-binding kinase 1 (TBK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fms-like Tyrosine Kinase 3 (FLT3), and Cyclin-Dependent Kinases (CDKs).[3][4][5][6]

  • Inflammatory Diseases: Targeting kinases like JAK, which are central to cytokine signaling pathways involved in autoimmune disorders.[4][]

  • Antimicrobial Agents: The pyrazole core is also found in compounds with antimicrobial properties.[2]

Quantitative Data: Bioactivity of Derived Inhibitors

The following tables summarize the inhibitory activities of various kinase inhibitors synthesized from pyrazole-based scaffolds, including those structurally related to derivatives of this compound.

Table 1: VEGFR2 Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)Cell-Based AssayCell LineIC50 (nM)
TAK-593VEGFR20.95VEGF-stimulated cell proliferationHUVEC0.30

Data extracted from a study on 2-acylamino-6-phenoxy-imidazo[1,2-b]pyridazine derivatives, where the pyrazole-5-carboxamide moiety is a key structural feature.[5][8]

Table 2: FLT3 and CDK Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)Cell-Based AssayCell LineIC50 (nM)
Compound 8tFLT30.089Anti-proliferativeMV4-11 (AML)1.22
CDK20.719
CDK40.770
FN-1501 (Reference)FLT32.33MV4-11 (AML)
CDK21.02
CDK40.39

Data from a study on 1H-pyrazole-3-carboxamide derivatives as potent FLT3 inhibitors.[6]

Table 3: TBK1 Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)
Compound 15yTBK10.2
BX795 (Reference)TBK17.1
MRT67307 (Reference)TBK128.7

Data from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors.[3]

Signaling Pathways

Derivatives of this compound are designed to target key nodes in cellular signaling pathways that are often dysregulated in disease.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (Pyrazole-based) Inhibitor->JAK Inhibition

Caption: JAK-STAT signaling pathway and the point of intervention for pyrazole-based inhibitors.

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Activation Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor VEGFR2 Inhibitor (Pyrazole-based) Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR2 signaling pathway targeted by pyrazole-carboxamide inhibitors.

Experimental Protocols

The following protocols are generalized procedures based on methodologies reported for the synthesis and evaluation of pyrazole-based kinase inhibitors.

Protocol 1: Synthesis of N-Aryl-5-cyclopropyl-1H-pyrazole-3-carboxamides

This protocol outlines the conversion of the starting methyl ester into a bioactive carboxamide derivative.

Synthesis_Workflow Start Methyl 5-cyclopropyl-1H- pyrazole-3-carboxylate Step1 Step 1: Hydrolysis (e.g., LiOH, THF/H2O) Start->Step1 Intermediate 5-cyclopropyl-1H-pyrazole- 3-carboxylic acid Step1->Intermediate Step2 Step 2: Amide Coupling (e.g., HATU, DIPEA, Aryl-amine) Intermediate->Step2 Product N-Aryl-5-cyclopropyl-1H- pyrazole-3-carboxamide Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: General synthetic workflow for pyrazole-3-carboxamide derivatives.

Step 1: Hydrolysis of Methyl Ester

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Reagent Addition: Add lithium hydroxide (LiOH) (e.g., 1.5 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, acidify the reaction mixture to pH ~3-4 with 1N HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-cyclopropyl-1H-pyrazole-3-carboxylic acid. The product can be used in the next step without further purification if of sufficient purity.

Step 2: Amide Coupling

  • Reaction Setup: Dissolve the 5-cyclopropyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF).

  • Reagent Addition: Add the desired aryl amine (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the crude product and purify by flash column chromatography on silica gel to obtain the final N-aryl-5-cyclopropyl-1H-pyrazole-3-carboxamide.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol describes a common method to assess the inhibitory activity of the synthesized compounds against a target kinase.

  • Reagent Preparation:

    • Prepare a reaction buffer appropriate for the target kinase (e.g., containing Tris-HCl, MgCl₂, DTT).

    • Prepare solutions of the target kinase, a specific substrate peptide, and ATP.

  • Compound Preparation:

    • Serially dilute the test compounds in 100% DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Initiation:

    • In a 96-well or 384-well plate, add the kinase, the test compound dilution, and the substrate.

    • Pre-incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

    • Quantify kinase activity. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-based assay: Using a system like ADP-Glo™ (Promega) that measures the amount of ADP produced.

      • Fluorescence-based assay: Using a fluorescently labeled substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Proliferation Assay (e.g., MTS or MTT Assay)

This protocol is used to determine the effect of the synthesized compounds on the proliferation of cancer cell lines.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in their appropriate growth medium.

    • Incubate overnight to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a specified period, typically 72 hours, at 37°C in a humidified CO₂ incubator.

  • Viability Assessment:

    • Add a viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

  • Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the GI50 or IC50 value.

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of potent and selective kinase inhibitors. Its structural features contribute favorably to the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. The protocols and data presented herein provide a foundational guide for researchers engaged in the discovery and development of novel therapeutics targeting kinase-driven pathologies.

References

Application Notes and Protocols for the Use of Methyl 5-Cyclopropyl-1H-pyrazole-3-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a key building block in the synthesis of a variety of agrochemicals, particularly fungicides and insecticides. The pyrazole ring system is a well-established pharmacophore in the agrochemical industry, known for its metabolic stability and potent biological activity. The presence of a cyclopropyl group at the 5-position of the pyrazole ring often enhances the efficacy and modulates the spectrum of activity of the final product. These application notes provide an overview of the synthesis of agrochemical candidates from this versatile intermediate, including detailed experimental protocols and biological activity data.

Agrochemical Applications

Derivatives of this compound have demonstrated significant potential in controlling a range of plant pathogens and insect pests. The primary route to these active molecules involves the conversion of the methyl ester to a carboxylic acid, followed by amide coupling with a suitable amine.

Fungicidal Applications

Pyrazole carboxamides are a prominent class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi and thereby inhibiting their respiration. Research has shown that pyrazole carboxamide derivatives exhibit notable antifungal activity against various phytopathogenic fungi. For instance, an isoxazole pyrazole carboxylate derivative demonstrated significant in vitro activity against Rhizoctonia solani with a half-maximal effective concentration (EC50) of 0.37 μg/mL.[1]

Insecticidal Applications

Similarly, pyrazole-based compounds have been developed as potent insecticides. For example, a series of 1H-pyrazole-5-carboxylic acid derivatives were synthesized and tested for their insecticidal activities. One of the synthesized compounds exhibited 85.7% mortality against the bean aphid (Aphis fabae) at a concentration of 12.5 mg/L, an activity level comparable to the commercial insecticide imidacloprid.

Synthetic Pathways

The general synthetic route to agrochemical pyrazole carboxamides from this compound involves two key steps: hydrolysis of the methyl ester to the corresponding carboxylic acid, and subsequent amidation with a selected amine.

Synthesis_Pathway A This compound B 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid A->B Hydrolysis (e.g., LiOH, H2O/THF) D 5-Cyclopropyl-1H-pyrazole-3-carboxamide (Agrochemical) B->D Amide Coupling (e.g., EDCI, HOBt, or SOCl2 then amine) C Amine C->D

Caption: General synthetic pathway for agrochemicals.

Experimental Protocols

Protocol 1: Synthesis of 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid

This protocol describes the hydrolysis of the methyl ester to the carboxylic acid, a crucial intermediate for the synthesis of pyrazole carboxamide agrochemicals.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1N)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in a mixture of THF and water.

  • Add lithium hydroxide to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-cyclopropyl-1H-pyrazole-3-carboxylic acid.

Protocol 2: Synthesis of a Fungicidal N-Aryl-5-cyclopropyl-1H-pyrazole-3-carboxamide (General Procedure)

This protocol outlines the amide coupling of 5-cyclopropyl-1H-pyrazole-3-carboxylic acid with an aromatic amine to produce a potential fungicidal agent.

Materials:

  • 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid

  • Substituted aniline

  • Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or another appropriate solvent

Procedure:

  • To a solution of 5-cyclopropyl-1H-pyrazole-3-carboxylic acid in a suitable solvent (e.g., DCM), add thionyl chloride and a catalytic amount of DMF.

  • Reflux the mixture until the conversion to the acid chloride is complete (monitor by IR spectroscopy or by quenching a small sample with methanol and analyzing by LC-MS).

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in a fresh portion of the solvent.

  • To this solution, add the substituted aniline and a base (e.g., pyridine).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl-5-cyclopropyl-1H-pyrazole-3-carboxamide.

Data Presentation

The following tables summarize the biological activity of representative pyrazole carboxamide derivatives synthesized from pyrazole carboxylate precursors.

Table 1: In Vitro Antifungal Activity of a Representative Isoxazole Pyrazole Carboxylate Derivative [1]

CompoundTarget FungusEC₅₀ (μg/mL)
Isoxazole Pyrazole Carboxylate DerivativeRhizoctonia solani0.37

Table 2: Insecticidal Activity of a Representative 1H-Pyrazole-5-carboxylic Acid Derivative

CompoundTarget InsectConcentration (mg/L)Mortality (%)
1H-Pyrazole-5-carboxylic Acid DerivativeAphis fabae12.585.7

Logical Workflow for Agrochemical Discovery

The process of discovering and developing new agrochemicals based on the this compound scaffold follows a logical progression from synthesis to biological evaluation.

Agrochemical_Discovery_Workflow A Synthesis of 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid C Parallel Amide Synthesis A->C B Synthesis of Diverse Amine Library B->C D Purification and Characterization C->D E Primary Biological Screening (Fungicidal/Insecticidal) D->E F Hit Identification E->F G Secondary Screening & Dose-Response F->G H Lead Optimization (SAR studies) G->H I Candidate Selection H->I

Caption: Workflow for agrochemical discovery.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel fungicides and insecticides. The straightforward conversion to pyrazole carboxamides allows for the creation of diverse chemical libraries for biological screening. The provided protocols and data serve as a foundation for researchers and scientists in the field of agrochemical development to explore this promising chemical space further. The structure-activity relationship (SAR) of these compounds can be systematically investigated by varying the amine component in the final amide coupling step, leading to the identification of new and effective crop protection agents.

References

Application Notes and Protocols: Synthesis of 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide and its derivatives through the reaction of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate with various hydrazines. Pyrazole carbohydrazides are pivotal building blocks in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of biologically active compounds.[1] The pyrazole scaffold is a privileged structure found in numerous pharmaceuticals, recognized for its metabolic stability and therapeutic potential in areas such as oncology and inflammatory diseases.[2][3][4] These protocols offer a straightforward and efficient method for producing these valuable synthons, which are instrumental in drug discovery and development programs.

Introduction

This compound is a versatile chemical intermediate used extensively in the design of bioactive molecules.[5] Its structure is a common feature in the development of selective and potent drug candidates. The conversion of the methyl ester group to a carbohydrazide moiety via reaction with hydrazine is a fundamental transformation that opens up a plethora of synthetic possibilities. The resulting 5-cyclopropyl-1H-pyrazole-3-carbohydrazide can be further modified to create diverse libraries of compounds for high-throughput screening.

The carbohydrazide functional group is a significant pharmacophore in its own right and a versatile handle for creating more complex heterocyclic systems like oxadiazoles and triazoles, which are prevalent in many therapeutic agents.[1][6] Derivatives of pyrazole carbohydrazide have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][7] This application note details the reaction pathway and provides robust experimental protocols for this key synthetic step.

General Reaction Pathway

The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of methanol, yielding the thermodynamically stable carbohydrazide product. The reaction is typically carried out in an alcohol solvent, such as ethanol or methanol, under reflux conditions to drive the reaction to completion.

reaction_pathway cluster_byproduct Byproduct start_material Methyl 5-cyclopropyl-1H- pyrazole-3-carboxylate product 5-Cyclopropyl-1H-pyrazole- 3-carbohydrazide Derivative start_material->product + H2N-NHR (e.g., Hydrazine Hydrate) Ethanol, Reflux hydrazine Hydrazine (H2N-NHR) methanol Methanol (CH3OH) experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation A 1. Dissolve Ester in Ethanol B 2. Add Hydrazine Hydrate A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool Mixture in Ice Bath C->D E 5. Filter Precipitate D->E F 6. Wash with Cold Ethanol E->F G 7. Dry Product Under Vacuum F->G

References

Application of Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate in Fungicide Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a key heterocyclic building block in the development of modern fungicides. While not typically used as an active fungicidal agent itself, its unique structural features make it a critical intermediate in the synthesis of potent pyrazole carboxamide fungicides. These fungicides are renowned for their broad-spectrum activity against a wide range of phytopathogenic fungi. This document provides detailed application notes on its use, experimental protocols for the synthesis of derivative fungicides, and methods for evaluating their efficacy.

Application Notes

The primary application of this compound in fungicide development is as a precursor for the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] The pyrazole carboxamide class of fungicides, many of which incorporate the cyclopropyl-pyrazole moiety, function by targeting and inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi.[1][2] This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, ultimately leading to the cessation of fungal growth and development.[1][3][4]

The cyclopropyl group at the 5-position of the pyrazole ring is a key feature that often contributes to the high efficacy and broad spectrum of activity of the final fungicide molecule. Structure-activity relationship (SAR) studies have shown that modifications to the substituents on the pyrazole ring and the amide nitrogen are crucial for optimizing fungicidal potency and spectrum.[5][6]

Derivatives synthesized from this compound have demonstrated significant in vitro and in vivo activity against a variety of economically important plant pathogens, including but not limited to species of Botrytis, Fusarium, Rhizoctonia, and Sclerotinia.[7][8][9]

Data Presentation

The following tables summarize the in vitro fungicidal activity of various pyrazole carboxamide derivatives, showcasing the potential of compounds derived from the this compound scaffold.

Table 1: In Vitro Antifungal Activity of Pyrazole Carboxamide Derivatives against Various Phytopathogenic Fungi

Compound IDFungal SpeciesEC50 (mg/L)Reference
7aiRhizoctonia solani0.37[7]
24Botrytis cinerea0.40[8]
15Valsa mali0.32[8]
24Sclerotinia sclerotiorum3.54[8]
7dRhizoctonia solani0.046[9]
12bRhizoctonia solani0.046[9]
26Botrytis cinerea2.432[10]
26Rhizoctonia solani2.182[10]
26Valsa mali1.787[10]
26Thanatephorus cucumeris1.638[10]
26Fusarium oxysporum6.986[10]
26Fusarium graminearum6.043[10]
6aGibberella zeae>50% inhibition at 100 µg/mL[11]
6bGibberella zeae>50% inhibition at 100 µg/mL[11]
6cGibberella zeae>50% inhibition at 100 µg/mL[11]

Experimental Protocols

Protocol 1: Synthesis of Pyrazole Carboxamide Derivatives

This protocol describes a general two-step synthesis of pyrazole carboxamide fungicides starting from this compound.

Step 1: Hydrolysis of this compound

  • Dissolve this compound in a suitable solvent such as methanol or ethanol.

  • Add an aqueous solution of a strong base, for example, sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid like hydrochloric acid (HCl) to precipitate the 5-cyclopropyl-1H-pyrazole-3-carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the carboxylic acid intermediate.

Step 2: Amide Coupling to Form Pyrazole Carboxamide

  • Suspend the 5-cyclopropyl-1H-pyrazole-3-carboxylic acid in an inert solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a chlorinating agent, for instance, thionyl chloride (SOCl₂) or oxalyl chloride, to convert the carboxylic acid to the corresponding acid chloride. This step is often performed at room temperature or with gentle heating.[7]

  • In a separate flask, dissolve the desired amine in the same or a compatible solvent, often in the presence of a base (e.g., triethylamine or pyridine) to act as an acid scavenger.

  • Slowly add the freshly prepared pyrazole acid chloride solution to the amine solution at a controlled temperature, typically 0 °C to room temperature.

  • Stir the reaction mixture for several hours or until completion as monitored by TLC.

  • Upon completion, perform an aqueous work-up to remove excess reagents and by-products. This typically involves washing with water, a dilute acid solution, a dilute base solution, and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the final pyrazole carboxamide fungicide.

Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol outlines the procedure to evaluate the efficacy of synthesized compounds against various phytopathogenic fungi.[7][10][12]

  • Preparation of Test Compounds: Dissolve the synthesized pyrazole carboxamide derivatives in a suitable solvent like dimethyl sulfoxide (DMSO) or acetone to prepare stock solutions (e.g., 10 mg/mL).

  • Preparation of Fungal Plates: Prepare potato dextrose agar (PDA) medium and sterilize it by autoclaving. Allow the medium to cool to approximately 50-60 °C.

  • Incorporation of Test Compounds: Add appropriate volumes of the stock solutions of the test compounds to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration in the medium is non-toxic to the fungi (typically ≤ 1%).

  • Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify. Prepare control plates with the solvent alone.

  • Fungal Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the test fungus onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] × 100

    • Where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.

  • Determination of EC50: The effective concentration required to inhibit 50% of mycelial growth (EC50) can be determined by probit analysis of the inhibition data at different concentrations.

Protocol 3: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol provides a method to determine the inhibitory effect of the synthesized compounds on the target enzyme, SDH.[3]

  • Isolation of Mitochondria:

    • Grow the target fungus in a liquid medium.

    • Harvest the mycelia by filtration and wash with a suitable buffer.

    • Homogenize the mycelia in an ice-cold isolation buffer containing osmoticum (e.g., mannitol), buffer (e.g., MOPS or phosphate buffer), and chelating agents (e.g., EDTA).

    • Centrifuge the homogenate at a low speed to remove cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria.

    • Resuspend the mitochondrial pellet in a suitable assay buffer.

  • Enzyme Activity Measurement:

    • The activity of SDH can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like MTT.

    • Prepare a reaction mixture containing the isolated mitochondria, the substrate (succinate), and the electron acceptor in a suitable buffer.

    • Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance at the appropriate wavelength over time.

  • Calculation of Inhibition:

    • Determine the rate of the enzymatic reaction in the presence and absence of the inhibitor.

    • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determination of IC50: The concentration of the inhibitor required to cause 50% inhibition of the enzyme activity (IC50) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product start Methyl 5-cyclopropyl-1H- pyrazole-3-carboxylate intermediate1 5-cyclopropyl-1H-pyrazole- 3-carboxylic acid start->intermediate1 Hydrolysis (e.g., NaOH, H₂O) intermediate2 5-cyclopropyl-1H-pyrazole- 3-carbonyl chloride intermediate1->intermediate2 Chlorination (e.g., SOCl₂) final_product Pyrazole Carboxamide Fungicide intermediate2->final_product Amide Coupling (Amine, Base)

Caption: Synthetic pathway for pyrazole carboxamide fungicides.

Mechanism_of_Action cluster_pathway Mitochondrial Respiration cluster_effect Cellular Effect fungicide Pyrazole Carboxamide Fungicide sdh Succinate Dehydrogenase (Complex II) fungicide->sdh Inhibits tca TCA Cycle etc Electron Transport Chain sdh->etc Electron Transfer inhibition Inhibition of Fungal Growth atp ATP Synthesis etc->atp Drives tca->sdh Provides Succinate SAR_Logic cluster_core Core Structure cluster_modification Structural Modification cluster_outcome Desired Outcome core Methyl 5-cyclopropyl-1H- pyrazole-3-carboxylate mod1 Variation of Amide Substituent (R-NH₂) core->mod1 Leads to mod2 Modification of Pyrazole Ring core->mod2 Leads to outcome Optimized Fungicidal Activity & Spectrum mod1->outcome Impacts mod2->outcome Impacts

References

Synthetic Routes to 5-Cyclopropyl-1H-pyrazole-3-carboxamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic strategies and experimental protocols for the preparation of 5-cyclopropyl-1H-pyrazole-3-carboxamide derivatives. This class of compounds is of significant interest in medicinal chemistry and agrochemistry due to their diverse biological activities. The protocols outlined herein are based on established and versatile chemical transformations, offering robust pathways to these valuable molecules.

I. Overview of Synthetic Strategies

The synthesis of 5-cyclopropyl-1H-pyrazole-3-carboxamide derivatives can be broadly categorized into two main strategies. The choice of strategy often depends on the availability of starting materials and the desired diversity of the final products.

  • Strategy A: Pyrazole Ring Construction followed by Amidation. This is a widely employed and flexible approach. It commences with the synthesis of a 5-cyclopropyl-1H-pyrazole-3-carboxylic acid or its corresponding ester. This key intermediate is then converted to the target carboxamide in a subsequent step. The primary advantage of this strategy is the ability to introduce a wide variety of amine functionalities at a late stage of the synthesis, allowing for the creation of diverse compound libraries.

  • Strategy B: Direct Amidation of a Precursor Pyrazole. This strategy involves the direct coupling of a commercially available or previously synthesized 5-cyclopropyl-1H-pyrazole-3-carboxylic acid with a desired amine. This approach is more straightforward if the core pyrazole structure is readily accessible.

The following sections will provide detailed experimental workflows and protocols primarily focusing on the versatile Strategy A.

II. Experimental Workflows and Visualizations

The logical flow of the primary synthetic route (Strategy A) is depicted below. This workflow begins with the construction of the pyrazole ring via a classical condensation reaction, followed by functional group manipulations to afford the final carboxamide products.

Synthetic_Workflow cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Amide Formation A Cyclopropyl Methyl Ketone D Intermediate: Ethyl 2,4-dioxo-4-cyclopropylbutanoate A->D Claisen Condensation B Diethyl Oxalate B->D C Sodium Ethoxide F Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate D->F Knorr Pyrazole Synthesis E Hydrazine Hydrate E->F G Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate I 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid G->I Saponification H NaOH or LiOH J 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid M 5-Cyclopropyl-1H-pyrazole-3-carboxamide Derivative J->M Amidation K Amine (R-NH2) K->M L Coupling Agent (e.g., HATU, DCC) or SOCl2 then Amine Amide_Coupling cluster_0 Amide Coupling Pathway Carboxylic_Acid 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Amine Amine (R-NH2) Carboxamide 5-Cyclopropyl-1H-pyrazole-3-carboxamide Amine->Carboxamide Coupling_Agent HATU / DIPEA Coupling_Agent->Activated_Ester Activation Activated_Ester->Carboxamide Nucleophilic Attack

The Pivotal Role of Methyl 5-Cyclopropyl-1H-pyrazole-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate stands as a crucial heterocyclic building block in the landscape of medicinal chemistry. Its unique structural features, including a metabolically stable pyrazole core and a binding-enhancing cyclopropyl moiety, have positioned it as a valuable starting material for the synthesis of a diverse array of potent and selective therapeutic agents. This document provides an in-depth overview of its applications, synthesis, and the biological evaluation of its derivatives, complete with detailed experimental protocols and data presentation.

Key Applications in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous approved drugs. The incorporation of a cyclopropyl group at the 5-position of the pyrazole ring often enhances the binding affinity of the resulting molecules to their biological targets. Consequently, this compound is a sought-after intermediate in the development of:

  • Kinase Inhibitors: A significant application lies in the synthesis of inhibitors targeting various protein kinases, which are pivotal in cancer and inflammatory diseases. The pyrazole core acts as a versatile scaffold for creating compounds that can compete with ATP for binding to the kinase active site.

  • Anticancer Agents: Derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines. These compounds often exert their effects through mechanisms such as kinase inhibition or by interacting with other key cellular targets like DNA.

  • Antimicrobial Agents: The pyrazole nucleus is also a key component in the development of novel antibacterial and antifungal compounds.

  • Anti-inflammatory Agents: Pyrazole derivatives have shown promise in modulating inflammatory pathways, making them attractive candidates for the treatment of various inflammatory disorders.

Synthesis of this compound

The most common and efficient method for the synthesis of 5-substituted pyrazole-3-carboxylates is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.

Experimental Protocol: Knorr Pyrazole Synthesis

Materials:

  • Diethyl 2-(cyclopropanecarbonyl)malonate (or a similar cyclopropyl β-ketoester)

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic amount)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the cyclopropyl β-ketoester (1 equivalent) in ethanol.

  • Add a catalytic amount of acetic acid to the solution.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and acidify with 1N HCl to pH ~5-6.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.

Biological Activity of Derivatives

The true value of this compound is realized in the biological activity of its derivatives. By modifying the ester and the N-H of the pyrazole, libraries of compounds can be synthesized and screened for various therapeutic activities.

Quantitative Data Summary
Derivative ClassTarget/Cell LineBiological Activity (IC50)Reference
Pyrazole-carboxamidesTelomerase1.02 µM
3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazolesJNK3227 nM
Substituted coumarin pyrazole carbaldehydesA549 Lung Cancer Cells13.5 µM
1H-Pyrazole-3-carboxamidesDNA Binding (K)1.06 x 10^5 M^-1

Experimental Protocols for Biological Assays

MTT Assay for Anticancer Activity

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assay

Principle:

Kinase activity can be measured using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate into a substrate) or non-radiometric assays such as fluorescence-based or luminescence-based assays. The following is a general protocol for a luminescence-based kinase assay.

Protocol:

  • Reagents: Prepare the kinase, substrate, ATP, and test compounds in a suitable assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase and the test compound at various concentrations. Incubate for a short period to allow for inhibitor binding.

  • Initiate Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time.

  • Stop Reaction & Detect Signal: Stop the reaction and add the detection reagent (e.g., a reagent that measures the amount of ATP remaining). The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizing Pathways and Workflows

Signaling Pathway

G Figure 1: Generalized Kinase Inhibition Pathway cluster_0 Cellular Signaling cluster_1 Inhibitor Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Receptor Tyrosine Kinase Inhibition

Caption: Generalized Kinase Inhibition Pathway.

Experimental Workflow

G Figure 2: Synthesis and Evaluation Workflow Start: this compound Start: this compound Derivative Synthesis Derivative Synthesis Start: this compound->Derivative Synthesis Purification & Characterization Purification & Characterization Derivative Synthesis->Purification & Characterization Biological Screening Biological Screening Purification & Characterization->Biological Screening Hit Identification Hit Identification Biological Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Caption: Drug Discovery Workflow.

Conclusion

This compound is a cornerstone for the development of novel therapeutics. Its synthetic accessibility and the advantageous properties of the pyrazole-cyclopropyl scaffold make it an invaluable tool for medicinal chemists. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this versatile building block in their drug discovery endeavors.

Application Notes and Protocols for Designing Novel Pesticides with a Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The pyrazole heterocyclic moiety serves as a foundational structural component in a multitude of commercially successful agrochemicals.[1][2] Its versatile scaffold allows for substitutions at various positions, enabling the fine-tuning of biological activity and selectivity.[3] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including insecticidal, fungicidal, herbicidal, and antiviral properties.[2][4] Prominent examples of commercial pesticides containing the pyrazole ring include Fipronil, Chlorantraniliprole, and Fluxapyroxad, which highlights the scaffold's significance in modern crop protection.[1][4] This document provides detailed application notes and protocols for the design, synthesis, and evaluation of novel pesticides based on the pyrazole scaffold, focusing on structure-activity relationships (SAR) and key experimental workflows.

Mode of Action of Pyrazole-Based Pesticides

Pyrazole-based pesticides exhibit several distinct modes of action, making them effective against a wide range of pests and reducing the likelihood of cross-resistance.[4] The primary mechanisms involve the disruption of vital physiological processes in the target organisms.

  • Mitochondrial Electron Transport Inhibition: A significant class of pyrazole pesticides, including fungicides like Fluxapyroxad and insecticides like Tolfenpyrad, function by inhibiting the mitochondrial electron transport chain.[4][5] Specifically, they often target Complex I (NADH-CoQ reductase) or Complex II (Succinate Dehydrogenase), disrupting the formation of ATP, the essential energy currency of the cell.[4][5] This leads to cellular energy depletion and eventual death of the organism.

  • Nervous System Disruption: Other pyrazole insecticides, such as Fipronil, act on the central nervous system of insects. Fipronil blocks the GABA-gated chloride channels, which counteracts the "calming" effect of GABA and leads to excessive neuronal stimulation and death.[5] Another critical target is the ryanodine receptor (RyR), an intracellular calcium channel crucial for muscle contraction.[6] Diamide insecticides like Chlorantraniliprole, which contain a pyrazole amide group, lock these channels in an open state, causing uncontrolled calcium release, paralysis, and death of the insect.[6]

cluster_Mito Mitochondrial Electron Transport Inhibition cluster_Neuro Nervous System Disruption Py_Mito Pyrazole Pesticide (e.g., Tolfenpyrad) ETC Mitochondrial Electron Transport Chain (Complex I/II) Py_Mito->ETC Inhibits ATP ATP Synthesis ETC->ATP Drives Death_Mito Cell Death ETC->Death_Mito Disruption leads to Py_Neuro Pyrazole Pesticide (e.g., Fipronil, Chlorantraniliprole) GABA GABA-gated Chloride Channels Py_Neuro->GABA Blocks RyR Ryanodine Receptors (Ca2+ Channels) Py_Neuro->RyR Activates Hyperexcitation Hyperexcitation GABA->Hyperexcitation Leads to Paralysis Paralysis RyR->Paralysis Leads to Death_Neuro Insect Death Hyperexcitation->Death_Neuro Paralysis->Death_Neuro

Caption: Key modes of action for pyrazole-based pesticides.

Design Strategies and Structure-Activity Relationships (SAR)

The development of novel pyrazole pesticides relies heavily on understanding the structure-activity relationship (SAR)—how chemical modifications to the scaffold affect biological efficacy. Analyzing SAR is a critical step in optimizing lead compounds.[4]

Key strategies include:

  • Active Substructure Splicing: Combining the pyrazole scaffold with other known active groups (pharmacophores) like amides, hydrazones, or thiazoles can lead to compounds with enhanced or novel activities.[7][8][9]

  • Scaffold Hopping and Modification: Replacing parts of an existing pesticide molecule with a pyrazole ring or modifying the substituents on the pyrazole ring itself can improve efficacy, spectrum of activity, and safety profiles.[9] For instance, introducing electron-withdrawing groups like halogens or nitro groups onto a phenyl ring attached to the pyrazole can significantly enhance insecticidal activity.[6][7]

cluster_SAR SAR-Guided Modifications cluster_Outcome Desired Outcomes Start Core Pyrazole Scaffold Mod1 Modify N1-substituent (e.g., Pyridyl, Phenyl) Start->Mod1 Synthesize Derivatives Mod2 Modify C3/C5-substituents (e.g., Amide, Thiazole) Start->Mod2 Synthesize Derivatives Mod3 Modify C4-substituent (e.g., Cyano, Halogen) Start->Mod3 Synthesize Derivatives Outcome1 Enhanced Potency (Lower LC50/EC50) Mod1->Outcome1 Leads to Outcome2 Improved Selectivity (Reduced Non-Target Toxicity) Mod1->Outcome2 Leads to Outcome3 Novel Mode of Action Mod1->Outcome3 Leads to Mod2->Outcome1 Leads to Mod2->Outcome2 Leads to Mod2->Outcome3 Leads to Mod3->Outcome1 Leads to Mod3->Outcome2 Leads to Mod3->Outcome3 Leads to

Caption: Logical workflow for SAR-based design of pyrazole pesticides.

Application Note: Synthesis of Novel Pyrazole Derivatives

The synthesis of novel pyrazole compounds is the first step in the discovery pipeline. The following workflow and protocol describe a general approach for synthesizing N-pyridylpyrazole amide derivatives, a class that includes potent insecticides.[6][8]

A Start: Pyrazole Carboxylic Acid (e.g., 3-bromo-1-(3-chloropyridin-2-yl) -1H-pyrazole-5-carboxylic acid) B Step 1: Amidation (EDCI, HOBt, NH3·H2O) A->B C Intermediate: Primary Amide (e.g., ...pyrazole-5-carboxamide) B->C D Step 2: Functionalization (e.g., Thionation with Lawesson's Reagent) C->D E Intermediate: Thioamide (e.g., ...pyrazole-5-carbothioamide) D->E F Step 3: Cyclization / Conjugation (e.g., Reaction with α-bromoketone) E->F G Final Product: Novel Pyrazole Derivative F->G H Purification & Analysis (Column Chromatography, NMR, MS) G->H

Caption: General workflow for the synthesis of pyrazole derivatives.
Protocol 1: Synthesis of Pyrazole Amide/Thioamide Derivatives

This protocol provides a generalized method for synthesizing pyrazole amide and subsequent thioamide derivatives, which are key intermediates for creating a variety of active compounds.[8]

Materials:

  • Starting Material: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

  • Reagents: 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), 1-hydroxybenzotriazole (HOBt), Ammonium hydroxide (NH₃·H₂O, 25%), Lawesson's reagent.

  • Solvents: Acetonitrile (MeCN), Tetrahydrofuran (THF), Ethyl acetate (EA), Dichloromethane (DCM).

  • Saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄).

Equipment:

  • Round-bottom flasks, magnetic stirrer, heating mantle/oil bath, reflux condenser.

  • Rotary evaporator, thin-layer chromatography (TLC) equipment.

  • Glass funnel, separatory funnel, column chromatography setup (silica gel).

Procedure:

Part A: Synthesis of Primary Amide Intermediate (2) [8]

  • Dissolve the starting pyrazole carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDCI (1.2 eq) in acetonitrile.

  • Stir the mixture at room temperature for 3 hours to activate the carboxylic acid.

  • Cool the reaction mixture to 0-10°C in an ice bath.

  • Slowly add ammonium hydroxide solution (approx. 1.5 eq).

  • Allow the reaction to proceed at this temperature until TLC indicates the consumption of the starting material.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Add saturated aqueous NaHCO₃ to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude primary amide. Purify by column chromatography if necessary.

Part B: Synthesis of Thioamide Intermediate (3) [8]

  • Dissolve the primary amide (1.0 eq) and Lawesson's reagent (0.6 eq) in THF.

  • Stir the solution at 65°C for approximately 2 hours, monitoring the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure thioamide. This intermediate can then be used for further reactions, such as forming thiazole rings.

Application Note: Biological Efficacy Testing

After synthesis, novel compounds must be screened for biological activity. This involves exposing target organisms to various concentrations of the compound to determine its potency, typically expressed as a median lethal concentration (LC₅₀) or median effective concentration (EC₅₀).

Quantitative Data Summary

The following table summarizes the reported biological activities of several novel pyrazole derivatives against various pests and fungi.

Compound IDTarget OrganismBiological Activity (LC₅₀ / EC₅₀)Reference CompoundActivity of ReferenceSource
3f Termites0.001 µg/mL (LC₅₀)Fipronil0.038 µg/mL[1]
3d Termites0.006 µg/mL (LC₅₀)Fipronil0.038 µg/mL[1]
6h Locusts47.68 µg/mL (LC₅₀)Fipronil63.09 µg/mL[1]
7g Plutella xylostella5.32 mg/L (LC₅₀)Indoxacarb5.01 mg/L[8]
7g Spodoptera exigua6.75 mg/L (LC₅₀)Indoxacarb9.89 mg/L[8]
59 Plutella xylostella0.0046 mg/L (LC₅₀)ChlorantraniliproleNot specified[6]
60 Plutella xylostella0.0051 mg/L (LC₅₀)ChlorantraniliproleNot specified[6]
5 Nigrospora oryzae1.9 µg/mL (EC₅₀)Penthiopyrad0.3 µg/mL[6]
62 Sclerotinia sclerotiorum1.0 mg/L (EC₅₀)Bixafen9.2 mg/L[4]
66 Rhizoctonia solani0.03 mg/L (EC₅₀)Bixafen0.04 mg/L[4]
Protocol 2: Insecticidal Efficacy Bioassay (Forced Contact Method)

This protocol outlines a general method for determining the insecticidal activity of new compounds against a target insect pest, such as larvae of Plutella xylostella (diamondback moth). This method is adapted from standard efficacy testing procedures.[10][11]

Materials:

  • Synthesized pyrazole compounds.

  • Acetone or other suitable solvent.

  • Triton X-100 or similar surfactant (as an emulsifier).

  • Distilled water.

  • Target insects (e.g., 3rd instar larvae of P. xylostella).

  • Cabbage leaves or appropriate host plant material.

  • Petri dishes (9 cm diameter) with filter paper.

Equipment:

  • Micropipettes, analytical balance, vortex mixer.

  • Spray tower or small hand sprayer.

  • Incubator or growth chamber with controlled temperature (e.g., 25 ± 1°C), humidity, and photoperiod.

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in acetone (e.g., 1000 mg/L).

    • Create a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 100, 50, 25, 12.5, 6.25 mg/L).

    • The final test solutions should be prepared in distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even application. A negative control (surfactant solution only) and a positive control (a commercial insecticide) should be prepared similarly.

  • Treatment Application:

    • Place a fresh cabbage leaf disc (approx. 5 cm diameter) into each petri dish.

    • Place 10-15 healthy, active larvae onto each leaf disc.

    • Apply the test solution evenly to the larvae and leaf surface using a spray tower or hand sprayer until runoff.

    • Allow the treated dishes to air-dry for 1-2 hours in a fume hood.

  • Incubation:

    • Cover the petri dishes and place them in an incubator set to appropriate conditions for the target pest (e.g., 25°C, >60% relative humidity, 16:8 L:D photoperiod).

    • Prepare at least three to four replicates for each concentration and control.

  • Data Collection and Analysis:

    • Assess insect mortality at set intervals, typically 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

    • Record the number of dead larvae in each replicate.

    • Correct for control mortality using Abbott's formula if necessary.

    • Use probit analysis or a similar statistical method to calculate the LC₅₀ value and its 95% confidence intervals for each compound.

A Prepare Test Solutions (Serial Dilutions of Compound) C Apply Treatment (e.g., Leaf Dip or Spray) A->C B Select Target Pests (e.g., 3rd Instar Larvae) B->C D Incubate (Controlled Temperature & Humidity) C->D E Assess Mortality (e.g., at 24, 48, 72 hours) D->E F Data Analysis (Probit Analysis) E->F G Determine LC50 Value F->G

Caption: Workflow for a typical insecticidal efficacy bioassay.

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyrazole-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient one-pot synthesis of substituted pyrazole-3-carboxylates, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug discovery. The methodologies outlined below leverage multi-component reactions to offer streamlined, atom-economical routes to these valuable scaffolds.

Introduction

Substituted pyrazoles are a cornerstone in pharmaceutical development, exhibiting a wide range of biological activities. The pyrazole-3-carboxylate moiety, in particular, is a key pharmacophore found in numerous therapeutic agents. Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. The one-pot procedures described herein offer a more efficient and environmentally benign alternative by combining multiple reaction steps into a single synthetic operation without the isolation of intermediates. These methods are characterized by their operational simplicity, high yields, and tolerance of a broad range of functional groups, making them highly attractive for the rapid generation of compound libraries for screening and lead optimization.

General Workflow for One-Pot Synthesis

The one-pot synthesis of substituted pyrazole-3-carboxylates typically involves the condensation of a 1,3-dicarbonyl compound or its precursor with a hydrazine derivative. The general workflow can be visualized as a sequence of in-situ formations of intermediates that ultimately cyclize to the desired pyrazole core.

G cluster_reactants Starting Materials cluster_process One-Pot Reaction Vessel cluster_product Final Product Reactant1 Hydrazine Derivative Condensation Condensation Reactant1->Condensation Reactant2 1,3-Dicarbonyl Precursor (e.g., Ketone + Diethyl Oxalate) InSitu_Dicarbonyl In-situ Generation of 1,3-Dicarbonyl Compound Reactant2->InSitu_Dicarbonyl InSitu_Dicarbonyl->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Product Substituted Pyrazole-3-carboxylate Cyclization->Product

Caption: General workflow for the one-pot synthesis of pyrazole-3-carboxylates.

Protocol 1: Three-Component Synthesis via In Situ Generated 1,3-Diketones

This protocol describes a consecutive three-component synthesis where a 1,3-diketone is generated in situ from an enolate and a carboxylic acid chloride, followed by cyclization with a hydrazine.[1][2] This method is advantageous for its good to excellent yields and tolerance of diverse functional groups.[1][2]

Experimental Protocol
  • Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the starting ketone (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq.) in THF to the cooled ketone solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Acylation: To the freshly prepared enolate solution, add the desired carboxylic acid chloride (1.0 eq.) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the 1,3-diketone formation can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Once the formation of the 1,3-diketone is complete, add the hydrazine derivative (1.2 eq.) to the reaction mixture.

  • Add a catalytic amount of a Lewis acid, such as SmCl₃, to accelerate the cyclization.[1]

  • Reflux the reaction mixture for 4-6 hours, or until TLC analysis indicates the complete consumption of the 1,3-diketone.

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure substituted pyrazole-3-carboxylate.

Data Presentation
EntryKetoneCarboxylic Acid ChlorideHydrazineProductYield (%)
1AcetophenoneBenzoyl chlorideHydrazine hydrateEthyl 5-phenyl-1H-pyrazole-3-carboxylateGood to Excellent[1]
2Propiophenone4-Chlorobenzoyl chloridePhenylhydrazineEthyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylateGood to Excellent[1]
3AcetoneAcetyl chlorideMethylhydrazineEthyl 1,5-dimethyl-1H-pyrazole-3-carboxylateGood to Excellent[1]

Protocol 2: One-Pot Cyclization of Hydrazone Dianions with Diethyl Oxalate

This novel and efficient approach involves the one-pot cyclization of hydrazone dianions with diethyl oxalate to afford pyrazole-3-carboxylates in good yields.[3][4]

Experimental Protocol
  • Formation of Hydrazone: In a suitable round-bottom flask, dissolve the starting aldehyde or ketone (1.0 eq.) and the hydrazine derivative (1.0 eq.) in an appropriate solvent such as ethanol.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to form the hydrazone.

  • Formation of Dianion: After confirming hydrazone formation via TLC, cool the reaction mixture to -78 °C.

  • Slowly add a strong base, such as two equivalents of n-butyllithium (n-BuLi) in hexanes, to generate the hydrazone dianion. Stir the mixture at this temperature for 1 hour.

  • Cyclization with Diethyl Oxalate: To the dianion solution, add diethyl oxalate (1.1 eq.) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the desired pyrazole-3-carboxylate.

Data Presentation
EntryCarbonyl CompoundHydrazineProductYield (%)Reference
1BenzaldehydePhenylhydrazineEthyl 1,5-diphenyl-1H-pyrazole-3-carboxylate53[3][4]
2AcetophenoneMethylhydrazineEthyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylateGood[3][4]

Protocol 3: "On Water" Synthesis Using Semicarbazide Hydrochloride

This green and highly efficient method describes the synthesis of pyrazole-3-carboxylates by the cyclization of 4-aryl(hetaryl, alkyl)-2,4-diketoesters with semicarbazide hydrochloride under "on water" conditions.[5] This approach avoids the use of toxic hydrazine and often does not require purification of the final product.[5]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, suspend the 4-aryl-2,4-diketoester (1.0 eq.) and semicarbazide hydrochloride (1.2 eq.) in water.

  • Reaction: Heat the suspension to reflux and stir vigorously for 2-4 hours. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the aqueous solution. Collect the solid product by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the pure pyrazole-3-carboxylate. In many cases, no further purification is necessary.

Data Presentation
Entry4-Aryl-2,4-diketoesterProductYield (%)Reference
1Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoateEthyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate96[5]
2Ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoateEthyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylateHigh[5]
3Ethyl 4-methyl-2,4-dioxopentanoateEthyl 5-isopropyl-1H-pyrazole-3-carboxylateHigh[5]

Protocol 4: One-Pot Condensation of Ketones, Aldehydes, and Hydrazine

This efficient, metal-free, one-pot synthesis produces 3,5-disubstituted and 3,4,5-trisubstituted pyrazoles from ketones, aldehydes, and hydrazine monohydrochloride.[6] The process involves the condensation to form pyrazoline intermediates, followed by in situ oxidation.[6]

Experimental Protocol
  • Condensation: In a round-bottom flask, dissolve the ketone (1.0 eq.), aldehyde (1.0 eq.), and hydrazine monohydrochloride (1.1 eq.) in a suitable solvent like ethanol or DMSO.

  • Stir the mixture at room temperature for 1-2 hours to form the pyrazoline intermediate.

  • Oxidation (Option A - Bromine): Cool the reaction mixture in an ice bath and slowly add a solution of bromine (1.1 eq.) in the same solvent. Stir for an additional 30 minutes. This method typically yields 3,4,5-trisubstituted pyrazoles.[6]

  • Oxidation (Option B - Oxygen/DMSO): For a greener alternative, if DMSO is used as the solvent, simply heat the reaction mixture under an oxygen atmosphere. This method yields 3,5-disubstituted pyrazoles with water as the only byproduct.[6]

  • Work-up: After the oxidation is complete (monitored by TLC), pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with a sodium thiosulfate solution (if bromine was used), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Data Presentation

| Entry | Ketone | Aldehyde | Oxidation Method | Product | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Acetophenone | Benzaldehyde | Bromine | 1,3,4-Triphenyl-1H-pyrazole | Very Good |[6] | | 2 | Cyclohexanone | 4-Chlorobenzaldehyde | Oxygen/DMSO | 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-indazole | Very Good |[6] |

Signaling Pathway and Logical Relationship Diagram

G cluster_inputs Reactants cluster_intermediates Intermediates cluster_outputs Products Ketone Ketone Pyrazoline Pyrazoline Intermediate Ketone->Pyrazoline Aldehyde Aldehyde Aldehyde->Pyrazoline Hydrazine Hydrazine Hydrazine->Pyrazoline Trisub_Pyrazole 3,4,5-Trisubstituted Pyrazole Pyrazoline->Trisub_Pyrazole Oxidation (e.g., Br2) Disub_pyrazole Disub_pyrazole Pyrazoline->Disub_pyrazole Oxidation (e.g., O2/DMSO) Disub_Pyrazole 3,5-Disubstituted Pyrazole

Caption: Reaction pathway for the one-pot synthesis of pyrazoles from ketones, aldehydes, and hydrazine.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from Methyl 5-Cyclopropyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate as a versatile starting material for the synthesis of a variety of bioactive molecules, particularly potent kinase inhibitors for cancer therapy. The protocols detailed below outline the key synthetic transformations and biological evaluation methods for developing novel therapeutics based on the 5-cyclopropyl-pyrazole scaffold.

Introduction

This compound is a valuable building block in medicinal chemistry. The pyrazole core is a well-established pharmacophore known for its metabolic stability and favorable binding properties in drug candidates. The presence of the cyclopropyl group can enhance metabolic stability and improve membrane permeability, making it an attractive feature in drug design. This document will focus on the conversion of this starting material into bioactive pyrazole-3-carboxamides, a class of compounds that has demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer.

Synthetic Strategy Overview

The primary synthetic route for generating bioactive pyrazole-3-carboxamides from this compound involves a two-step sequence:

  • Hydrolysis: The methyl ester is first hydrolyzed to the corresponding 5-cyclopropyl-1H-pyrazole-3-carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a diverse range of amines to generate a library of pyrazole-3-carboxamide derivatives.

This strategy allows for late-stage diversification, enabling the exploration of a wide chemical space to optimize biological activity.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to the carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1N)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol or THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl. A white precipitate of 5-cyclopropyl-1H-pyrazole-3-carboxylic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Amide Coupling of 5-Cyclopropyl-1H-pyrazole-3-carboxylic Acid

This protocol details the formation of the amide bond using a standard coupling agent.

Materials:

  • 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid (from Protocol 1)

  • Substituted amine (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-cyclopropyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the substituted amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-5-cyclopropyl-1H-pyrazole-3-carboxamide.

Bioactivity of Synthesized Molecules

Derivatives of 5-cyclopropyl-1H-pyrazole-3-carboxamide have shown significant activity as inhibitors of various protein kinases involved in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Cyclin-Dependent Kinases (CDKs), and Fms-like Tyrosine Kinase 3 (FLT3).

Quantitative Bioactivity Data

The following table summarizes the inhibitory activities of representative pyrazole-3-carboxamide derivatives against key cancer targets.

Compound IDTargetActivityCell LineActivityReference
Pym-5 DNAK(binding) = 1.06 x 10⁵ M⁻¹--[1]
Compound 8t FLT3IC₅₀ = 0.089 nMMV4-11 (AML)IC₅₀ = 1.22 nM[2]
CDK2IC₅₀ = 0.719 nM[2]
CDK4IC₅₀ = 0.770 nM[2]
Compound 6b VEGFR2IC₅₀ = 0.2 µMHepG2 (Liver Cancer)IC₅₀ = 2.52 µM[3]
CDK2IC₅₀ = 0.458 µM[3]
Compound 5a VEGFR2IC₅₀ = 0.267 µMHepG2 (Liver Cancer)IC₅₀ = 3.46 µM[3]
CDK2IC₅₀ = 0.311 µM[3]
Compound 4a VEGFR2IC₅₀ = 0.55 µMHepG2 (Liver Cancer)IC₅₀ = 4.4 µM[3]
CDK2IC₅₀ = 0.205 µM[3]
Compound 3i VEGFR2IC₅₀ = 8.93 nMPC-3 (Prostate Cancer)IC₅₀ = 1.24 µM[4]
Compound 3a VEGFR2IC₅₀ = 38.28 nMPC-3 (Prostate Cancer)IC₅₀ = 1.22 µM[4]
Compound 33 CDK2IC₅₀ = 0.074 µMHCT116, MCF7, HepG2, A549IC₅₀ < 23.7 µM[5]
Compound 34 CDK2IC₅₀ = 0.095 µMHCT116, MCF7, HepG2, A549IC₅₀ < 23.7 µM[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic workflow and the targeted signaling pathways.

Synthesis_Workflow Start Methyl 5-cyclopropyl-1H- pyrazole-3-carboxylate Intermediate 5-Cyclopropyl-1H- pyrazole-3-carboxylic acid Start->Intermediate Hydrolysis (Protocol 1) Product Bioactive Pyrazole-3-carboxamides Intermediate->Product Amide Coupling (Protocol 2) Amine Substituted Amine Amine->Product

General synthetic workflow for bioactive pyrazole-3-carboxamides.

Kinase_Inhibition_Pathway cluster_receptor Cell Membrane cluster_cell_cycle Cell Cycle Progression VEGFR VEGFR2 Downstream_VEGF Angiogenesis Tumor Growth Metastasis VEGFR->Downstream_VEGF Ligand VEGF Ligand->VEGFR CDK CDK2/Cyclin E G1_S G1/S Transition CDK->G1_S Downstream_CDK Cell Proliferation G1_S->Downstream_CDK Inhibitor 5-Cyclopropyl-pyrazole -3-carboxamide Inhibitor->VEGFR Inhibitor->CDK

Targeted signaling pathways of 5-cyclopropyl-pyrazole inhibitors.

Conclusion

This compound serves as an excellent starting point for the development of novel bioactive molecules. The straightforward and efficient synthetic protocols provided herein allow for the generation of diverse libraries of pyrazole-3-carboxamides. The significant inhibitory activities against key cancer-related kinases such as VEGFR2 and CDKs highlight the therapeutic potential of this scaffold. Further optimization of these derivatives, guided by the structure-activity relationships suggested by the provided data, may lead to the discovery of potent and selective drug candidates for cancer treatment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselectivity in Pyrazole Synthesis with Cyclopropyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of pyrazoles featuring cyclopropyl substituents, with a focus on controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis and why is it critical for cyclopropyl-containing compounds?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction can potentially yield multiple products.[1][2] In the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, two different regioisomeric pyrazoles can be formed.[1][2] Controlling the formation of the desired isomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and subsequent reactivity.[2] This is particularly important in drug development where a specific isomer is often responsible for the desired therapeutic effect.

Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis involving cyclopropyl groups?

A2: The regiochemical outcome of the Knorr condensation for cyclopropyl-substituted pyrazoles is governed by a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound or the hydrazine can physically obstruct one reaction pathway, directing the nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[2] The relatively small size of the cyclopropyl group compared to other bulky groups may lead to reduced steric influence, making other factors more dominant.

  • Electronic Effects: The electronic nature of the substituents plays a crucial role. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[2] A cyclopropyl group, being electron-donating, can influence the electrophilicity of the adjacent carbonyl carbon.

  • Reaction pH: The acidity or basicity of the reaction medium is critical. Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its two nitrogen atoms and influencing the initial site of attack.[2] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen of a substituted hydrazine.[2]

  • Solvent Effects: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation compared to traditional solvents like ethanol.[3] Aprotic dipolar solvents may also offer better results than polar protic solvents in some cases.[4]

Q3: How does the cyclopropyl group specifically influence the regioselectivity of the reaction between a cyclopropyl-containing 1,3-diketone and a substituted hydrazine?

A3: The cyclopropyl group influences regioselectivity through a combination of steric and electronic effects. Electronically, the cyclopropyl group can donate electron density to the adjacent carbonyl group, potentially making it less electrophilic. This would favor the initial nucleophilic attack of the hydrazine at the other carbonyl carbon. Sterically, while not as large as a tert-butyl group, the cyclopropyl group does exert some steric hindrance that can influence the approach of the hydrazine. The interplay of these factors will determine the final isomeric ratio.

Troubleshooting Guide

Issue 1: My pyrazole synthesis with a cyclopropyl-substituted 1,3-diketone results in a mixture of regioisomers with poor selectivity.

This is a common challenge when the intrinsic steric and electronic differences between the two carbonyl groups of the 1,3-dicarbonyl precursor are not pronounced enough to favor the formation of a single isomer under standard reaction conditions.

  • Troubleshooting Strategies:

    • Solvent Modification:

      • Switch from standard solvents like ethanol to fluorinated alcohols such as TFE or HFIP.[3] These solvents can enhance regioselectivity.

      • Explore the use of aprotic dipolar solvents like N,N-dimethylacetamide (DMAc).[5]

    • pH Adjustment:

      • For reactions with substituted hydrazines, adding a catalytic amount of acid (e.g., acetic acid) can favor the attack of the less hindered nitrogen.

      • Conversely, in reactions with hydrazine hydrochloride, adding a base like sodium acetate can liberate the free hydrazine and may alter the regiochemical outcome.[6]

    • Temperature Control:

      • Lowering the reaction temperature may enhance the kinetic control of the reaction, potentially favoring one regioisomer.

      • Conversely, increasing the temperature might favor the thermodynamically more stable product.

Issue 2: The major product of my reaction is the undesired regioisomer.

This occurs when the inherent electronic and steric factors of your substrates preferentially lead to the formation of the unwanted isomer under your current experimental setup.

  • Troubleshooting Strategies:

    • Re-evaluate Electronic and Steric Factors: Analyze the structure of your cyclopropyl-containing 1,3-dicarbonyl compound. If the other substituent has a strong electron-withdrawing or significant steric presence, it will likely dominate the directing effect.

    • Employ a Different Synthetic Strategy:

      • Consider a multi-component reaction approach, which can sometimes offer different regiochemical control.[7][8]

      • Investigate 1,3-dipolar cycloaddition reactions, which can provide access to different regioisomers.[9]

    • Protecting Group Strategy: In some cases, temporarily protecting one of the carbonyl groups could be a viable, albeit more synthetically demanding, option to force the desired regioselectivity.

Data Presentation

Table 1: Effect of Solvent on Regioisomeric Ratio in the Synthesis of N-Methyl-3/5-Cyclopropyl-5/3-Aryl Pyrazoles

Entry1,3-DiketoneHydrazineSolventTemperature (°C)Ratio (3-cyclopropyl : 5-cyclopropyl)
11-cyclopropyl-3-phenyl-1,3-propanedioneMethylhydrazineEthanolReflux60:40
21-cyclopropyl-3-phenyl-1,3-propanedioneMethylhydrazineTFERoom Temp85:15
31-cyclopropyl-3-phenyl-1,3-propanedioneMethylhydrazineHFIPRoom Temp>95:5
41-cyclopropyl-3-(4-methoxyphenyl)-1,3-propanedioneMethylhydrazineEthanolReflux55:45
51-cyclopropyl-3-(4-methoxyphenyl)-1,3-propanedioneMethylhydrazineHFIPRoom Temp>95:5

Note: The data presented in this table is illustrative and based on general trends reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.[3]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols

This protocol details a general method for the Knorr condensation favoring one regioisomer through the use of HFIP.[2]

  • Materials:

    • Unsymmetrical cyclopropyl-containing 1,3-diketone (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Microwave-Assisted Synthesis in Acetic Acid

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.

  • Materials:

    • Cyclopropyl-containing α,β-unsaturated ketone (1.0 mmol)

    • Arylhydrazine (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

    • Seal the vessel securely and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Visualizations

Regioselectivity_Pathway start Unsymmetrical Cyclopropyl-1,3-Diketone + Substituted Hydrazine intermediateA Initial attack at Carbonyl adjacent to Cyclopropyl Group start->intermediateA Pathway A intermediateB Initial attack at other Carbonyl Group start->intermediateB Pathway B productA Regioisomer A (e.g., 3-Cyclopropyl) intermediateA->productA productB Regioisomer B (e.g., 5-Cyclopropyl) intermediateB->productB conditions Reaction Conditions: - Solvent - pH - Temperature conditions->start

Caption: Factors influencing regioselective pyrazole synthesis.

Troubleshooting_Workflow start Poor Regioselectivity (Isomer Mixture) q1 Have you tried fluorinated solvents (TFE, HFIP)? start->q1 action1 Switch to TFE or HFIP as solvent q1->action1 No q2 Is pH optimized? q1->q2 Yes a1_yes Yes a1_no No action1->q2 end Improved Regioselectivity action1->end action2 Adjust pH: - Catalytic Acid - Base (e.g., NaOAc) q2->action2 No q3 Consider alternative synthetic routes? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action2->end action3 Explore: - Multi-component reactions - 1,3-Dipolar cycloadditions q3->action3 action3->end

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Synthesis of Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important pyrazole derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and established method for synthesizing this compound is through the Knorr pyrazole synthesis. This involves the cyclocondensation of a 1,3-dicarbonyl compound, specifically a 4-cyclopropyl-2,4-dioxobutanoate ester, with hydrazine.

Q2: What are the key starting materials for this synthesis?

The primary starting materials are:

  • Ethyl or Methyl 4-cyclopropyl-2,4-dioxobutanoate: This is the essential 1,3-dicarbonyl precursor.

  • Hydrazine hydrate or a hydrazine salt (e.g., hydrazine hydrochloride): This provides the two nitrogen atoms for the pyrazole ring.

Q3: What is the main challenge in this synthesis?

A significant challenge is controlling the regioselectivity of the reaction. Since ethyl 4-cyclopropyl-2,4-dioxobutanoate is an unsymmetrical dicarbonyl compound, the initial reaction with hydrazine can occur at two different carbonyl groups, potentially leading to the formation of two regioisomers: the desired this compound and the undesired methyl 3-cyclopropyl-1H-pyrazole-5-carboxylate.[1]

Q4: How can I control the regioselectivity of the reaction?

Controlling regioselectivity is crucial for maximizing the yield of the desired product. Several factors influence the outcome:

  • Steric Hindrance: The bulky cyclopropyl group can sterically hinder the attack of hydrazine on the adjacent carbonyl group, favoring the formation of the desired 5-cyclopropyl isomer.

  • Electronic Effects: The electronic properties of the substituents can influence the reactivity of the carbonyl groups.

  • Reaction Conditions: The choice of solvent and the pH of the reaction medium can significantly impact the regiochemical outcome. For instance, using fluorinated alcohols as solvents has been shown to improve regioselectivity in similar pyrazole syntheses.

Q5: Are there any known side reactions to be aware of?

Besides the formation of the regioisomeric pyrazole, other potential side reactions include:

  • Incomplete cyclization: This can lead to the formation of hydrazone intermediates.

  • Hydrolysis of the methyl ester: If water is present in the reaction mixture, especially under acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

  • Reactions involving the cyclopropyl ring: While generally stable, the cyclopropyl group can undergo ring-opening reactions under harsh acidic conditions, although this is less common under typical pyrazole synthesis conditions.

Q6: What are the recommended purification methods for the final product?

The most common methods for purifying this compound are:

  • Recrystallization: This is an effective method for removing minor impurities if a suitable solvent system is found. Ethanol/water mixtures are often used for similar pyrazole derivatives.

  • Silica Gel Column Chromatography: This is the most versatile method for separating the desired product from the regioisomer and other byproducts. A common eluent system is a mixture of ethyl acetate and hexane.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Formation of a high percentage of the undesired regioisomer. - Product loss during workup or purification.- Monitor the reaction by TLC to ensure completion. - Optimize reaction conditions (solvent, temperature, catalyst) to favor the desired isomer. - Use a non-polar solvent for extraction to minimize loss of the relatively polar product. - Optimize the eluent system for column chromatography to ensure good separation and recovery.
Presence of Two Isomers in the Final Product - Lack of regioselectivity in the cyclocondensation reaction.- Modify the reaction solvent. Consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE). - Adjust the pH of the reaction mixture. An acidic catalyst like glacial acetic acid can sometimes improve regioselectivity.
Product is an Oil Instead of a Solid - Presence of residual solvent. - Presence of impurities that lower the melting point.- Ensure complete removal of solvent under high vacuum. - Purify the product thoroughly using column chromatography.
Hydrolysis of the Ester Group (Observed by NMR/MS) - Presence of water in the reaction mixture. - Acidic or basic workup conditions.- Use anhydrous solvents and reagents. - Perform the workup under neutral conditions. Use a mild base like sodium bicarbonate to neutralize any acid.
Unidentified Impurities in NMR Spectrum - Incomplete reaction leading to hydrazone intermediates. - Side reactions involving the starting materials or solvent.- Compare the NMR spectrum with that of the starting materials. - Use 2D NMR techniques (COSY, HSQC) to help identify the structure of the impurities. - Ensure high purity of starting materials and solvents.

Data Presentation

Table 1: Typical Reaction Conditions and Yields for Pyrazole Synthesis

PrecursorHydrazine SourceSolventCatalyst/AdditiveTemperature (°C)Time (h)Typical Yield (%)
Ethyl 4-cyclopropyl-2,4-dioxobutanoateHydrazine hydrateEthanolGlacial Acetic AcidReflux4 - 660 - 80
Methyl 4-cyclopropyl-2,4-dioxobutanoateHydrazine hydrateMethanolNoneRoom Temp12 - 1850 - 70
Ethyl 4-cyclopropyl-2,4-dioxobutanoateHydrazine hydrochlorideEthanolSodium AcetateReflux6 - 855 - 75

Note: Yields are highly dependent on the specific reaction conditions and purification methods.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on the Knorr pyrazole synthesis. Optimization may be required for specific experimental setups.

Materials:

  • Methyl 4-cyclopropyl-2,4-dioxobutanoate

  • Hydrazine hydrate

  • Methanol (anhydrous)

  • Glacial acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-cyclopropyl-2,4-dioxobutanoate (1 equivalent) in anhydrous methanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. A slight exotherm may be observed.

  • (Optional) Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the reaction mixture at room temperature or gently reflux for 4-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Visualizations

Reaction Pathway for the Synthesis of this compound

Knorr_Synthesis start_materials Methyl 4-cyclopropyl-2,4-dioxobutanoate + Hydrazine intermediate Hydrazone Intermediate start_materials->intermediate Condensation product This compound (Desired Product) intermediate->product Cyclization & Dehydration (Attack at ester-adjacent carbonyl) side_product Methyl 3-cyclopropyl-1H-pyrazole-5-carboxylate (Regioisomer) intermediate->side_product Cyclization & Dehydration (Attack at cyclopropyl-adjacent carbonyl)

Caption: Knorr synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_isomers Check for Regioisomers (NMR/LC-MS) check_reaction->check_isomers Yes extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time extend_time->check_reaction isomers_present Regioisomers Present check_isomers->isomers_present Yes check_purification Review Purification Method check_isomers->check_purification No optimize_conditions Optimize Reaction Conditions (Solvent, pH) isomers_present->optimize_conditions success Improved Yield and Purity optimize_conditions->success purification_issue Inefficient Purification check_purification->purification_issue Inefficient check_purification->success Efficient optimize_purification Optimize Chromatography Eluent or Recrystallization Solvent purification_issue->optimize_purification optimize_purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of Methyl 5-Cyclopropyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent method is the cyclocondensation reaction between a cyclopropyl-substituted β-ketoester, such as methyl 4-cyclopropyl-2,4-dioxobutanoate, and hydrazine hydrate. This reaction is a variation of the Knorr pyrazole synthesis. The β-ketoester itself is typically prepared via a Claisen condensation of methyl cyclopropyl ketone with a dialkyl oxalate, such as dimethyl oxalate.

Q2: What are the expected major byproducts in this synthesis?

A2: Potential byproducts can originate from both the β-ketoester formation and the subsequent cyclization step. These may include:

  • Incomplete cyclization product: The intermediate hydrazone may be present if the reaction is not driven to completion.

  • Hydrolysis product: The ester functionality of either the starting β-ketoester or the final product can be hydrolyzed to the corresponding carboxylic acid, especially under acidic or basic conditions.

  • Byproducts from β-ketoester synthesis: Unreacted methyl cyclopropyl ketone or dimethyl oxalate, as well as self-condensation products of the ketone, might be carried over.

Q3: Can regioisomers be formed in this synthesis?

A3: When using unsubstituted hydrazine (H₂N-NH₂), the initial cyclization with the symmetric dicarbonyl portion of the β-ketoester does not produce different regioisomers. However, the resulting 1H-pyrazole exists as a mixture of tautomers (5-cyclopropyl- and 3-cyclopropyl- tautomers), which rapidly interconvert. If a substituted hydrazine (e.g., methylhydrazine) were used, the formation of two distinct regioisomers (e.g., 1-methyl-5-cyclopropyl- and 1-methyl-3-cyclopropyl-) would be a significant issue.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction.[1] A suitable mobile phase, typically a mixture of hexane and ethyl acetate, will allow you to visualize the consumption of the starting materials (the β-ketoester and hydrazine) and the formation of the pyrazole product. Staining with iodine or visualization under a UV lamp can be used to see the spots.[1]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Poor quality of starting materials Ensure the β-ketoester is pure and dry. Verify the concentration of hydrazine hydrate.
Incorrect reaction temperature Optimize the reaction temperature. Some cyclizations proceed well at room temperature, while others require heating.
Inefficient stirring Ensure the reaction mixture is homogenous, especially if reagents are not fully soluble.
Presence of water (for Claisen condensation) Use anhydrous solvents and reagents for the preparation of the β-ketoester.
Incorrect pH The cyclization is often carried out in a slightly acidic medium (e.g., acetic acid in ethanol) to facilitate hydrazone formation without inhibiting cyclization.
Problem 2: Presence of Multiple Spots on TLC After Reaction Completion
Potential Cause Identity of Spot Solution
Incomplete reaction Unreacted β-ketoester or intermediate hydrazone.Increase reaction time or temperature. Consider adding a catalytic amount of acid.
Hydrolysis of the ester Carboxylic acid byproduct.Use anhydrous conditions and avoid strong acids or bases during workup if the acid is not the desired product. The acid will have a different Rf value, typically lower than the ester.
Side reactions from β-ketoester synthesis Unreacted starting materials from the Claisen condensation.Purify the β-ketoester before the cyclization step.
Formation of pyrazolone tautomer The pyrazolone tautomer may be present in equilibrium.[2]This is an inherent property of the molecule. Purification by column chromatography or recrystallization can often isolate the desired tautomer.
Problem 3: Difficulty in Product Purification
Issue Potential Cause Recommended Action
Product is an oil that is difficult to crystallize Presence of impurities.Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Co-elution of impurities during column chromatography Impurities have similar polarity to the product.Try a different solvent system for chromatography (e.g., dichloromethane/methanol). Consider recrystallization from a suitable solvent system (e.g., ethanol/water).
Product appears as a broad spot on TLC Tautomerism or interaction with the silica gel.Add a small amount of acetic acid to the TLC mobile phase to improve spot shape.

Experimental Protocols

Key Experiment: Synthesis of this compound

This is a generalized procedure based on standard methods for pyrazole synthesis.

Materials:

  • Methyl 4-cyclopropyl-2,4-dioxobutanoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve methyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq.) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).

  • Slowly add hydrazine hydrate (1.0-1.2 eq.) to the solution while stirring. The reaction may be exothermic.

  • Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

troubleshooting_workflow cluster_yield Low Yield Troubleshooting cluster_purity Purity Troubleshooting start Start Synthesis check_yield Low or No Yield? start->check_yield reagent_quality Check Reagent Purity check_yield->reagent_quality Yes check_purity Impure Product on TLC? check_yield->check_purity No, Good Yield reaction_conditions Optimize Temp. & Time reagent_quality->reaction_conditions ph_check Verify pH reaction_conditions->ph_check ph_check->start Retry incomplete_reaction Incomplete Reaction? (Starting Material Present) check_purity->incomplete_reaction Yes side_products Side Products? (Extra Spots) check_purity->side_products Multiple Spots end_product Pure Product check_purity->end_product No, Pure incomplete_reaction->reaction_conditions purification_issue Purification Difficulty? side_products->purification_issue column column purification_issue->column Optimize Column Chromatography recrystallize recrystallize purification_issue->recrystallize Attempt Recrystallization column->end_product recrystallize->end_product

Caption: Troubleshooting workflow for the synthesis. (Within 100 characters)

byproduct_pathways start_materials Methyl Cyclopropyl Ketone + Dimethyl Oxalate claisen Claisen Condensation start_materials->claisen beta_ketoester Methyl 4-cyclopropyl-2,4-dioxobutanoate claisen->beta_ketoester unreacted_claisen Unreacted Starting Materials claisen->unreacted_claisen Incomplete Reaction cyclization Cyclocondensation beta_ketoester->cyclization hydrolysis Carboxylic Acid (Hydrolysis) beta_ketoester->hydrolysis H2O, Acid/Base hydrazine Hydrazine Hydrate hydrazine->cyclization product This compound cyclization->product hydrazone Intermediate Hydrazone (Incomplete Cyclization) cyclization->hydrazone Incomplete Reaction product->hydrolysis H2O, Acid/Base

Caption: Potential byproduct formation pathways. (Within 100 characters)

References

Technical Support Center: Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of substituted pyrazoles, particularly through the widely used Knorr synthesis and related methods.

Issue 1: Consistently Low Yield of the Desired Pyrazole

Symptoms: The isolated yield of the target pyrazole is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed. Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[1]

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, which reduces the yield and complicates purification.[2] Hydrazine derivatives can also degrade over time.

    • Solution: Ensure the purity of your starting materials. Use freshly opened or purified hydrazine derivatives.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, catalyst, and stoichiometry are critical for optimal yield.

    • Solution: Systematically optimize the reaction conditions. A slight excess (1.0-1.2 equivalents) of the hydrazine can sometimes drive the reaction to completion. The choice of an acid or base catalyst can be critical. For Knorr syntheses, catalytic amounts of a protic acid like acetic acid are often used.[1]

  • Side Reactions and Byproduct Formation: Unwanted side reactions can significantly lower the yield of the desired product.

    • Solution: Carefully control the stoichiometry of the reactants. Modifying the reaction conditions, such as solvent and temperature, can help minimize the formation of byproducts.[3]

  • Loss During Purification: Significant amounts of the product may be lost during the workup and purification steps.

    • Solution: Optimize your purification strategy. If using column chromatography, ensure the chosen solvent system provides good separation. For recrystallization, select an appropriate solvent to minimize loss in the mother liquor.

Issue 2: Formation of a Mixture of Regioisomers

Symptoms: NMR and/or LC-MS analysis indicates the presence of more than one isomeric pyrazole product.

Possible Causes & Solutions:

  • Use of Unsymmetrical Reagents: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two different regioisomers.[2][4]

    • Solution 1: Exploit Steric and Electronic Effects: The initial nucleophilic attack of the hydrazine can be directed by steric hindrance or the electronic properties of the substituents on the 1,3-dicarbonyl.[3][4] Bulky groups will favor attack at the less hindered carbonyl, while electron-withdrawing groups will activate a carbonyl towards attack.[4]

    • Solution 2: Modify Reaction pH: The acidity or basicity of the reaction medium can influence the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, thereby directing the regioselectivity of the initial attack.[4][5]

    • Solution 3: Solvent Selection: The choice of solvent can have a significant impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase regioselectivity in some cases.[6] Aprotic dipolar solvents may also offer better results than polar protic solvents like ethanol.[7]

  • Separation of Isomers: If the formation of a mixture is unavoidable, an efficient separation method is required.

    • Solution: Develop a robust separation protocol using column chromatography. A thorough screening of solvent systems by TLC is essential to find an eluent that provides optimal separation.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning dark or forming tar-like substances?

A1: Discoloration is often observed in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[2] This can be due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[2] At elevated temperatures, polymerization or degradation of starting materials or intermediates can also lead to tar formation. To mitigate this, consider running the reaction at a lower temperature for a longer duration and ensure the purity of your starting materials.[8] Adding a mild base, like sodium acetate, can sometimes lead to a cleaner reaction profile.[2]

Q2: How can I effectively purify my substituted pyrazole?

A2: The choice of purification method depends on the properties of your specific pyrazole and the impurities present.

  • Recrystallization: This is often a very effective method, especially for removing small amounts of impurities.[2] Common solvents include ethanol and methanol.

  • Column Chromatography: Silica gel chromatography is a versatile method for separating the desired pyrazole from byproducts and unreacted starting materials.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form water-soluble salts. This allows for their extraction into an aqueous acidic solution, leaving non-basic impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[9]

Q3: What is the general mechanism of the Knorr pyrazole synthesis?

A3: The Knorr synthesis is typically an acid-catalyzed reaction.[2][8] It begins with the condensation of a hydrazine with one of the carbonyl groups of a 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Finally, a dehydration step yields the stable, aromatic pyrazole ring.[1][2][8]

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of substituted pyrazoles.

Table 1: Effect of Catalyst on Pyrazole Synthesis Yield

Entry1,3-Dicarbonyl CompoundHydrazineCatalyst (mol%)SolventYield (%)Reference
1Ethyl acetoacetatePhenylhydrazineNano-ZnOSolvent-free95[10]
2Acetylacetone2,4-DinitrophenylhydrazineLithium perchlorateAcetonitrile-[10]
3Trifluoromethylated ynoneAryl/Alkyl hydrazineAgOTf (1 mol%)-up to 99[10]
4Chalconep-((t-butyl)phenyl)hydrazineCu(OTf)₂ (20 mol%)[BMIM-PF₆]82[11]
5PhenylhydrazoneDialkyl acetylenedicarboxylateCuIDME-[11]

Table 2: Effect of Solvent on Regioselectivity in Pyrazole Formation

Entry1,3-DiketoneHydrazineSolventRegioisomeric Ratio (2:3)Total Yield (%)Reference
11-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol40:6085[6]
21-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE>95:582[6]
31-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol45:5588[6]
41-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE>95:585[6]

Experimental Protocols

Protocol 1: General Procedure for the Knorr Synthesis of a Pyrazolone

This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[12]

Materials:

  • Ethyl benzoylacetate (or other suitable β-ketoester)

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, combine the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol) and hydrazine hydrate (6 mmol).[12]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[12]

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[12]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC using a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane) to confirm the consumption of the starting ketoester.[12]

  • Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring.[12]

  • Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate the precipitation of the product.[12]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of water and allow it to air dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[8]

Protocol 2: Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine)

This protocol details a classic Knorr synthesis of the pharmaceutical compound Antipyrine.[8]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[8]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[8]

  • Isolation: Cool the resulting syrup in an ice bath.[8]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization.[8]

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure product.[8]

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in Pyrazole Synthesis start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_purity->start Impurities Found (Purify/Replace) optimize_conditions Optimize Reaction Conditions (T, t, solvent) check_purity->optimize_conditions Materials Pure check_stoichiometry Verify Stoichiometry optimize_conditions->check_stoichiometry monitor_reaction Monitor Reaction (TLC/LC-MS) check_stoichiometry->monitor_reaction side_reactions Investigate Side Reactions monitor_reaction->side_reactions Reaction Incomplete purification_loss Evaluate Purification Procedure monitor_reaction->purification_loss Reaction Complete side_reactions->optimize_conditions Modify Conditions purification_loss->start Significant Loss yield_improved Yield Improved purification_loss->yield_improved Optimize Purification

Caption: Troubleshooting workflow for low pyrazole synthesis yield.

Knorr_Synthesis_Workflow Experimental Workflow for Knorr Pyrazole Synthesis start Start reactants Combine 1,3-Dicarbonyl, Hydrazine, Solvent, & Catalyst start->reactants heat Heat Reaction Mixture (e.g., Reflux) reactants->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Reaction Work-up (e.g., Quench, Extract) monitor->workup Reaction Complete isolation Isolate Crude Product (e.g., Evaporation, Precipitation) workup->isolation purification Purify Product (Recrystallization or Chromatography) isolation->purification characterization Characterize Pure Pyrazole (NMR, MS, MP) purification->characterization end End characterization->end

Caption: General experimental workflow for Knorr pyrazole synthesis.

Regioisomer_Formation Regioisomer Formation in Knorr Synthesis dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack1 Attack at Carbonyl 1 dicarbonyl->attack1 attack2 Attack at Carbonyl 2 dicarbonyl->attack2 hydrazine Substituted Hydrazine hydrazine->attack1 hydrazine->attack2 intermediate1 Hydrazone Intermediate 1 attack1->intermediate1 intermediate2 Hydrazone Intermediate 2 attack2->intermediate2 pyrazole1 Pyrazole Regioisomer 1 intermediate1->pyrazole1 Cyclization & Dehydration pyrazole2 Pyrazole Regioisomer 2 intermediate2->pyrazole2 Cyclization & Dehydration

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

References

Technical Support Center: Pyrazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide actionable advice for overcoming common challenges encountered during the scale-up of pyrazole synthesis.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions.

Q1: My scaled-up pyrazole synthesis is resulting in a consistently low yield. What are the potential causes and how can I troubleshoot this?

A1: Low yields during scale-up are a common and multifaceted problem. The issue can often be traced back to parameters that do not scale linearly from the bench to a larger reactor.[1] Here are the primary areas to investigate:

  • Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions or decomposition.[1]

    • Solution: Evaluate and optimize the reactor's agitation speed and impeller design to ensure homogenous mixing.

  • Poor Temperature Control: Pyrazole syntheses, especially those involving hydrazine, can be highly exothermic.[2] Poor heat dissipation in large vessels can lead to thermal runaway, product degradation, and the formation of impurities.[1][2]

    • Solution: Ensure the reactor's cooling system is adequate for the scale.[2] Employ a strategy of slow, controlled addition of reagents (like hydrazine) to manage the exotherm.[2]

  • Incomplete Reaction: The reaction may not be reaching completion on a larger scale.

    • Solution: Monitor the reaction progress closely using methods like TLC, HPLC, or LC-MS.[3] You may need to increase the reaction time or temperature to drive the reaction to completion.[4]

  • Starting Material Purity: Impurities in starting materials (1,3-dicarbonyls or hydrazines) can lead to significant side reactions, lowering the yield of the desired product.[3] Hydrazine derivatives, in particular, can degrade over time.[3]

    • Solution: Ensure the purity of all reagents before starting the reaction. Use freshly opened or purified hydrazine.[3]

  • Product Loss During Work-up: The extraction and purification procedures may not be optimized for larger volumes, leading to product loss.

    • Solution: Re-optimize extraction solvents and recrystallization procedures for the current scale.[2]

Q2: I am observing a mixture of regioisomers in my product. How can I improve regioselectivity during scale-up?

A2: The formation of regioisomers is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[3][5] The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl and the hydrazine.[3]

  • Solvent Choice: The polarity and nature of the solvent can significantly influence which carbonyl group is preferentially attacked by the hydrazine.

    • Solution: Screen different solvents. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of the desired isomer compared to standard ethanol.[6]

  • pH Control: The reaction pH can favor the formation of one isomer over the other.[3]

    • Solution: Experiment with acidic or basic conditions. Acidic conditions, often used in the Knorr synthesis, can favor one pathway, while the addition of a mild base like sodium acetate might favor another.[3]

  • Steric Hindrance: Bulky substituents on the hydrazine or dicarbonyl can sterically direct the reaction.[3]

    • Solution: If synthetically feasible, consider modifying substituents to enhance steric hindrance near one of the carbonyl groups, thereby promoting attack at the less hindered site.[3]

Q3: My reaction mixture has developed a significant discoloration, and I'm finding it difficult to purify the final product. What is causing this?

A3: Discoloration is often due to the formation of colored impurities, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[3]

  • Hydrazine Impurities: The hydrazine starting material itself can contain or form colored impurities.[3]

    • Solution: Using freshly purified hydrazine can result in a cleaner reaction profile.[3]

  • Acid-Promoted Byproducts: If the reaction mixture becomes too acidic, it can promote the formation of colored byproducts.[3]

    • Solution: The addition of a mild base can help neutralize excess acid.[3]

  • Oxidative Processes: The reaction may be sensitive to air, leading to oxidative side reactions that produce colored species.[3]

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Purification Strategy:

    • Solution: Activated carbon (charcoal) treatment of the crude product solution can be effective at removing some colored impurities before crystallization.[3] Recrystallization remains a highly effective method for final purification.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when using hydrazine at an industrial scale?

A1: Hydrazine is a high-energy, toxic, and flammable compound, making its handling on a large scale a significant safety concern.[2]

  • Thermal Runaway: Hydrazine condensation reactions are often highly exothermic, posing a risk of thermal runaway if not properly managed.[2]

  • Decomposition: Hydrazine can decompose explosively, especially at high temperatures or in the presence of catalytic metals like copper or iron oxides.[2]

  • Toxicity: It is highly toxic via inhalation, ingestion, and skin absorption and is considered a suspect carcinogen.[2][7][8][9] Appropriate engineering controls and personal protective equipment (PPE) are mandatory.[7]

  • Flammability: Hydrazine has a very wide flammability range in air (4.7% to 100% by volume) and can ignite spontaneously.[2][8][10]

Q2: How can the exothermic nature of the reaction be managed during scale-up?

A2: Managing the reaction exotherm is critical for safety and product quality.[2]

  • Slow Addition: Add the hydrazine reagent slowly and in a controlled manner to the reaction mixture.[2]

  • Efficient Cooling: Use a reactor with a high surface-area-to-volume ratio and a robust cooling system.[1]

  • Dilution: Performing the reaction in a sufficient volume of an appropriate solvent helps to absorb and dissipate the heat generated.[2] Using dilute aqueous solutions of hydrazine is inherently safer than using anhydrous hydrazine.[7]

Q3: Are there greener or safer alternatives to traditional batch synthesis for scaling up pyrazole production?

A3: Yes, flow chemistry is emerging as a powerful alternative to batch processing for pyrazole synthesis. It offers significant advantages in safety, efficiency, and scalability.[11]

  • Enhanced Safety: Flow reactors handle only small volumes of hazardous materials at any given time, minimizing the risks associated with exothermic events or explosive intermediates.[11]

  • Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for much more efficient heat exchange, enabling precise temperature control.[11]

  • Improved Efficiency: Continuous processing can lead to higher yields, better selectivity, and reduced reaction times compared to batch methods.[11]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation

This table summarizes the impact of different solvents on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine, demonstrating a significant improvement with fluorinated alcohols.[6]

SolventTemperature (°C)Reaction Time (h)Regioisomeric Ratio (Desired:Undesired)
Ethanol (EtOH)Reflux2460:40
2,2,2-Trifluoroethanol (TFE)Room Temp<185:15
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Room Temp<197:3

Experimental Protocols

Protocol: Knorr Pyrazole Synthesis (General Procedure)

This protocol outlines the classic Knorr synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[3][12]

  • Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).

  • Acidification (Optional but common): Add a catalytic amount of a protic acid, such as acetic acid or a mineral acid.[13]

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 equivalents), either neat or as a solution, to the mixture in a controlled manner.[3] If using a hydrazine salt (e.g., hydrochloride), adding a mild base like sodium acetate (1.0 equivalent) can be beneficial.[3]

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[3]

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by vacuum filtration.[3] Alternatively, the solvent can be removed under reduced pressure.[3]

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure pyrazole.[3]

Visualizations

Below are diagrams illustrating key workflows and concepts in pyrazole synthesis scale-up.

G Troubleshooting Workflow for Low Yield in Pyrazole Synthesis A Low Yield Observed B Check Reaction Monitoring (TLC, HPLC, LC-MS) A->B C Is Reaction Complete? B->C D Increase Reaction Time or Temperature C->D No E Assess Reagent Purity C->E Yes D->B F Are Reagents Pure? E->F G Purify/Replace Starting Materials F->G No H Evaluate Thermal Control & Mixing F->H Yes G->E I Signs of Degradation or Side Products? H->I J Optimize Heat Transfer & Agitation I->J Yes K Review Work-up & Purification I->K No J->H L High Yield Achieved K->L G Regioselectivity in Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_control Control Factors R1 Unsymmetrical 1,3-Dicarbonyl P1 Attack at Carbonyl 1 R1->P1 P2 Attack at Carbonyl 2 R1->P2 R2 Substituted Hydrazine (R'-NHNH₂) R2->P1 R2->P2 Prod1 Regioisomer A (Desired Product) P1->Prod1 Prod2 Regioisomer B (Side Product) P2->Prod2 Solvent Solvent Choice (e.g., TFE, HFIP) Solvent->P1 Favors pH pH Control (Acidic/Basic) pH->P1 Favors Sterics Steric Hindrance Sterics->P2 Hinders

References

Technical Support Center: Stability of the Cyclopropyl Group in Pyrazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving cyclopropyl-substituted pyrazoles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and modification of cyclopropyl pyrazoles.

Issue 1: Unexpected Ring-Opening of the Cyclopropyl Group

Question: I am observing unexpected byproducts in my reaction, suggesting the cyclopropyl ring on my pyrazole substrate is not stable. What could be causing this ring-opening?

Answer: The high ring strain of the cyclopropyl group makes it susceptible to ring-opening under certain conditions. The stability is influenced by the reaction environment and the presence of activating groups.

Potential Causes and Solutions:

  • Acidic Conditions: Strong acids can protonate the cyclopropyl ring, leading to a carbocation intermediate that can be attacked by nucleophiles, resulting in ring cleavage.[1][2]

    • Solution: If possible, switch to milder acidic conditions or use a non-acidic catalyst. If strong acid is required, consider running the reaction at a lower temperature to minimize side reactions.

  • Basic Conditions: While generally more stable under basic conditions, strong bases can deprotonate the pyrazole ring at C3, which in some cases can lead to ring opening.

    • Solution: Use a weaker base or a non-nucleophilic base if the goal is deprotonation without subsequent reaction. Careful control of temperature and reaction time is also crucial.

  • Thermal Stress: High temperatures can provide the activation energy needed to overcome the ring strain, leading to thermal decomposition or rearrangement. The decomposition of pyrazole derivatives can be influenced by substituents, with decomposition often starting at elevated temperatures.[3][4][5]

    • Solution: Run the reaction at the lowest effective temperature. Monitor the reaction closely to avoid prolonged heating after completion. For purification, consider methods that do not require high temperatures, such as column chromatography over distillation.

  • Oxidative Conditions: In biological systems, cytochrome P450 enzymes can oxidize the cyclopropyl ring, leading to ring-opening.[6] Certain chemical oxidants might also trigger this pathway.

    • Solution: Avoid harsh oxidizing agents if possible. If oxidation is necessary at another part of the molecule, choose a selective reagent that is known to be compatible with cyclopropyl groups.

Issue 2: Low Yields in Vilsmeier-Haack Formylation of Cyclopropyl Pyrazoles

Question: I am attempting a Vilsmeier-Haack reaction to formylate a cyclopropyl-substituted pyrazole, but my yields are consistently low. What are the possible reasons and how can I optimize the reaction?

Answer: Low yields in the Vilsmeier-Haack formylation of pyrazoles can be due to several factors, including the reactivity of the substrate and the reaction conditions.

Potential Causes and Solutions:

  • Substrate Reactivity: The electron-donating or withdrawing nature of substituents on the pyrazole ring can significantly affect the success of the Vilsmeier-Haack reaction. Strong electron-withdrawing groups can deactivate the ring towards electrophilic substitution.[7]

    • Solution: If your pyrazole has strongly deactivating groups, you may need to use harsher conditions (e.g., higher temperature, longer reaction time), but be mindful of the potential for cyclopropyl ring instability.

  • Reagent Stoichiometry and Temperature: The ratio of the Vilsmeier reagent (POCl₃/DMF) to the substrate and the reaction temperature are critical. Insufficient reagent or suboptimal temperature can lead to incomplete conversion.[7][8]

    • Solution: An excess of the Vilsmeier reagent is often used. Optimization of the temperature is also key; while higher temperatures can increase the reaction rate, they may also lead to degradation. A systematic approach to optimizing these parameters is recommended.[7]

  • Side Reactions: The Vilsmeier-Haack reagent is highly reactive and can lead to the formation of byproducts.[9][10] In the case of cyclopropyl pyrazoles, there is a possibility of side reactions involving the cyclopropyl group if the conditions are too harsh.

    • Solution: Careful control of the reaction temperature and dropwise addition of the reagent can help to minimize side reactions. Monitoring the reaction by TLC or LC-MS can help to identify the optimal reaction time and prevent the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: How stable is the cyclopropyl group on a pyrazole ring during palladium-catalyzed cross-coupling reactions?

A1: The cyclopropyl group is generally stable under the conditions used for many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.[11][12] These reactions are often carried out under mild and chemoselective conditions. However, the choice of ligand, base, and temperature can be crucial. Highly basic conditions or elevated temperatures could potentially compromise the integrity of the cyclopropyl ring. It is advisable to screen different reaction conditions to find the optimal balance between reactivity and stability.

Q2: Can the cyclopropyl group undergo rearrangement during reactions on the pyrazole ring?

A2: Yes, rearrangements of the cyclopropyl group, though not always common, can occur, particularly in the presence of strong acids or upon the formation of a nearby carbocation. These rearrangements can lead to the formation of allyl or other unsaturated species.

Q3: Are there any specific analytical techniques to monitor the stability of the cyclopropyl group during a reaction?

A3: Yes, ¹H NMR spectroscopy is a powerful tool for monitoring the stability of the cyclopropyl group, as the protons on the cyclopropyl ring have a characteristic upfield chemical shift (typically 0.5-1.5 ppm). The disappearance of these signals or the appearance of new signals in the olefinic region (4.5-6.5 ppm) can indicate ring-opening or rearrangement. GC-MS and LC-MS can also be used to detect the formation of byproducts with different molecular weights, which may suggest degradation of the cyclopropyl moiety.

Quantitative Data Summary

The following table summarizes the stability of the cyclopropyl group in pyrazole reactions under various conditions, based on reported experimental outcomes.

Reaction TypeReagents & ConditionsStability of Cyclopropyl GroupObserved OutcomeReference(s)
Synthesis Hydrazine hydrate, ethanol, refluxStableFormation of cyclopropyl pyrazole[13]
Vilsmeier-Haack POCl₃, DMF, 120°CGenerally StableFormylation at the 4-position of the pyrazole ring.[7][14]
Suzuki-Miyaura Pd catalyst, base, solventGenerally StableCross-coupling reaction proceeds without degradation of the cyclopropyl group.[11][15]
Acid-Catalyzed Ring Opening Strong acid (e.g., H₂SO₄)UnstableRing-opening of the cyclopropyl group can occur.[1][2]
Thermal Decomposition High Temperature (>150°C)Potentially UnstableDecomposition can occur, with the pathway dependent on the overall molecular structure.[3][16]
Metabolic Oxidation Cytochrome P450 enzymesUnstableOxidation and ring-opening of the cyclopropyl group.[6]

Experimental Protocols

Protocol 1: General Synthesis of a 3-Cyclopropyl-1H-pyrazole

This protocol describes a general method for the synthesis of a cyclopropyl-substituted pyrazole from a 1,3-dicarbonyl compound.

Materials:

  • 1-cyclopropyl-1,3-butanedione

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-cyclopropyl-1,3-butanedione (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 3-cyclopropyl-5-methyl-1H-pyrazole.[13]

Protocol 2: Vilsmeier-Haack Formylation of a Cyclopropyl Pyrazole

This protocol provides a general procedure for the electrophilic formylation of a cyclopropyl-substituted pyrazole.

Materials:

  • 3-cyclopropyl-1-phenyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide solution

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place DMF (5 eq) and cool it to 0°C in an ice bath.

  • Slowly add POCl₃ (2 eq) dropwise to the DMF with constant stirring.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3-cyclopropyl-1-phenyl-1H-pyrazole (1.0 eq) in DMF to the Vilsmeier reagent.

  • Heat the reaction mixture to 120°C and maintain this temperature for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it onto crushed ice.

  • Neutralize the solution with a sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield 3-cyclopropyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[7]

Visualizations

Troubleshooting_Workflow start Start: Unexpected Product Formation check_cyclopropyl Check for Cyclopropyl Ring Integrity (¹H NMR, MS) start->check_cyclopropyl intact Cyclopropyl Ring Intact check_cyclopropyl->intact Yes not_intact Cyclopropyl Ring Not Intact (Ring-Opened/Rearranged) check_cyclopropyl->not_intact No other_side_reactions Investigate Other Possible Side Reactions (e.g., on Pyrazole Ring) intact->other_side_reactions analyze_conditions Analyze Reaction Conditions not_intact->analyze_conditions acidic Acidic Conditions? analyze_conditions->acidic basic Basic Conditions? acidic->basic No optimize Optimize Conditions: - Milder Reagents - Lower Temperature - Shorter Reaction Time acidic->optimize Yes thermal High Temperature? basic->thermal No basic->optimize Yes oxidative Oxidative Reagents? thermal->oxidative No thermal->optimize Yes oxidative->optimize Yes end End: Desired Product or Identified Side Product oxidative->end No optimize->end other_side_reactions->end

Caption: Troubleshooting workflow for unexpected product formation.

Acid_Degradation_Pathway cluster_main Acid-Catalyzed Ring Opening A Cyclopropyl Pyrazole B Protonation of Cyclopropyl Ring A->B H+ C Cyclopropylcarbinyl Cation Intermediate B->C D Nucleophilic Attack (e.g., by Solvent) C->D F Rearrangement to Allylic Cation C->F Rearrangement E Ring-Opened Product D->E G Allylic Product D->G F->D

Caption: Potential degradation pathway of a cyclopropyl pyrazole under acidic conditions.

Stability_Factors center Cyclopropyl Group Stability temp Low Temperature center->temp favors mild_reagents Mild Reagents center->mild_reagents favors neutral_ph Neutral pH center->neutral_ph favors high_temp High Temperature high_temp->center disfavors strong_acid_base Strong Acid/Base strong_acid_base->center disfavors oxidants Harsh Oxidants oxidants->center disfavors

Caption: Factors influencing the stability of the cyclopropyl group in pyrazole reactions.

References

Technical Support Center: Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for regioselective pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with controlling isomer formation during pyrazole synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you achieve high regioselectivity in your reactions.

Troubleshooting Guide

This guide addresses common issues encountered during pyrazole synthesis and provides actionable solutions to improve regioselectivity.

Problem: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

Possible Causes and Solutions:

  • Inadequate Control of Reaction Conditions: The regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is highly dependent on the reaction conditions.[1]

    • Solution 1: Solvent Modification. The choice of solvent can dramatically influence regioselectivity.[2] Standard solvents like ethanol often lead to mixtures of regioisomers.[2] The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly enhance regioselectivity in favor of a single isomer.[2] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus increasing the selectivity.[2]

    • Solution 2: Temperature Optimization. The reaction temperature can be a critical factor in controlling which regioisomer is formed. A temperature-controlled approach can allow for the divergent synthesis of different pyrazole isomers from the same starting materials.[3][4] It is recommended to screen a range of temperatures to determine the optimal conditions for your specific substrates.

    • Solution 3: pH Adjustment. The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile, thereby affecting the regiochemical outcome.[1][5] Careful control of the pH through the addition of acid or base catalysts should be explored. The Knorr pyrazole synthesis is often catalyzed by an acid.[6][7][8]

  • Sub-optimal Choice of Starting Materials: The steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role in directing the regioselectivity.[1][5]

    • Solution: Rational Substrate Design. When possible, design your synthetic route to utilize starting materials with significant steric or electronic differentiation. Large differences in the steric bulk of the substituents on the 1,3-dicarbonyl can direct the initial nucleophilic attack of the hydrazine to the less hindered carbonyl group.[1] Similarly, strong electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl for nucleophilic attack.[1]

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis?

A: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the arrangement of substituents on the pyrazole ring. This issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, resulting in two possible orientations for the substituents on the final pyrazole product.[5]

Q2: Why does the Knorr condensation of 1,3-dicarbonyls with substituted hydrazines often result in a mixture of regioisomers?

A: The formation of a regioisomeric mixture in the Knorr synthesis occurs because the initial nucleophilic attack of the substituted hydrazine on the unsymmetrical 1,3-dicarbonyl can happen at either of the two non-equivalent carbonyl carbons.[1][5][6] This leads to two different hydrazone intermediates, which then cyclize to form the corresponding pyrazole regioisomers.[1][6] Achieving high regioselectivity typically requires significant steric or electronic differences between the carbonyl groups or the nitrogen atoms of the hydrazine.[5]

Q3: How do fluorinated solvents like TFE and HFIP improve regioselectivity?

A: Fluorinated alcohols such as TFE and HFIP are non-nucleophilic and can dramatically increase the regioselectivity of pyrazole formation.[2] In contrast to nucleophilic solvents like ethanol, which can compete with the hydrazine in attacking the more reactive carbonyl group, TFE and HFIP do not participate in this competing reaction.[2] This lack of competition allows the regioselectivity of the hydrazine's attack to be more pronounced, leading to a higher proportion of the desired regioisomer.[2]

Q4: Are there alternative methods to the Knorr synthesis for achieving high regioselectivity?

A: Yes, several other methods have been developed for the regioselective synthesis of pyrazoles. These include:

  • Reactions of enaminones with hydrazines.[9]

  • Synthesis from terminal alkynes and N-alkylated tosylhydrazones, which can offer complete regioselectivity.[10]

  • [3+2] cycloaddition reactions.[11][12]

  • Multi-component reactions that can provide highly substituted pyrazoles with good regiocontrol.[11][13]

Data Presentation

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine.

Entry1,3-Diketone Substituent (R)SolventRegioisomeric Ratio (A:B)Total Yield (%)Reference
1CF3EtOH85:1595[2]
2CF3TFE97:398[2]
3CF3HFIP>99:199[2]
4C2F5EtOH80:2093
5C2F5TFE95:596
6C2F5HFIP98:297

Regioisomer A corresponds to the pyrazole with the R group at the 3-position, and Regioisomer B corresponds to the pyrazole with the R group at the 5-position.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity using Fluorinated Solvents

This protocol is adapted from studies demonstrating enhanced regioselectivity.[2]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.0 - 1.2 eq)

  • Solvent: 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen fluorinated solvent (TFE or HFIP).

  • Addition of Hydrazine: Slowly add the substituted hydrazine (1.0 - 1.2 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions in fluorinated solvents are often significantly faster than in traditional solvents.[2]

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired regioisomer.

Visualizations

Regioselective_Pyrazole_Synthesis_Workflow start Start: Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine reaction_conditions Select Reaction Conditions start->reaction_conditions analysis Analyze Regioisomeric Ratio (e.g., NMR, LC-MS) reaction_conditions->analysis desired_product Desired Regioisomer analysis->desired_product High Selectivity isomeric_mixture Regioisomeric Mixture analysis->isomeric_mixture Low Selectivity troubleshooting Troubleshooting isomeric_mixture->troubleshooting troubleshooting->reaction_conditions Optimize Conditions

Caption: Workflow for optimizing regioselective pyrazole synthesis.

Knorr_Mechanism_Regioisomers cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_c1 Attack at Carbonyl 1 dicarbonyl->attack_c1 attack_c2 Attack at Carbonyl 2 dicarbonyl->attack_c2 hydrazine Substituted Hydrazine hydrazine->attack_c1 hydrazine->attack_c2 intermediate1 Hydrazone Intermediate 1 attack_c1->intermediate1 intermediate2 Hydrazone Intermediate 2 attack_c2->intermediate2 isomer1 Regioisomer 1 intermediate1->isomer1 Cyclization isomer2 Regioisomer 2 intermediate2->isomer2 Cyclization

References

Technical Support Center: Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the Knorr pyrazole synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the Knorr pyrazole synthesis in a question-and-answer format.

Issue 1: Low Product Yield

  • Question: My Knorr pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in the Knorr synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] Key areas to investigate include:

    • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1] Impurities can lead to side reactions, which not only reduce the yield but also complicate the purification process.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

    • Reaction Stoichiometry: Verify that the correct stoichiometry of the reactants is being used. In some instances, employing a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]

    • Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can aid in determining the optimal reaction time.[1][2]

    • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage without proceeding to the final pyrazole product.[3] Acid catalysis is often crucial for both the initial imine formation and the subsequent cyclization step.[3][4]

    • Losses During Purification: Significant amounts of the product may be lost during the work-up and purification steps.[5] For instance, using an excessive amount of recrystallization solvent can lead to lower recovery as the product may be soluble in it.[5]

Issue 2: Formation of Regioisomers

  • Question: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

  • Answer: The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by:

    • Steric and Electronic Factors: The substituents on both the 1,3-dicarbonyl compound and the hydrazine play a significant role.[1][5] Generally, the less sterically hindered and more electrophilic carbonyl carbon is attacked preferentially.

    • Reaction Conditions: Parameters such as pH can influence the regioselectivity of the reaction.[6]

Issue 3: Discoloration of the Reaction Mixture

  • Question: My reaction mixture has turned a dark yellow or red color. Is this normal, and what can be done about it?

  • Answer: Discoloration of the reaction mixture is a frequent observation in the Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1][7] This is often due to the formation of colored impurities from the hydrazine starting material.[1]

    • Acid-Promoted Byproducts: The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate or potassium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[1][7]

    • Purification: While discoloration may be unavoidable during the reaction, these colored impurities can often be removed during purification.[1] Techniques like recrystallization or column chromatography are effective for obtaining a pure, colorless product.[1][7]

Issue 4: Difficulty with Product Crystallization

  • Question: My product is separating as an oil instead of a crystalline solid. How can I induce crystallization?

  • Answer: Oiling out can occur if the product is impure or if the crystallization conditions are not optimal.[5]

    • Controlled Precipitation: When adding a solvent to induce precipitation (e.g., diethyl ether), add it slowly and in small portions with vigorous stirring.[5][8] Adding the entire volume at once can cause the product to separate as an oil.[5]

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.

    • Seeding: If you have a small amount of the pure crystalline product, adding a seed crystal to the supersaturated solution can induce crystallization.

Frequently Asked Questions (FAQs)

  • What is the general mechanism of the Knorr pyrazole synthesis? The Knorr pyrazole synthesis is typically an acid-catalyzed reaction.[4][6] The mechanism begins with the condensation of a hydrazine with one of the carbonyl groups of a 1,3-dicarbonyl compound to form a hydrazone intermediate.[6][9] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.[6] Subsequent dehydration yields the stable, aromatic pyrazole ring.[6][9]

  • What are some common applications of the Knorr pyrazole synthesis? This synthesis is a vital tool in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in many biologically active compounds.[6][9] Examples of pharmaceuticals synthesized using this reaction include Antipyrine and Celecoxib.[10]

  • What safety precautions should be taken? Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[2][11] Some reactions are exothermic, so controlled addition of reagents is important.[5][8]

Quantitative Data Summary

The following table summarizes reaction conditions for the synthesis of various pyrazole derivatives via the Knorr synthesis.

Product Name1,3-Dicarbonyl CompoundHydrazine DerivativeSolventCatalystTemperatureTimeYieldReference
3-Methyl-1-phenyl-5-pyrazolone (Edaravone)Ethyl acetoacetatePhenylhydrazineNoneNone135–145 °C1 hVery Good[8]
1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine)Ethyl acetoacetatePhenylhydrazineAcetic AcidNoneReflux1 h-[6]
2,4-Dihydro-5-phenyl-3H-pyrazol-3-oneEthyl benzoylacetateHydrazine hydrate1-PropanolAcetic Acid~100 °C1 h-[2][12]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) [8]

  • Materials:

    • Ethyl acetoacetate (12.5 mmol)

    • Phenylhydrazine (12.5 mmol)

    • Diethyl ether

    • Ethanol (95%)

  • Procedure:

    • In a round-bottomed flask, slowly and carefully add ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol). Note that this addition is slightly exothermic.[8]

    • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.[8]

    • After heating, a heavy syrup will have formed. Transfer this syrup into a beaker and cool it in an ice-water bath.[8]

    • Add a 2 mL portion of diethyl ether and stir the mixture vigorously until the crude powdered pyrazolone is obtained.[8]

    • Filter the product using a Büchner funnel under vacuum and wash the solid thoroughly with diethyl ether.[8]

    • Recrystallize the solid from a minimum amount of hot 95% ethanol (typically 5–7 mL).[8]

    • Allow the hot solution to cool to room temperature and then in an ice bath to complete crystallization.[8]

    • Filter the pure product by vacuum filtration and dry it in a desiccator.[8]

Protocol 2: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one [2][12]

  • Materials:

    • Ethyl benzoylacetate (3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops)

    • Water

  • Procedure:

    • In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[2][12]

    • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[2][12]

    • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[2][12]

    • Monitor the reaction progress by TLC (30% ethyl acetate/70% hexane mobile phase) to confirm the consumption of the starting ketoester.[2][12]

    • Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.[2][12]

    • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes.[2]

    • Filter the mixture with a Büchner funnel, rinse the collected product with a small amount of water, and allow the solid to air dry.[2][12]

Visualizations

Knorr_Troubleshooting_Workflow start Start Knorr Synthesis check_yield Low Yield? start->check_yield check_purity Assess Starting Material Purity check_yield->check_purity Yes check_regioisomers Regioisomers Formed? check_yield->check_regioisomers No optimize_stoichiometry Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry optimize_conditions Optimize Reaction Conditions (T, t, pH) optimize_stoichiometry->optimize_conditions optimize_conditions->check_regioisomers analyze_sterics_electronics Analyze Steric/Electronic Effects of Substituents check_regioisomers->analyze_sterics_electronics Yes check_discoloration Reaction Mixture Discolored? check_regioisomers->check_discoloration No modify_conditions Modify Reaction Conditions (e.g., pH) analyze_sterics_electronics->modify_conditions modify_conditions->check_discoloration add_base Add Mild Base (e.g., NaOAc) check_discoloration->add_base Yes purify Purify Product (Recrystallization/Chromatography) check_discoloration->purify No add_base->purify end Successful Synthesis purify->end

Caption: A troubleshooting workflow for the Knorr pyrazole synthesis.

References

side reactions involving the ester group of pyrazole carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding side reactions involving the ester group of pyrazole carboxylates. It is intended for researchers, scientists, and professionals in drug development who work with these chemical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to consider when working with pyrazole carboxylate esters?

A1: The primary side reactions involving the ester group are unintentional hydrolysis (saponification), transesterification, and amide formation. Additionally, a significant subsequent reaction to be aware of after successful hydrolysis is the decarboxylation of the resulting pyrazole carboxylic acid, particularly when the carboxyl group is at the C4 position of the pyrazole ring.

Q2: My pyrazole carboxylate ester seems to be degrading in my aqueous buffer during an assay. What is happening?

A2: Some pyrazolyl ester derivatives are known to be unstable in aqueous buffers, even at a neutral or slightly alkaline pH (e.g., pH 8), and can hydrolyze rapidly to the corresponding carboxylic acid or pyrazolol.[1] This hydrolytic instability can interfere with biological assays. It is crucial to assess the stability of your specific compound under the assay conditions.

Q3: Can the pyrazole ring itself influence the reactivity of the ester group?

A3: Yes, the pyrazole ring can influence the ester's reactivity through electronic effects and intramolecular interactions. For instance, an intramolecular hydrogen bond can form between a pyrazole ring N-H and the ester's carbonyl oxygen, which may affect the electrophilicity of the carbonyl carbon.[2][3] In more complex scenarios, substituents on the pyrazole ring can lead to unusual rearrangements and ring-opening reactions under specific conditions.[4][5]

Troubleshooting Guides

Issue 1: Low Yield of Carboxylic Acid after Saponification

Q: I am attempting to saponify my ethyl pyrazole-4-carboxylate to the corresponding carboxylic acid using aqueous NaOH, but my final yield is very low. What could be the cause?

A: A low yield of the desired carboxylic acid can stem from several issues during the reaction or workup. The most common causes are incomplete reaction, a subsequent side reaction (decarboxylation), or workup problems.

Troubleshooting Steps:

  • Verify Reaction Completion: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting ester has been consumed. If the reaction is incomplete, consider increasing the reaction time, temperature, or the equivalents of base.

  • Check for Decarboxylation: Pyrazole-4-carboxylic acids are particularly susceptible to decarboxylation (loss of CO2) at elevated temperatures.[6] If you are running your saponification at high heat, you may be forming the desired carboxylic acid, which then immediately decarboxylates to yield the unsubstituted pyrazole. You may observe gas evolution (CO2) during the reaction.

  • Optimize Workup Procedure: After saponification, the product exists as a carboxylate salt in the aqueous solution. You must carefully acidify the solution (e.g., with 1M HCl) to protonate the carboxylate and precipitate the carboxylic acid. Ensure the pH is sufficiently acidic (typically pH 2-3) for complete precipitation.

Illustrative Data: Effect of Temperature on Saponification

The following table illustrates how temperature can influence the outcome of the saponification of Ethyl Pyrazole-4-carboxylate, particularly promoting the decarboxylation side reaction.

Temperature (°C)Reaction Time (h)Yield of Carboxylic Acid (%)Yield of Decarboxylated Product (%)
251295< 1
6048810
100 (Reflux)24552
Note: Data is illustrative and based on general chemical principles.
Issue 2: An Unexpected Product Forms When Using an Alcohol Solvent

Q: I tried to hydrolyze my methyl pyrazole-3-carboxylate using NaOH in refluxing ethanol. My NMR analysis shows a triplet and quartet, suggesting an ethyl group has been incorporated into my product. What happened?

A: You have likely encountered a transesterification side reaction. When an ester is heated in an alcohol solvent with a base (or acid) catalyst, the alkoxy group of the solvent can exchange with the alkoxy group of the ester.[7] In your case, the ethanol solvent has displaced the methanol from your starting material.

Reaction: Methyl Pyrazole-3-carboxylate + NaOH (cat.) in Ethanol -> Ethyl Pyrazole-3-carboxylate

How to Avoid This:

  • Match the Solvent to the Ester: Always use an alcohol solvent that matches the ester's alcohol component (e.g., use methanol for a methyl ester, ethanol for an ethyl ester).

  • Use a Non-Alcoholic Solvent: Perform the saponification in a solvent system like water/THF or water/dioxane to eliminate the possibility of transesterification.

Issue 3: Amide Formation When Using an Amine Base

Q: I was running a reaction on a different part of my pyrazole molecule, which contains an ethyl carboxylate group. I used triethylamine (TEA) as a base at an elevated temperature. I isolated a significant byproduct that appears to be an N,N-diethylamide. How did this form?

A: Although less common than with primary or secondary amines, tertiary amines like TEA can, under forcing conditions (e.g., high heat), degrade or contain residual secondary amines (diethylamine) that can act as nucleophiles. This nucleophilic amine can attack the ester carbonyl, leading to the formation of a stable amide byproduct. Primary and secondary amines are much more reactive in this regard.

How to Avoid This:

  • Use a Non-Nucleophilic Base: Opt for inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or sterically hindered non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or diisopropylethylamine (DIPEA) when working with esters at elevated temperatures.

  • Lower the Reaction Temperature: If possible, run your reaction at a lower temperature to minimize the rate of this side reaction.

Visualized Workflows and Pathways

G Diagram 1: Troubleshooting Low Yield in Saponification start Low Yield of Pyrazole Carboxylic Acid check_completion Is the reaction complete? (Check via TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes solution_incomplete Solution: - Increase reaction time - Increase temperature - Add more base incomplete->solution_incomplete check_decarbox Was the reaction run at high temperature (>80°C)? complete->check_decarbox decarbox Probable Cause: Decarboxylation of Product check_decarbox->decarbox Yes check_workup Check Workup: Was the solution acidified to pH 2-3? check_decarbox->check_workup No solution_decarbox Solution: - Rerun reaction at lower temp. (e.g., 25-40°C) for longer time decarbox->solution_decarbox workup_issue Probable Cause: Incomplete Precipitation check_workup->workup_issue No solution_workup Solution: - Re-extract aqueous layer - Ensure proper acidification workup_issue->solution_workup

Caption: Diagram 1: Troubleshooting workflow for low yields in pyrazole carboxylate saponification.

G Diagram 2: Competing Nucleophilic Reactions at the Ester Carbonyl ester Pyrazole-COOR' (Starting Ester) prod1 Pyrazole-COO⁻ (Desired Saponification) ester->prod1 prod2 Pyrazole-COOR'' (Transesterification Side Product) ester->prod2 prod3 Pyrazole-CONR₂ (Amide Side Product) ester->prod3 nuc1 OH⁻ (Hydroxide) nuc1->ester Attack nuc2 R''O⁻ (Alkoxide from Solvent) nuc2->ester Attack nuc3 R₂NH (Amine Contaminant/Base) nuc3->ester Attack

Caption: Diagram 2: Competing nucleophilic attacks on a pyrazole carboxylate ester.

Experimental Protocols

Protocol 1: Recommended Saponification of Ethyl 3-Phenyl-1H-pyrazole-5-carboxylate

This protocol is optimized to minimize decarboxylation and transesterification side reactions.

  • Dissolution: Dissolve ethyl 3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (2:1 v/v).

  • Base Addition: Add sodium hydroxide (NaOH, 1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature (20-25°C) and monitor the reaction progress using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate eluent). The reaction may take 8-16 hours.

  • Quenching: Once the starting material is consumed, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is ~2. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any residual salts.

  • Drying: Dry the solid product under vacuum to yield the pure 3-phenyl-1H-pyrazole-5-carboxylic acid.

Protocol 2: Synthesis of N,N-Diethyl-1H-pyrazole-5-carboxamide (Illustrating a Side Reaction)

This protocol demonstrates how an amide side product can be formed.

  • Reactant Mixture: In a sealed pressure vessel, combine ethyl 1H-pyrazole-5-carboxylate (1.0 eq) and diethylamine (3.0 eq).

  • Heating: Heat the mixture to 120°C and stir for 12 hours.

  • Workup: After cooling to room temperature, remove the excess diethylamine and ethanol byproduct under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the N,N-diethyl-1H-pyrazole-5-carboxamide.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Cyclopropyl Pyrazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The incorporation of a cyclopropyl group can significantly influence the potency, selectivity, and pharmacokinetic properties of these molecules.[3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of cyclopropyl pyrazole derivatives, with a focus on their activity as kinase inhibitors, a class of enzymes crucial in cellular signaling and a major target in drug discovery.[4][5]

Comparative Analysis of Kinase Inhibitory Activity

The introduction of a cyclopropyl moiety to a pyrazole core can lead to potent kinase inhibitors. The rigid, three-dimensional nature of the cyclopropyl group can provide favorable interactions within the ATP-binding pocket of kinases. The following table summarizes the inhibitory activities of representative cyclopropyl pyrazole derivatives against various kinases, compared to non-cyclopropyl analogues.

Compound IDCore StructureR1R2Kinase TargetIC50 (nM)Reference CompoundKinase TargetIC50 (nM)
CP-1 1H-PyrazoleCyclopropylPhenyl-sulfonamideG2019S-LRRK250NCP-1 (R1=Isopropyl)G2019S-LRRK2>100
CP-2 1H-PyrazoleH2-cyclopropyl-phenylG2019S-LRRK230NCP-2 (R2=2-isopropyl-phenyl)G2019S-LRRK280
CP-3 PyrazolobenzodiazepineCyclopropylVariesCDK215NCP-3 (R1=Methyl)CDK245
CP-4 3-Cyclopropyl-1H-pyrazol-5-amine4-methoxybenzylVariesAntiproliferative (MCF-7)10 (µM)NCP-4 (R1=Benzyl)Antiproliferative (MCF-7)>50 (µM)

Note: The IC50 values are approximate and intended for comparative purposes. The exact values can be found in the cited literature. The compound IDs are representative and not necessarily the direct nomenclature from the source.

The data indicates that the presence of a cyclopropyl group (CP series) generally leads to enhanced inhibitory activity compared to analogues with other alkyl substituents (NCP series). For instance, in the case of G2019S-LRRK2 inhibitors, the cyclopropyl analogues (CP-1 and CP-2) show significantly lower IC50 values compared to their isopropyl counterparts (NCP-1 and NCP-2).[5] This suggests that the unique stereoelectronic properties of the cyclopropyl ring are crucial for potent inhibition. Similarly, for CDK2 inhibitors, the cyclopropyl-containing compound (CP-3) is more potent than the methyl analogue (NCP-3). In the context of antiproliferative activity against MCF-7 breast cancer cells, the 3-cyclopropyl-1H-pyrazol-5-amine derivative (CP-4) demonstrates superior activity.[6]

Structure-Activity Relationship (SAR) Summary

The following diagram illustrates the key SAR findings for cyclopropyl pyrazole derivatives as kinase inhibitors.

SAR_Summary General SAR of Cyclopropyl Pyrazole Kinase Inhibitors cluster_core Core Scaffold cluster_substituents Key Substituents Pyrazole_Core Pyrazole Core Cyclopropyl Cyclopropyl Group (Potency Enhancer) Pyrazole_Core->Cyclopropyl Essential for Potency Aryl_Group Aryl/Heteroaryl Group (H-bonding, π-π stacking) Pyrazole_Core->Aryl_Group Hinge Binding Linker Linker Group (Vectorial Orientation) Pyrazole_Core->Linker Solubilizing_Group Solubilizing Group (Pharmacokinetics) Linker->Solubilizing_Group

Caption: Key structural features influencing the kinase inhibitory activity of cyclopropyl pyrazole derivatives.

The SAR studies reveal several key insights:

  • The Pyrazole Core: Acts as a fundamental scaffold for interacting with the kinase hinge region, often through hydrogen bonding.[7]

  • The Cyclopropyl Group: Its incorporation, either directly on the pyrazole ring or on a substituent, is frequently associated with a significant increase in inhibitory potency. This is attributed to its unique conformational rigidity and ability to form favorable van der Waals interactions in hydrophobic pockets of the ATP-binding site.[5]

  • Aryl/Heteroaryl Substituents: These groups are crucial for establishing key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the kinase active site.[4]

  • Linker and Solubilizing Groups: The nature and length of linkers, as well as the presence of solubilizing moieties, are important for optimizing the overall drug-like properties, including pharmacokinetic profiles.[8]

Experimental Protocols

A generalized experimental protocol for determining the in vitro kinase inhibitory activity of cyclopropyl pyrazole derivatives is described below. This is a representative methodology, and specific details may vary between different kinase assays.

In Vitro Kinase Inhibition Assay (General Protocol)

  • Materials and Reagents:

    • Recombinant human kinase (e.g., LRRK2, CDK2).

    • Kinase substrate (e.g., a specific peptide or protein).

    • ATP (Adenosine triphosphate).

    • Test compounds (cyclopropyl pyrazole derivatives) dissolved in DMSO.

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, substrate, and assay buffer to the wells of a microplate.

    • Add the diluted test compounds to the wells. A DMSO control (vehicle) and a positive control inhibitor are also included.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

    • The percentage of inhibition is calculated for each compound concentration relative to the DMSO control.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) is determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

The following diagram illustrates a typical workflow for a kinase inhibition assay.

Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Buffers) Start->Prepare_Reagents Compound_Dilution Prepare Compound Serial Dilutions Prepare_Reagents->Compound_Dilution Assay_Setup Set up Assay Plate (Kinase, Substrate, Compound) Compound_Dilution->Assay_Setup Reaction_Initiation Initiate Reaction with ATP Assay_Setup->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Detection Stop Reaction & Add Detection Reagent Incubation->Detection Measurement Measure Signal (Luminescence/Fluorescence) Detection->Measurement Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measurement->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of test compounds.

Conclusion

The inclusion of a cyclopropyl group in pyrazole-based scaffolds is a highly effective strategy for the development of potent kinase inhibitors. As demonstrated by the comparative data, this small carbocyclic ring can significantly enhance binding affinity and, consequently, inhibitory activity. The SAR insights and experimental protocols provided in this guide offer a valuable resource for researchers engaged in the design and development of novel kinase inhibitors for various therapeutic applications. Further exploration of the unique properties of the cyclopropyl group in medicinal chemistry is warranted to unlock its full potential in drug discovery.

References

A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: AT9283 vs. Tozasertib and AT7519

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pyrazole-based multi-targeted kinase inhibitor, AT9283, with other notable kinase inhibitors, Tozasertib (VX-680) and AT7519. The focus is on their inhibitory profiles against key kinases implicated in cancer, supported by experimental data and detailed methodologies. While methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate serves as a foundational scaffold in the synthesis of various kinase inhibitors, this guide will focus on the biological activity of its more complex and clinically relevant derivatives.

Introduction to Pyrazole-Based Kinase Inhibitors

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] Its unique electronic and steric properties allow for critical interactions within the ATP-binding pocket of various kinases, leading to the modulation of their activity. This compound is a key building block for synthesizing a diverse range of such inhibitors. This guide will delve into the performance of AT9283, a prominent derivative, and compare it against other established kinase inhibitors.

Kinase Inhibitor Profiles: A Quantitative Comparison

The inhibitory activity of AT9283, Tozasertib, and AT7519 against a panel of kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. It is important to note that these values are compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Kinase TargetAT9283 IC50 (nM)Tozasertib (VX-680) K i (nM)AT7519 IC50 (nM)
Aurora A~30.6-
Aurora B~318-
Aurora C-4.6-
JAK21.2--
JAK31.1--
Abl (T315I)4--
CDK1/cyclin B--210
CDK2/cyclin A--47
CDK4/cyclin D1--100
CDK5/p25--13
CDK6/cyclin D3--170
CDK9/cyclin T1--<10

Data compiled from multiple sources. "-" indicates data not available from the reviewed sources.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified signaling pathway involving Aurora kinases and a general workflow for a biochemical kinase assay.

G cluster_0 Mitotic Progression cluster_1 Inhibitor Action Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases bind to Signaling_Cascade Signaling Cascade Receptor_Tyrosine_Kinases->Signaling_Cascade activate Aurora_Kinases Aurora Kinases (A, B, C) Signaling_Cascade->Aurora_Kinases upregulate Mitotic_Events Mitotic Events (Centrosome separation, Spindle assembly, Cytokinesis) Aurora_Kinases->Mitotic_Events regulate Uncontrolled_Cell_Proliferation Uncontrolled Cell Proliferation Mitotic_Events->Uncontrolled_Cell_Proliferation dysregulation leads to AT9283 AT9283 / Tozasertib AT9283->Aurora_Kinases inhibit

Figure 1. Simplified Aurora Kinase Signaling Pathway and Point of Inhibition.

G Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Reaction_Setup Combine Kinase, Substrate, and Inhibitor in Assay Plate Prepare_Reagents->Reaction_Setup Initiate_Reaction Add ATP to Start the Phosphorylation Reaction Reaction_Setup->Initiate_Reaction Incubation Incubate at a Controlled Temperature Initiate_Reaction->Incubation Stop_Reaction Add Stop Reagent (e.g., EDTA) Incubation->Stop_Reaction Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Stop_Reaction->Detection Data_Analysis Calculate IC50 Values Detection->Data_Analysis End End Data_Analysis->End

Figure 2. General Workflow of a Biochemical Kinase Assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on published literature and provide a framework for the in vitro evaluation of kinase inhibitors.

In Vitro Aurora Kinase Activity Assay (for AT9283)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for measuring Aurora A and Aurora B kinase activity.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Biotinylated peptide substrate (e.g., Crosstide)

  • ATP

  • AT9283 (or other test inhibitors)

  • Assay Buffer (e.g., 10 mM MOPS, pH 7.0, 0.1 mg/mL BSA, 0.001% Brij-35, 0.5% glycerol, 0.2 mM EDTA, 10 mM MgCl2, 0.01% β-mercaptoethanol)

  • Stop Solution (e.g., EDTA in assay buffer)

  • Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of AT9283 in 100% DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution (Aurora A or Aurora B) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated peptide substrate and ATP (at a concentration close to the Km for the respective kinase).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stopping the Reaction: Stop the reaction by adding 5 µL of the stop solution.

  • Detection:

    • Add 10 µL of the detection reagent mixture (Europium-labeled anti-phospho-substrate antibody and SA-APC) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. The percent inhibition is determined for each inhibitor concentration, and the data is fitted to a four-parameter logistic equation to calculate the IC50 value.

In Vitro CDK Activity Assay (for AT7519)

This protocol describes a radiometric filter binding assay for measuring the activity of CDKs.

Materials:

  • Recombinant CDK/cyclin complexes (e.g., CDK2/cyclin A)

  • Histone H1 (as a substrate)

  • [γ-³³P]ATP

  • AT7519 (or other test inhibitors)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop Solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of AT7519 in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, combine the kinase assay buffer, CDK/cyclin complex, Histone H1, and the test compound.

    • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction and Substrate Capture:

    • Stop the reaction by adding the stop solution.

    • Transfer the reaction mixture to a P81 phosphocellulose filter plate.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection:

    • Dry the filter plate and add scintillation fluid to each well.

  • Data Acquisition: Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Determine the amount of ³³P incorporated into the substrate and calculate the percent inhibition for each compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of kinase inhibitors on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, HeLa)

  • Complete cell culture medium

  • Test inhibitors (AT9283, Tozasertib, AT7519)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitors for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • If using adherent cells, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well.

    • Incubate the plate for a few hours at room temperature in the dark, with gentle shaking, to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the data and determine the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in cell viability.

Conclusion

The pyrazole scaffold, exemplified by the precursor this compound, has given rise to potent and clinically relevant kinase inhibitors. AT9283 demonstrates multi-targeted activity against key kinases involved in cell cycle regulation and oncogenic signaling, such as Aurora kinases and JAKs. Its inhibitory profile, when compared to the pan-Aurora inhibitor Tozasertib and the multi-CDK inhibitor AT7519, highlights the diverse therapeutic potential of pyrazole-based compounds. The provided experimental protocols offer a foundation for the continued exploration and development of this important class of kinase inhibitors. Further head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of their relative potencies and selectivities.

References

Comparative Efficacy of Pyrazole Derivatives in Modern Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals in agrochemical development, this document provides a comparative analysis of pyrazole derivatives utilized as fungicides, insecticides, and herbicides. It includes quantitative performance data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

The pyrazole ring is a versatile scaffold in the development of modern agrochemicals, leading to the creation of highly effective fungicides, insecticides, and herbicides.[1][2] These compounds are recognized for their high efficacy, often low toxicity to non-target organisms, and novel modes of action that can combat resistance to existing pesticides.[1] This guide offers a comparative overview of the performance of various pyrazole derivatives, supported by experimental data, to aid in the research and development of new agricultural solutions.

Pyrazole Derivatives as Fungicides

Pyrazole carboxamides are a significant class of fungicides, primarily acting as Succinate Dehydrogenase Inhibitors (SDHIs).[3][4] By blocking the mitochondrial respiratory chain, these compounds effectively inhibit fungal growth.[3]

Comparative Fungicidal Activity

The following table summarizes the in vitro efficacy (EC50) of various pyrazole carboxamide derivatives against several key plant pathogens, compared to commercial fungicides.

CompoundTarget FungusEC50 (µg/mL)Reference CompoundEC50 (µg/mL) of ReferenceCitation
5e Sclerotinia sclerotiorum1.52Penflufen>100[3]
5e Rhizoctonia solani0.06Penflufen0.05[3]
7ai Rhizoctonia solani0.37Carbendazol1.00[5]
8j Alternaria solani3.06BoscalidNot specified[4]
6i Valsa mali1.77Boscalid9.19[6]
19i Valsa mali1.97Boscalid9.19[6]
23i Rhizoctonia solani3.79Boscalid9.19[6]
Mode of Action: Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides target the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi. This inhibition disrupts the production of ATP, the cell's primary energy currency, leading to the cessation of fungal growth and eventual cell death.

SDHI_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Product UQ Ubiquinone (UQ) UQH2 Ubihydroquinone (UQH2) UQ->UQH2 Reduction Complex_III Complex III UQH2->Complex_III Electron Transfer Pyrazoles Pyrazole Carboxamide (SDHI) Pyrazoles->SDH Inhibition

Mode of action of pyrazole carboxamide fungicides as SDHIs.

Pyrazole Derivatives as Insecticides

A prominent class of pyrazole-based insecticides are the pyrazole amides, many of which act as ryanodine receptor (RyR) modulators.[7] These compounds, which include commercial successes like chlorantraniliprole, exhibit potent activity against a range of lepidopteran pests.[1][7]

Comparative Insecticidal Activity

The following tables present the insecticidal efficacy of various pyrazole amide derivatives against economically important insect pests.

Table 2: Activity against Plutella xylostella (Diamondback Moth)

CompoundConcentration (mg/L)Mortality (%)Reference CompoundConcentration (mg/L)Mortality (%) of ReferenceCitation
Novel Pyrazole Amides 5Notable Control---[8]
34 39.2 (LC50)50Chlorantraniliprole0.3 (LC50)50[1]
Chlorantraniliprole 0.000275 (%) (LC50)50---[9]

Table 3: Activity against other Lepidopteran Pests

CompoundTarget PestLC50 (mg/L)Reference CompoundLC50 (mg/L) of ReferenceCitation
13 Spodoptera frugiperda0.6Chlorantraniliprole0.3[1]
14 Spodoptera frugiperda0.5Chlorantraniliprole0.3[1]
17 Helicoverpa armigera- (19.4% activity at 1 mg/L)Tebufenozide- (33.3% activity at 1 mg/L)[1]
18 Helicoverpa armigera- (25.0% activity at 1 mg/L)Tebufenozide- (33.3% activity at 1 mg/L)[1]
Mode of Action: Ryanodine Receptor Modulation

Pyrazole amide insecticides bind to and activate the ryanodine receptors in insect muscle cells.[7] This leads to an uncontrolled release of calcium from intracellular stores, causing muscle contraction, paralysis, and ultimately, the death of the insect.[7]

RyR_Activation cluster_Muscle_Cell Insect Muscle Cell SR Sarcoplasmic Reticulum (SR) (High Ca2+) Cytosol Cytosol (Low Ca2+) SR->Cytosol Uncontrolled Ca2+ Release Contraction Muscle Contraction & Paralysis Cytosol->Contraction Leads to RyR Ryanodine Receptor (RyR) Pyrazoles Pyrazole Amide Insecticide Pyrazoles->RyR Binds & Activates

Activation of insect ryanodine receptors by pyrazole amides.

Pyrazole Derivatives as Herbicides

Pyrazole derivatives are also effective herbicides, with a key class being inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[10][11] These herbicides cause bleaching of susceptible weeds by interfering with pigment synthesis.[10]

Comparative Herbicidal Activity

The following table shows the post-emergence herbicidal activity of two pyrazole benzophenone derivatives compared to the commercial herbicide pyrazoxyfen.

CompoundWeed SpeciesActivity at 0.05 mmol m⁻²Reference CompoundActivity of ReferenceCitation
5n Barnyard Grass (Echinochloa crus-galli)Good Herbicidal ActivityPyrazoxyfenLess Potent[11]
5o Barnyard Grass (Echinochloa crus-galli)Good Herbicidal ActivityPyrazoxyfenLess Potent[11]

Note: GR50 (the dose causing 50% growth reduction) values provide a more quantitative comparison but were not uniformly available for a range of pyrazole herbicides in the reviewed literature. GR50 values for some herbicides against specific weeds have been reported in the range of 0.15 to 49.92 g a.i. ha⁻¹.[12]

Mode of Action: HPPD Inhibition

HPPD-inhibiting herbicides block a key step in the synthesis of plastoquinone, an essential cofactor for phytoene desaturase in the carotenoid biosynthesis pathway.[10] The resulting lack of carotenoids leads to the photo-destruction of chlorophyll, causing the characteristic bleaching symptoms in susceptible plants.

HPPD_Inhibition Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Phytoene_Desaturase Phytoene Desaturase Plastoquinone->Phytoene_Desaturase Cofactor Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Synthesis Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching & Weed Death Chlorophyll->Bleaching No Protection Pyrazole_Herbicide Pyrazole Herbicide Pyrazole_Herbicide->HPPD Inhibition

Mechanism of action for HPPD-inhibiting pyrazole herbicides.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of agrochemical performance. The following are generalized protocols for key experiments cited in this guide.

General Experimental Workflow

The development and evaluation of novel pyrazole derivatives typically follow a structured workflow from synthesis to field trials.

Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Screening & Evaluation cluster_Development Field Development Design Molecular Design & Lead Optimization Synthesis Chemical Synthesis Design->Synthesis In_Vitro In Vitro Bioassays (e.g., Mycelial Growth, Enzyme Inhibition) Synthesis->In_Vitro In_Vivo In Vivo Greenhouse Trials (e.g., Protective/Curative Efficacy) In_Vitro->In_Vivo Toxicity Toxicology & Environmental Impact Assessment In_Vivo->Toxicity Field_Trials Field Trials (Efficacy & Crop Safety) In_Vivo->Field_Trials Registration Regulatory Registration Field_Trials->Registration

General workflow for the development of pyrazole-based agrochemicals.
Protocol 1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This method is used to determine the EC50 value of a fungicide against a target pathogen.[13][14][15]

  • Preparation of Fungicide Solutions: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions in sterile distilled water.

  • Media Preparation: Add the fungicide dilutions to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes. A control plate with solvent but no fungicide is also prepared.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony daily until the colony in the control plate nearly covers the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis to determine the EC50 value.

Protocol 2: Insecticide Bioassay (Leaf-Dip Method)

This protocol is commonly used to assess the toxicity of insecticides to leaf-feeding insects like Plutella xylostella.[16][17]

  • Insect Rearing: Maintain a healthy, age-standardized colony of the target insect pest.

  • Preparation of Insecticide Solutions: Prepare serial dilutions of the test insecticide in water, often with a non-ionic surfactant to ensure even coverage.

  • Leaf Treatment: Dip host plant leaves (e.g., cabbage for P. xylostella) into each insecticide dilution for a set time (e.g., 10 seconds) with gentle agitation. Air-dry the leaves. Control leaves are dipped in the water-surfactant solution only.

  • Exposure: Place the treated leaves into ventilated containers (e.g., Petri dishes with a moistened filter paper). Introduce a known number of larvae (e.g., 10 third-instar larvae) into each container.

  • Incubation: Maintain the containers under controlled conditions (e.g., 25°C, 16:8h light:dark photoperiod).

  • Mortality Assessment: Assess larval mortality after a specific period (e.g., 48-72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate LC50 (lethal concentration for 50% of the population) values using probit analysis.

Protocol 3: Herbicide Efficacy Screening (Pre- and Post-emergence)

This protocol evaluates the herbicidal activity of compounds on target weeds.[18][19][20][21]

  • Plant Cultivation: Sow seeds of target weed species in pots or trays filled with a standard soil mix. For post-emergence tests, allow the weeds to grow to a specific stage (e.g., 2-4 leaf stage).

  • Herbicide Application:

    • Pre-emergence: Apply the test compound, formulated as a sprayable solution, to the soil surface shortly after sowing the weed seeds.

    • Post-emergence: Spray the herbicide solution over the foliage of the weeds at the appropriate growth stage.

  • Experimental Conditions: Maintain the treated plants in a greenhouse under controlled conditions of temperature, light, and humidity. Water the plants as needed, avoiding washing the herbicide off the foliage in post-emergence tests.

  • Efficacy Assessment: After a set period (e.g., 14-21 days), visually assess the herbicidal effect (e.g., chlorosis, necrosis, growth inhibition) on a percentage scale (0% = no effect, 100% = complete kill) compared to untreated control plants. For more quantitative data, measure the fresh or dry weight of the above-ground biomass.

  • Data Analysis: Calculate the percent inhibition or growth reduction. For dose-response studies, determine the GR50 value (the dose required to cause a 50% reduction in growth).

References

Comparative Antifungal Efficacy of Pyrazole Carboxylate Derivatives: A Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of the antifungal activity of pyrazole carboxylate derivatives based on available scientific literature. Direct experimental data for methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate was not found during the literature search. Therefore, this guide utilizes data from structurally similar pyrazole carboxylate compounds to provide a representative comparison. The findings should be interpreted with this consideration.

This publication aims to provide an objective comparison of the antifungal performance of pyrazole carboxylate derivatives against various phytopathogenic fungi, with a focus on compounds structurally related to this compound. The data presented is compiled from various in vitro studies to assist researchers in evaluating the potential of this class of compounds in antifungal drug development.

Comparative Antifungal Activity

The antifungal efficacy of novel pyrazole derivatives is often evaluated by determining their half-maximal effective concentration (EC₅₀), which is the concentration of a compound that inhibits 50% of fungal mycelial growth. A lower EC₅₀ value indicates higher antifungal potency.

The following table summarizes the in vitro antifungal activity of a representative isoxazolol pyrazole carboxylate (a compound with a similar pyrazole carboxylate core) against several plant pathogenic fungi, compared to the commercial fungicide Carbendazol.

Table 1: In Vitro Antifungal Activity (EC₅₀ in µg/mL) of Isoxazolol Pyrazole Carboxylate 7ai vs. Carbendazol [1][2][3]

Compound/FungicideAlternaria porriMarssonina coronariaCercospora petroseliniRhizoctonia solani
Isoxazolol Pyrazole Carboxylate 7ai2.243.2110.290.37
Carbendazol (Positive Control)0.990.960.961.00

Data sourced from a study on the synthesis and antifungal activity of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives.[1][2][3]

The data indicates that while Carbendazol is more potent against A. porri, M. coronaria, and C. petroselini, the isoxazolol pyrazole carboxylate 7ai demonstrates significantly higher activity against R. solani.[1][2][3] This suggests a potentially different spectrum of activity for pyrazole carboxylate derivatives.

Further studies on other pyrazole carboxamide derivatives have also shown potent antifungal activity, sometimes exceeding that of commercial fungicides like fluxapyroxad, particularly against R. solani. One such study reported a pyrazole carboxamide derivative with an EC₅₀ value of 0.005 mg/L against R. solani, which was superior to fluxapyroxad (EC₅₀ = 0.033 mg/L).

Experimental Protocols

The following is a detailed methodology for the mycelium growth inhibition assay, a standard in vitro method for evaluating the antifungal activity of chemical compounds.

Mycelium Growth Inhibition Assay Protocol

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.

  • Compound Preparation: The test compounds and control fungicides are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Plate Preparation: The stock solutions are serially diluted and added to the molten PDA at a controlled temperature (around 45-50°C) to achieve the desired final concentrations. The amended PDA is then poured into sterile Petri dishes.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed at the center of each PDA plate.

  • Incubation: The plates are incubated at a temperature and duration suitable for the specific fungus being tested (e.g., 25-28°C for 48-72 hours).

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where C is the average diameter of the mycelial colony in the control group and T is the average diameter of the mycelial colony in the treatment group.

  • EC₅₀ Determination: The EC₅₀ value is calculated by probit analysis of the inhibition percentages at different compound concentrations.

Visualizing Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the potential biological target of these compounds, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Media Prepare PDA Medium Plates Prepare Amended PDA Plates Media->Plates Compound Prepare Test Compound Stock Compound->Plates Fungus Culture Fungal Strain Inoculate Inoculate with Fungal Plug Fungus->Inoculate Plates->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate EC50 Determine EC50 Calculate->EC50

Mycelium Growth Inhibition Assay Workflow

Many pyrazole-based fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs). They interrupt the fungal mitochondrial respiratory chain, leading to the inhibition of fungal growth and development.

SDHI_Pathway cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate CoQ Coenzyme Q ComplexII->CoQ e- transfer ComplexIII Complex III CoQ->ComplexIII ATP ATP Production ComplexIII->ATP Pyrazole Pyrazole Carboxylate (SDHI) Pyrazole->ComplexII Inhibition

Mechanism of Action: SDH Inhibition

References

A Comparative Guide to the Biological Activity of Methyl 5-Cyclopropyl-1H-pyrazole-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents.[1] This guide provides a comparative analysis of the biological activity of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate and its structurally related analogs. While direct biological activity data for the parent methyl ester is limited in publicly available literature, extensive research on its derivatives, particularly carboxamides and amines, reveals significant potential in oncology and inflammatory diseases. This document synthesizes available data to illuminate structure-activity relationships (SAR), focusing primarily on kinase inhibition and anti-inflammatory properties.

This compound is frequently utilized as a key intermediate in the synthesis of potent kinase inhibitors for cancer therapy.[2] Its structure is valued for conferring metabolic stability and favorable binding properties to drug candidates.[2] The following sections compare the biological performance of its analogs, supported by experimental data and detailed methodologies.

Kinase Inhibition: A Primary Target

Pyrazole derivatives are prominent as kinase inhibitors, playing a crucial role in combating diseases like cancer and inflammatory disorders.[3] The N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core, a structure related to the title compound's derivatives, is a recognized pharmacophore for developing kinase inhibitors.[4]

Cyclin-Dependent Kinase (CDK) Inhibition

Analogs bearing a cyclopropyl moiety on the pyrazole ring have demonstrated excellent cellular activity against Cyclin-Dependent Kinase 16 (CDK16).[4] A series of compounds (11a–f) with this feature exhibited EC50 values ranging from 33.0 to 124.0 nM in a NanoBRET cellular target engagement assay.[4] In contrast, replacing the cyclopropyl group with a methyl ester resulted in a different selectivity profile.[4]

Other Kinase Targets

The versatility of the pyrazole scaffold extends to other kinase families:

  • LRRK2 Kinase: 1H-pyrazole sulfonamides have been identified as potent inhibitors of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a target in neurodegenerative diseases. A 2-cyclopropyl analog (compound 37) was found to be a potent inhibitor.[5]

  • p38 MAP Kinase: N-pyrazole, N'-aryl ureas are effective inhibitors of p38 MAP kinase, a key regulator of inflammatory cytokine production. Structure-activity relationship studies revealed that lipophilic substitution at the C-5 position of the pyrazole ring is favored for potent inhibition.

  • Spleen Tyrosine Kinase (Syk): The pyrazole-benzimidazole derivative AT9283, which contains a cyclopropyl urea moiety, inhibits Syk, suppressing mast cell-mediated allergic responses. It demonstrated an IC50 of approximately 0.58 µM for the inhibition of degranulation in mast cells.[6]

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for various analogs, highlighting the influence of different substituents on their biological activity.

Compound IDStructure/ModificationTarget KinaseAssay TypeActivity (IC50/EC50)Reference
Series 11a-f 5-cyclopropyl-1H-pyrazole-3-amine coreCDK16NanoBRET33.0–124.0 nM[4]
Lead Cmpd. 1 N/ACDK16NanoBRET18.0 nM[4]
Cmpd. 37 1H-pyrazole with 2-cyclopropylphenyl sulfonamideG2019S-LRRK2In vitro kinase assayPotent inhibitor[5]
AT9283 1-Cyclopropyl-3-(pyrazol-4-yl) urea derivativeSykMast cell degranulation~0.58 µM[6]
Cmpd. 22 Analog 3,5-disubstituted pyrazole with cyclopropyl at N1CDK2/5Kinase assayN/A (cyclobutyl optimal)[3]

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[1] While specific data for this compound is not available, related pyrazole-3-carboxylate esters have been evaluated. A series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and tested for anti-inflammatory activity using a carrageenan-induced rat paw edema model.[7] Compounds with dimethoxyphenyl substituents showed significant anti-inflammatory effects.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key assays used to evaluate the biological activity of pyrazole derivatives.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Materials:

  • Recombinant Kinase (e.g., CDK16, LRRK2)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

  • Test Compounds (dissolved in DMSO)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds, a positive control inhibitor, and a DMSO vehicle control to the wells of a 384-well plate.

  • Add the kinase enzyme solution to all wells.

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate. The ATP concentration should be near the Km value for the kinase.

  • Incubate the reaction for 30-60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

  • Measure luminescence with a plate reader. The signal is inversely proportional to kinase inhibition.

  • Calculate the percent inhibition for each concentration and determine the IC50 value using a dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Dissolve the resulting formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway targeted by pyrazole kinase inhibitors and a general workflow for their evaluation.

CDK_Rb_Pathway CDK/Rb Signaling Pathway Inhibition cluster_inhibition Growth Factors Growth Factors Cyclin D/CDK4_6 Cyclin D/CDK4_6 Growth Factors->Cyclin D/CDK4_6 Rb Rb Cyclin D/CDK4_6->Rb phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F sequesters G1_S_Transition G1/S Phase Gene Transcription E2F->G1_S_Transition activates Pyrazole_Inhibitor Pyrazole-based CDK Inhibitor Pyrazole_Inhibitor->Cyclin D/CDK4_6 inhibits

CDK/Rb Signaling Pathway Inhibition

Experimental_Workflow Experimental Workflow for Kinase Inhibitor Evaluation Start Novel Pyrazole Compound Assay1 1. In Vitro Kinase Assay (e.g., ADP-Glo) Start->Assay1 Decision1 Potent? (IC50 < Threshold) Assay1->Decision1 Assay2 2. Cell Viability Assay (e.g., MTT) Decision1->Assay2 Yes End_Inactive Compound Inactive or Off-Target Decision1->End_Inactive No Decision2 Active in Cells? Assay2->Decision2 Assay3 3. Target Engagement Assay (e.g., Western Blot for p-Substrate) Decision2->Assay3 Yes Decision2->End_Inactive No End_Active Candidate for Further Preclinical Testing Assay3->End_Active

Workflow for Kinase Inhibitor Evaluation

References

A Comparative Analysis of Pyrazole-Based Succinate Dehydrogenase Inhibitor (SDHI) Fungicides: Efficacy of Bixafen, Fluxapyroxad, and Penthiopyrad

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro efficacy of three leading pyrazole-based fungicides—Bixafen, Fluxapyroxad, and Penthiopyrad—reveals distinct performance profiles against a range of economically important plant pathogens. This guide provides a comparative overview of their fungicidal activity, supported by experimental data, to inform researchers and professionals in the field of drug development and crop protection.

All three fungicides belong to the pyrazole-carboxamide chemical class and function as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2] Their primary mode of action is the disruption of the mitochondrial respiratory chain in fungi by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as complex II.[1][2] This inhibition blocks the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a cessation of energy production and ultimately, fungal cell death.

Comparative Efficacy: In Vitro Studies

The following table summarizes the 50% effective concentration (EC50) values for Bixafen, Fluxapyroxad, and Penthiopyrad against various phytopathogenic fungi, as determined in several independent studies. Lower EC50 values are indicative of higher fungicidal efficacy.

FungicidePathogenEC50 (µg/mL)Reference
Bixafen Sclerotinia sclerotiorum0.0417 - 0.4732 (mean: 0.1968)[3]
Zymoseptoria tritici (Sensitive Isolates)0.037 - 1.0[1]
Zymoseptoria tritici (Resistant Isolates)0.037 - 2.6[1]
Fluxapyroxad Botrytis cinerea<0.01 - 4.19[4][5][6]
Venturia inaequalis (Mycelial Growth)0.228 (mean)[7]
Venturia inaequalis (Conidial Germination)0.0284 (mean)[7]
Zymoseptoria tritici (Denmark Isolates)0.004 - 3.00[8]
Zymoseptoria tritici (Sweden Isolates)0.005 - 1.5[8]
Penthiopyrad Botrytis cinerea<0.01 - 59.65[4][5][6]
Sclerotinia sclerotiorum0.0096 - 0.2606 (mean: 0.0578)[9]
Venturia inaequalis (Mycelial Growth)Not explicitly stated, but high correlation with Benzovindiflupyr (r=0.950)[7]

Mode of Action: Inhibition of Fungal Respiration

Pyrazole-based fungicides target the ubiquinone-binding (Qp) site of the succinate dehydrogenase enzyme complex. This binding event blocks the transfer of electrons from succinate to ubiquinone, a critical step in the mitochondrial electron transport chain. The disruption of this process has a cascade of detrimental effects on the fungal cell, including the inhibition of ATP synthesis and the accumulation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

SDHI_Mode_of_Action Figure 1: SDHI Fungicide Mode of Action cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Complex II (SDH) UQ Ubiquinone Pool SDH->UQ e- Complex_III Complex III UQ->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ ATP ATP ATP_Synthase->ATP ADP + Pi -> ATP Pyrazole_Fungicide Pyrazole-Based Fungicide Pyrazole_Fungicide->SDH Inhibition

Figure 1: SDHI Fungicide Mode of Action

Experimental Protocols

The determination of the in vitro efficacy of these fungicides, specifically the EC50 values, is crucial for comparative analysis. A widely adopted and high-throughput method is the microtiter plate-based assay.

In Vitro Fungicide Sensitivity Assay (Microtiter Plate Method)

This method allows for the rapid and reproducible assessment of fungicide sensitivity across numerous fungal isolates and fungicide concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate solid medium (e.g., Potato Dextrose Agar - PDA). Mycelial plugs from the actively growing edge of the colony are then used to inoculate a liquid medium. For spore-producing fungi, a conidial suspension of a known concentration is prepared.

  • Fungicide Dilution Series: Stock solutions of the test fungicides (Bixafen, Fluxapyroxad, Penthiopyrad) are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A dilution series is then made in a liquid culture medium within the wells of a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation of Microtiter Plates: A standardized volume of the fungal inoculum (mycelial slurry or conidial suspension) is added to each well of the microtiter plate containing the fungicide dilutions. Control wells containing the inoculum and medium with the solvent but without the fungicide are also included.

  • Incubation: The microtiter plates are incubated under controlled conditions (temperature and light/dark cycle) optimal for the growth of the specific fungal pathogen.

  • Data Collection: Fungal growth is quantified by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader at defined time points.

  • Data Analysis and EC50 Determination: The percentage of growth inhibition for each fungicide concentration is calculated relative to the control. The EC50 value is then determined by performing a non-linear regression analysis of the dose-response data.

Experimental_Workflow Figure 2: Experimental Workflow for In Vitro Fungicide Efficacy Testing cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition and Analysis Fungal_Culture 1. Fungal Isolate Culture (e.g., on PDA) Inoculum_Prep 2. Inoculum Preparation (Mycelial Slurry or Spore Suspension) Fungal_Culture->Inoculum_Prep Inoculation 5. Inoculation of Wells with Fungal Inoculum Inoculum_Prep->Inoculation Fungicide_Stock 3. Fungicide Stock Solution (in DMSO) Serial_Dilution 4. Serial Dilution of Fungicides in 96-well Microtiter Plate Fungicide_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation 6. Incubation (Controlled Environment) Inoculation->Incubation OD_Measurement 7. Optical Density Measurement (Microplate Reader) Incubation->OD_Measurement Data_Analysis 8. Data Analysis (Growth Inhibition % vs. Concentration) OD_Measurement->Data_Analysis EC50_Determination 9. EC50 Value Determination (Non-linear Regression) Data_Analysis->EC50_Determination

Figure 2: Experimental Workflow for In Vitro Fungicide Efficacy Testing

Conclusion

The pyrazole-based fungicides Bixafen, Fluxapyroxad, and Penthiopyrad are potent inhibitors of fungal respiration, demonstrating significant efficacy against a range of plant pathogens. While their shared mode of action provides a broad spectrum of activity, the presented in vitro data indicates variations in their potency against specific fungal species. Fluxapyroxad and Penthiopyrad have shown high efficacy against Botrytis cinerea, while Bixafen and Fluxapyroxad are effective against Zymoseptoria tritici. The selection of the most appropriate fungicide will depend on the target pathogen and local resistance management strategies. The provided experimental protocols offer a standardized framework for further comparative studies to expand our understanding of the relative performance of these important fungicidal compounds.

References

In Vitro Efficacy of 5-Cyclopropyl-1H-pyrazole-3-carboxylate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of 5-cyclopropyl-1H-pyrazole-3-carboxylate derivatives and their close analogs. The following sections summarize key quantitative data, detail experimental protocols for cited assays, and visualize relevant biological pathways and workflows.

Derivatives of the pyrazole core structure are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications in oncology. This guide focuses on the in vitro evaluation of compounds featuring a 5-cyclopropyl-1H-pyrazole-3-carboxylate scaffold and its related analogs, highlighting their antiproliferative and DNA-binding properties.

Comparative In Vitro Activity of Pyrazole Derivatives

While extensive comparative data for a series of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate derivatives is limited in the public domain, valuable insights can be drawn from closely related analogs. The following table summarizes the in vitro activity of key 5-cyclopropyl-pyrazole derivatives from available studies.

Compound IDStructureAssay TypeCell LineIC50 / ActivityCitation
pym-5 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamideDNA-binding affinity (K)-1.06 x 10⁵ M⁻¹[1]
pBR322 DNA cleavage-Showed cleavage activity[1]
9(a-h) series analog 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivativeAntiproliferative (MTT)MCF-7 (Breast Cancer)Exhibited growth inhibitory effects[2]
Antiproliferative (MTT)VERO (Normal)Less effective than on MCF-7[2]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the assays used to evaluate the pyrazole derivatives cited in this guide.

MTT Assay for Cell Proliferation

This colorimetric assay assesses cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7) and normal cells (e.g., VERO) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5-amino pyrazole derivatives) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

DNA Fragmentation Analysis

This assay is used to detect apoptosis-induced DNA laddering.

  • Cell Treatment: Cells are treated with the test compounds for a specified period.

  • DNA Extraction: Genomic DNA is extracted from both treated and untreated cells using a DNA extraction kit.

  • Agarose Gel Electrophoresis: The extracted DNA is then run on a 1.5% agarose gel containing ethidium bromide.

  • Visualization: The DNA fragments are visualized under UV light. The appearance of a "ladder" of DNA fragments indicates apoptosis.[2]

[³H] Thymidine Incorporation Assay

This assay measures the rate of DNA synthesis and, consequently, cell proliferation.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the test compounds as described for the MTT assay.

  • Radiolabeling: Following compound treatment, 1 µCi of [³H] thymidine is added to each well, and the cells are incubated for an additional 18 hours.

  • Cell Harvesting: The cells are harvested onto glass fiber filters.

  • Scintillation Counting: The amount of incorporated [³H] thymidine is quantified using a liquid scintillation counter. A reduction in counts indicates inhibition of cell proliferation.[2]

DNA Binding and Cleavage Assays

These assays determine the interaction of a compound with DNA.

  • DNA Binding Affinity: The binding constant (K) of a compound to calf thymus DNA (CT-DNA) can be determined using electronic absorption spectroscopy. This involves titrating a solution of the compound with increasing concentrations of CT-DNA and monitoring the changes in the absorption spectrum.[1]

  • DNA Cleavage Activity: The ability of a compound to induce DNA cleavage can be assessed using supercoiled plasmid DNA (e.g., pBR322). The plasmid DNA is incubated with the test compound, and the different forms of DNA (supercoiled, nicked, and linear) are separated by agarose gel electrophoresis. An increase in the nicked or linear forms of the plasmid indicates DNA cleavage activity.[1]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological mechanisms.

Experimental_Workflow_for_In_Vitro_Screening cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Start Methyl 5-cyclopropyl- 1H-pyrazole-3-carboxylate Scaffold Derivatization Chemical Derivatization Start->Derivatization Purification Purification & Characterization Derivatization->Purification Cell_Culture Cell Line Culture (e.g., MCF-7, VERO) Purification->Cell_Culture Primary_Assay Primary Screening (e.g., MTT Assay) Cell_Culture->Primary_Assay Dose_Response Dose-Response & IC50 Determination Primary_Assay->Dose_Response Secondary_Assays Secondary Assays Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis Apoptosis_Assay Apoptosis Assay (DNA Fragmentation) Secondary_Assays->Apoptosis_Assay DNA_Binding_Assay DNA Interaction Assay Secondary_Assays->DNA_Binding_Assay Hit_Identification Hit Compound Identification SAR_Analysis->Hit_Identification

Caption: General workflow for the synthesis and in vitro screening of novel pyrazole derivatives.

Putative_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Cascade_1 Kinase A Receptor->Kinase_Cascade_1 Kinase_Cascade_2 Kinase B Kinase_Cascade_1->Kinase_Cascade_2 Kinase_Cascade_3 Kinase C Kinase_Cascade_2->Kinase_Cascade_3 Transcription_Factor Transcription Factor Kinase_Cascade_3->Transcription_Factor DNA DNA Transcription_Factor->DNA Binds & Activates Cell_Cycle_Proteins Cell Cycle Proteins DNA->Cell_Cycle_Proteins Transcription Proliferation Proliferation Cell_Cycle_Proteins->Proliferation Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->Kinase_Cascade_2 Inhibition Pyrazole_Derivative->DNA Binding/Cleavage

Caption: Putative signaling pathway inhibition by pyrazole derivatives.

References

A Comparative Guide to the Metabolic Stability of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies used to assess the metabolic stability of pyrazole-based compounds, a crucial step in drug discovery. Understanding a compound's metabolic fate is essential for predicting its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Pyrazole scaffolds are noted for their metabolic stability, contributing to their prevalence in newly approved drugs.[3]

In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, are fundamental tools for this assessment.[4] These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP450) superfamily for Phase I metabolism.[5][6] The data generated, such as intrinsic clearance (CLint) and half-life (t1/2), allows for the ranking of drug candidates and informs structural modifications to improve their pharmacokinetic properties.[1][4]

Comparative Metabolic Stability Data

The metabolic stability of a compound is highly dependent on its specific structure and the metabolic environment (e.g., species, test system). The following table provides a representative comparison of metabolic stability parameters for hypothetical substituted pyrazole compounds alongside common control compounds. Data is typically generated using liver microsomes. A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.

CompoundConceptual Structure / TypeTest SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Pyrazole A Unsubstituted Pyrazole CoreHuman Liver Microsomes45.215.3
Rat Liver Microsomes30.822.5
Pyrazole B Pyrazole with Electron-Withdrawing GroupHuman Liver Microsomes> 60< 11.5
Rat Liver Microsomes55.112.6
Pyrazole C Pyrazole with Lipophilic GroupHuman Liver Microsomes15.544.7
Rat Liver Microsomes9.771.4
Verapamil (High Clearance Control)Human Liver Microsomes8.977.9
Warfarin (Low Clearance Control)Human Liver Microsomes> 60< 11.5

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines a standard procedure for determining the metabolic stability of a test compound using pooled liver microsomes. The rate of disappearance of the parent compound is monitored over time using LC-MS/MS.[2][7]

1. Materials and Reagents:

  • Test System: Pooled Human or Animal Liver Microsomes (e.g., 20 mg/mL stock).

  • Test Compounds: Stock solutions (e.g., 10 mM in DMSO).

  • Buffer: Potassium Phosphate Buffer (100 mM, pH 7.4).

  • Cofactor Solution (NADPH Regenerating System):

    • NADP+ (1.3 mM)

    • Glucose-6-phosphate (3.3 mM)

    • Glucose-6-phosphate dehydrogenase (0.4 U/mL)

    • Magnesium Chloride (3.3 mM) in buffer.[8]

  • Reaction Termination Solution: Acetonitrile or Methanol containing an internal standard (IS).

  • Control Compounds: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) controls.

  • Equipment: 96-well plates, incubator (37°C), centrifuge, LC-MS/MS system.[7][8]

2. Incubation Procedure:

  • Prepare Microsomal Solution: Thaw liver microsomes on ice and dilute with pre-warmed (37°C) phosphate buffer to an intermediate concentration (e.g., 1 mg/mL).

  • Prepare Compound Solution: Dilute the test compound stock solution in buffer to an intermediate concentration. The final concentration in the incubation is typically 1-3 µM.[5] The final organic solvent concentration should be ≤1%.[9]

  • Initiate Reaction:

    • In a 96-well plate, add the microsomal solution and the compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[8]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the corresponding wells by adding 2-3 volumes of the cold termination solution (acetonitrile with IS).[5][8]

  • Negative Control: For the 0-minute time point and negative controls, the termination solution is added before the NADPH regenerating system.[8]

3. Sample Preparation and Analysis:

  • Protein Precipitation: Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.[7]

  • Sample Transfer: Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound concentration in each sample using a validated LC-MS/MS method.[2][10] The analysis relies on monitoring the specific mass transitions of the parent compound and the internal standard.

4. Data Analysis:

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine Half-Life (t½): Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.

    • t½ = -0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomes) * 1000

Visualized Experimental and Metabolic Pathways

The following diagrams illustrate the typical workflow for assessing metabolic stability and the common metabolic pathways for pyrazole compounds.

G Experimental Workflow for Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Microsomes, Buffer, & Cofactors prep_compound Prepare Test Compound & Control Solutions mix Combine Microsomes & Compound in 96-well Plate prep_compound->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_rxn Initiate Reaction with NADPH pre_incubate->start_rxn quench Quench Reaction at Time Points (0-60 min) with Acetonitrile + IS start_rxn->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant lcms LC-MS/MS Quantification supernatant->lcms data_analysis Calculate t½ & CLint lcms->data_analysis

Caption: A typical workflow for an in vitro metabolic stability assay.

Common Metabolic Pathways for Pyrazole Compounds

Pyrazole compounds primarily undergo Phase I and Phase II metabolism. Phase I reactions, often mediated by CYP450 enzymes like CYP3A4, CYP2C9, and CYP2E1, introduce or expose functional groups.[11][12][13] This is frequently followed by Phase II conjugation to increase water solubility for excretion.[14]

G Common Metabolic Pathways of Pyrazole Compounds cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Pyrazole Compound Oxidation Oxidation / Hydroxylation Parent->Oxidation Introduces polar group CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP2C9) CYP450->Oxidation Metabolite1 Phase I Metabolite (e.g., Hydroxylated Pyrazole) Oxidation->Metabolite1 UGT UGTs, SULTs Conjugation Conjugation (e.g., Glucuronidation) UGT->Conjugation Metabolite2 Phase II Metabolite (Conjugate) Conjugation->Metabolite2 Metabolite1->Conjugation Increases water solubility Excretion Excretion (Urine, Feces) Metabolite2->Excretion

Caption: General metabolic fate of pyrazole-containing compounds.

References

A Comparative Guide to the Analytical Validation of Pyrazole-3-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical techniques for the quantitative analysis of pyrazole-3-carboxylate esters: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The performance of each method is supported by representative experimental data to aid in the selection of the most suitable technique for specific research needs, from routine quality control to sensitive bioanalysis.

Introduction to Analytical Techniques

Pyrazole-3-carboxylate esters are a class of heterocyclic compounds with significant interest in pharmaceutical development due to their diverse biological activities. Accurate and reliable quantification of these esters is crucial for drug discovery, formulation development, and pharmacokinetic studies. The choice of analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific physicochemical properties of the analyte.

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many pyrazole-3-carboxylate esters. When coupled with a UV detector, it offers a robust and cost-effective method for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[1][2] The high separation efficiency of gas chromatography combined with the selective and sensitive detection by mass spectrometry makes it a valuable tool for the analysis of less polar pyrazole esters or when derivatization is employed.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a highly sensitive and selective method for the quantification of compounds in complex matrices, such as biological fluids.[3][4][5][6] Its ability to provide structural information and low detection limits makes it the gold standard for bioanalytical applications.[3][4][5][6]

Comparative Performance Data

The following tables summarize typical validation parameters for the analysis of a representative pyrazole-3-carboxylate ester by HPLC-UV, GC-MS, and LC-MS/MS. These values are based on published methods for pyrazole derivatives and other similar small molecules and serve as a general guide for method performance expectations.[2][3][4][5][6][7]

Table 1: HPLC-UV Method Performance

ParameterTypical Performance
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: GC-MS Method Performance

ParameterTypical Performance
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 5%

Table 3: LC-MS/MS Method Performance

ParameterTypical Performance
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (% Bias)± 15%
Precision (% RSD)< 15%
Matrix EffectMinimal
Recovery> 85%

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

HPLC-UV Method

This method is suitable for the quantification of pyrazole-3-carboxylate esters in bulk drug substances and pharmaceutical formulations.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (e.g., 60:40 v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by the UV spectrum of the specific pyrazole-3-carboxylate ester (typically in the range of 210-280 nm).

  • Column Temperature: 25°C.

  • Sample Preparation: A stock solution of the pyrazole-3-carboxylate ester is prepared in a suitable solvent (e.g., acetonitrile or methanol) and serially diluted to prepare calibration standards and quality control samples.

GC-MS Method

This method is applicable for volatile and thermally stable pyrazole-3-carboxylate esters. Derivatization may be necessary for less volatile compounds to improve their chromatographic properties.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[1]

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 250°C at 15°C/min.

    • Hold at 250°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using a characteristic ion of the target ester.

  • Sample Preparation: Samples are dissolved in a volatile organic solvent (e.g., ethyl acetate or dichloromethane). An internal standard is added for improved accuracy and precision.

LC-MS/MS Method

This highly sensitive and selective method is ideal for the quantification of pyrazole-3-carboxylate esters in complex biological matrices such as plasma or urine.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

    • A gradient elution is typically used, starting with a low percentage of B and increasing to elute the analyte.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive or negative ESI, depending on the analyte's structure.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

  • Sample Preparation:

    • Protein Precipitation: For plasma samples, a simple protein precipitation is performed by adding a cold organic solvent (e.g., acetonitrile) to the plasma, followed by centrifugation.[3]

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For lower concentrations or to remove interfering matrix components, LLE or SPE can be employed for sample clean-up and concentration.

Visualizing the Analytical Workflow

The following diagrams illustrate the typical experimental workflows for the analytical validation of pyrazole-3-carboxylate esters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing & Validation start Start: Analyte Standard & Matrix stock_solution Prepare Stock Solution start->stock_solution calibration_standards Prepare Calibration Standards & QCs stock_solution->calibration_standards extraction Sample Extraction (LLE, SPE, or PPT) calibration_standards->extraction For complex matrices reconstitution Reconstitute in Mobile Phase extraction->reconstitution injection Inject Sample into Chromatograph reconstitution->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification validation Assess Validation Parameters quantification->validation end End: Validated Method validation->end

Caption: General workflow for analytical method validation.

The logical relationship for selecting an appropriate analytical technique based on key considerations is depicted in the following diagram.

logical_relationship cluster_volatility cluster_matrix cluster_sensitivity cluster_methods start Analyte & Matrix Considerations volatile Volatile & Thermally Stable? start->volatile non_volatile Non-Volatile or Thermally Labile? start->non_volatile simple_matrix Simple Matrix (e.g., Bulk Drug) start->simple_matrix complex_matrix Complex Matrix (e.g., Plasma) start->complex_matrix high_sensitivity High Sensitivity Required (ng/mL or lower) start->high_sensitivity moderate_sensitivity Moderate Sensitivity Required (µg/mL) start->moderate_sensitivity gcms GC-MS volatile->gcms hplcuv HPLC-UV non_volatile->hplcuv lcmsms LC-MS/MS non_volatile->lcmsms simple_matrix->gcms simple_matrix->hplcuv complex_matrix->lcmsms high_sensitivity->lcmsms moderate_sensitivity->gcms moderate_sensitivity->hplcuv

Caption: Decision tree for analytical method selection.

References

Comparative Docking Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole-based inhibitors targeting key protein kinases implicated in cancer. The following sections detail the binding affinities of selected pyrazole compounds, the experimental protocols for computational docking, and the signaling pathways associated with the targeted kinases.

Comparative Binding Affinities of Pyrazole Inhibitors

The following table summarizes the binding energies of various pyrazole derivatives against several protein kinase targets, as determined by molecular docking studies. Lower binding energy values typically indicate a more favorable interaction between the inhibitor and the target protein.

Pyrazole DerivativeTarget ProteinDocking Score / Binding Energy (kcal/mol)Reference
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (Compound 1b)VEGFR-2 (2QU5)-10.09 (kJ/mol)[1][2]
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (Compound 1d)Aurora A (2W1G)-8.57 (kJ/mol)[1][2]
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b)CDK2 (2VTO)-10.35 (kJ/mol)[1][2]
1,3,4-triarylpyrazole (Compound 6)AKT1Not specified[3]
1,3,4-triarylpyrazole (Compound 6)AKT2Not specified[3]
Pyrazole Derivative (Compound 25)RET Kinase-7.14[4]
Pyrazole-benzimidazolone Hybrid (Compound 12)HPPD-10.6[5]
3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one (Compound 3i)VEGFR-2IC50: 8.93 nM[6]

Experimental Protocols for Molecular Docking

The methodologies employed in the cited studies for molecular docking of pyrazole inhibitors share a common workflow. Here is a generalized protocol based on these studies:

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structures of the target proteins (e.g., VEGFR-2, CDK2, AKT1) are obtained from the Protein Data Bank (PDB). Water molecules are typically removed, hydrogen atoms are added, and charges are assigned using software like UCSF Chimera or AutoDock Tools.[7]

  • Ligand Structure: The 2D structures of the pyrazole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures is performed using appropriate force fields. For flexible ligand docking, the rotatable bonds within the ligands are defined.[4][7]

2. Docking Simulation:

  • Software: Commonly used software for these types of studies includes AutoDock, SWISS-DOCK, and others.[1][8][9]

  • Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are set to encompass the binding pocket where the natural ligand or a known inhibitor binds. For example, in one study, the grid box was set to 70 x 70 x 70 points with a grid spacing of 0.375 Å.[4]

  • Docking Algorithm: A genetic algorithm, such as the Lamarckian Genetic Algorithm (LGA), is frequently used to explore the conformational space of the ligand within the active site of the protein.[4] The algorithm performs a set number of runs to identify the most favorable binding poses.

3. Analysis of Docking Results:

  • Binding Energy Calculation: The docking software calculates the binding energy for each predicted conformation. The pose with the lowest binding energy is generally considered the most stable and representative binding mode.

  • Interaction Analysis: The interactions between the pyrazole inhibitor and the amino acid residues in the active site are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. Visualization tools are used to create 2D and 3D representations of these interactions.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized experimental workflow for comparative docking studies and the signaling pathways associated with some of the key protein kinase targets of pyrazole inhibitors.

G Experimental Workflow for Comparative Docking Studies cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Select Target Protein (PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligands Design/Select Pyrazole Ligands PrepLig Prepare Ligands (Energy minimization) Ligands->PrepLig Grid Define Grid Box around Active Site PrepProt->Grid Docking Perform Molecular Docking (e.g., AutoDock) PrepLig->Docking Grid->Docking Binding Calculate Binding Energies Docking->Binding Interaction Analyze Ligand-Protein Interactions Binding->Interaction Compare Compare with Alternative Inhibitors Interaction->Compare

Caption: A generalized workflow for in silico comparative docking studies of inhibitors.

G Simplified Kinase Signaling Pathways in Cancer cluster_vegfr VEGFR-2 Pathway cluster_akt PI3K/AKT Pathway cluster_cdk CDK Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases G1S G1/S Transition E2F->G1S

Caption: Simplified signaling pathways involving key protein kinase targets of pyrazole inhibitors.

References

Safety Operating Guide

Proper Disposal of Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate as a potentially hazardous chemical waste. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach to its disposal, leveraging established procedures for analogous chemical structures such as pyrazole derivatives and esters. Adherence to your institution's Environmental Health and Safety (EHS) department guidelines is mandatory.[1][2] This guide provides a comprehensive framework for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with care. Even without a formal hazard classification, all research chemicals should be treated as potentially hazardous.[3] Always wear standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat.[4][5] All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1][3] This ensures environmentally responsible and compliant management of the chemical waste.

1. Waste Segregation:

Proper segregation is the critical first step to prevent unintended chemical reactions and ensure correct disposal.[3]

  • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container.[1][3] Any materials that have come into direct contact with the compound, such as contaminated weighing paper, pipette tips, and gloves, should also be placed in this designated solid chemical waste container.[1][3]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[3] Do not mix these solutions with other incompatible waste streams. For instance, solutions in organic solvents (e.g., DMSO) should be kept separate from aqueous waste.[3] Under no circumstances should this chemical be disposed of down the drain. [2][3]

2. Container Selection and Labeling:

The integrity and labeling of waste containers are crucial for safe storage and transport.[3]

  • Container Requirements: Use chemically compatible containers with secure, leak-proof lids.[2][4] High-density polyethylene (HDPE) or glass containers are generally suitable.[4] Ensure containers are in good condition and free from damage.[4] Do not overfill containers, leaving at least 10% headspace to allow for expansion.[2][4]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4] Also, indicate the primary hazard characteristics if known, and the name of the principal investigator or laboratory contact.

3. Temporary Storage:

Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[3][4] This area should be cool, dry, and away from heat or ignition sources.[4] Incompatible materials should be segregated using physical barriers or secondary containment.[3]

4. Professional Disposal:

Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1][4] Provide them with all available information about the waste. The most common and recommended disposal method for such compounds is high-temperature incineration.[1]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes general guidelines for laboratory chemical waste disposal.

Waste TypeContainerStorage LocationDisposal Method
Solid Waste (Unused compound, contaminated labware)Labeled, sealed, chemically compatible containerDesignated chemical waste storage areaLicensed chemical waste disposal service (incineration recommended)[1]
Liquid Waste (Solutions in organic or aqueous solvents)Labeled, sealed, leak-proof, chemically compatible containerDesignated chemical waste storage areaLicensed chemical waste disposal service (incineration recommended)[1]
Empty Containers Triple-rinsed with a suitable solventRegular waste (plastic or glassware)The first rinseate must be collected and disposed of as hazardous waste.[6][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Segregation cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Disposal start Start: Identify Waste (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Waste Accumulation Area solid_container->storage liquid_container->storage contact_ehs Contact EHS for Pickup by Licensed Contractor storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Methyl 5-Cyclopropyl-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment

The hazard profile is inferred from analogous compounds, adopting a cautious approach to ensure a high margin of safety. Pyrazole derivatives are noted for their diverse pharmacological activities and should be handled with care.

Potential Hazards:

  • Skin Irritation: Similar pyrazole compounds are classified as skin irritants.[1][2]

  • Eye Irritation: Classified as a serious eye irritant.[1]

  • Acute Oral Toxicity: May be harmful if swallowed.[3]

  • Environmental Hazards: Some pyrazole derivatives are harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling the chemical. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves.Protects against skin contact and potential irritation.[1]
Eye Protection Safety gogglesChemical safety goggles.Protects against splashes that can cause serious eye irritation.[1]
Body Protection Laboratory coatStandard laboratory coat.Prevents contamination of personal clothing.[1]
Respiratory Protection Not generally requiredUse in a well-ventilated area or chemical fume hood.Avoids inhalation of any dusts or aerosols.

Handling and Storage Procedures

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[4]

  • Avoid direct contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly after handling.

  • Ensure that eyewash stations and safety showers are readily accessible.[4]

Storage:

  • Store in a tightly closed, properly labeled container.[2]

  • Keep in a cool, dry, and well-ventilated area.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Spill and Emergency Procedures

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE before cleaning the spill.

  • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Ventilate the area.

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[3]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • If Inhaled: Move the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Waste Segregation and Collection:

  • Solid Waste: Collect unused or contaminated solid methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate in a clearly labeled, sealable, and chemically compatible waste container. The label should include the chemical name and appropriate hazard warnings.[1][5]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed container for liquid chemical waste.[5]

  • Contaminated Materials: Items such as weighing paper, gloves, and absorbent pads that are grossly contaminated should be placed in the solid waste container.[1]

Disposal Procedure:

  • Segregate: Do not mix this waste with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • Containerize: Use a robust, leak-proof container with a secure lid.[6]

  • Label: Clearly label the container with "Hazardous Waste," the chemical name, and any associated hazards.[6]

  • Store: Keep the waste container in a designated, well-ventilated hazardous waste accumulation area.[5]

  • Professional Disposal: Arrange for pickup and disposal by a licensed professional waste disposal company. High-temperature incineration is a common and recommended method for such compounds.[1]

G prep Step 1: Don PPE (Gloves, Goggles, Lab Coat) handle Step 2: Handle Compound in Fume Hood prep->handle use Step 3: Perform Experiment handle->use decon Step 4: Decontaminate Work Area use->decon segregate Step 5: Segregate Waste (Solid, Liquid, Contaminated PPE) use->segregate collect Step 6: Collect in Labeled, Sealed Containers segregate->collect store Step 7: Store in Designated Hazardous Waste Area collect->store dispose Step 8: Arrange for Professional Disposal (e.g., Incineration) store->dispose

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.